5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6,11H,3,5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTDMOINTSAUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(C2=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the structural, physical, and analytical characteristics of this important chemical intermediate. The narrative emphasizes the causality behind experimental choices and provides field-proven protocols for property determination and analytical validation, ensuring a self-validating system of scientific integrity.
Introduction and Strategic Importance
This compound is a substituted tetralin derivative, a structural motif present in a wide range of biologically active compounds. Its rigid bicyclic core combined with a primary amine functional group makes it a valuable building block in medicinal chemistry. This scaffold is particularly relevant in the development of therapeutic agents targeting the central nervous system (CNS), including those modulating dopamine and serotonin pathways.[1] Its structural similarity to moieties found in compounds developed for neurological disorders underscores its potential as a key intermediate in drug discovery and synthesis.[1][2] A thorough understanding of its physicochemical properties is therefore paramount for its effective use in synthesis, formulation development, and biological screening.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound—a fused aliphatic and aromatic ring system (tetralin), a primary amine at the 1-position, and a methyl group at the 5-position—govern its chemical behavior and physical properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1989671-48-8 (Hydrochloride Salt) | [1][3] |
| Molecular Formula | C₁₁H₁₅N (Free Base) / C₁₁H₁₆ClN (HCl Salt) | [3] |
| Molecular Weight | 161.24 g/mol (Free Base) / 197.70 g/mol (HCl Salt) | [3][4] |
| Canonical SMILES | CC1=C2CCCC(C2=CC=C1)N | [3] |
| Physical Form | Typically handled as a solid hydrochloride salt | [1][3] |
Core Physicochemical Properties: Measurement and Rationale
The physical properties of a compound dictate its handling, solubility, absorption characteristics, and formulation possibilities. Due to the limited availability of published experimental data for this specific molecule, this section provides robust, standardized protocols for their determination.
Melting Point and Boiling Point
The melting and boiling points are critical indicators of purity and thermal stability. For a crystalline solid like the hydrochloride salt, a sharp melting point range suggests high purity.
| Property | Value |
| Melting Point | Experimental data not readily available in the literature. |
| Boiling Point | Experimental data not readily available in the literature. A related isomer, 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine, has a reported boiling point of 128-130 °C at 2 Torr, suggesting the target compound will also require vacuum distillation to prevent decomposition.[5] |
Protocol 3.1: Melting Point Determination via Differential Scanning Calorimetry (DSC)
-
Rationale: DSC provides a highly accurate and reproducible melting point (Tₘ) and the enthalpy of fusion (ΔHfus), offering deeper thermodynamic insight than a simple melting point apparatus.
-
Methodology:
-
Calibrate the DSC instrument using indium and zinc standards.
-
Accurately weigh 2-5 mg of this compound HCl into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset temperature of the endothermic melting peak.
-
Aqueous Solubility
Solubility is a cornerstone of drug development, directly influencing bioavailability and formulation strategies. The primary amine suggests that solubility will be highly pH-dependent.
Protocol 3.2: Equilibrium Shake-Flask Solubility Assay
-
Rationale: This "gold standard" method determines the thermodynamic equilibrium solubility, providing the most relevant data for biopharmaceutical assessment.
-
Methodology:
-
Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Add an excess amount of the compound to each buffer in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached.
-
Filter the resulting suspension through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method (see Section 5.0).
-
Ionization Constant (pKa)
The pKa value is critical for predicting the charge state of the molecule at a given pH. For a basic amine, the pKa refers to the equilibrium between the protonated (cationic) and neutral forms. This governs solubility, membrane permeability, and receptor binding interactions.
Caption: Ionization equilibrium of the primary amine.
Protocol 3.3: Potentiometric Titration for pKa Determination
-
Rationale: This method directly measures the change in pH upon addition of an acid or base, allowing for a precise calculation of the pKa.
-
Methodology:
-
Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., 50:50 methanol/water) to ensure solubility of both the neutral and ionized forms.
-
Calibrate a pH electrode and meter using standard buffers.
-
Slowly titrate the solution with a standardized solution of 0.1 M HCl, recording the pH after each addition.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the amine is protonated (the half-equivalence point).
-
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key determinant of its ability to cross biological membranes, its metabolic stability, and its potential for off-target binding.
Protocol 3.4: HPLC-Based LogP Determination
-
Rationale: This method is faster and requires less material than the traditional shake-flask method. It correlates a compound's retention time on a reverse-phase column with the known LogP values of a series of standards.
-
Methodology:
-
Prepare a set of standard compounds with known LogP values spanning a relevant range (e.g., LogP 1-5).
-
Develop an isocratic reverse-phase HPLC method (e.g., C18 column with a methanol/water mobile phase).
-
Inject each standard and the test compound, recording their retention times (t₋).
-
Calculate the capacity factor (k') for each compound: k' = (t₋ - t₀) / t₀, where t₀ is the column dead time.
-
Plot the log(k') of the standards against their known LogP values. A linear regression of this plot creates a calibration curve.
-
Interpolate the LogP of the test compound from its log(k') value using the calibration curve.
-
Spectroscopic Profile and Structural Elucidation
Spectroscopic analysis provides the definitive fingerprint of a molecule, confirming its structure and identifying functional groups.
Infrared (IR) Spectroscopy
-
Significance: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions:
-
N-H Stretch (Primary Amine): Two distinct, sharp-to-medium bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[6]
-
Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks will appear just below 3000 cm⁻¹.
-
N-H Bend (Primary Amine): A characteristic bending vibration is expected in the 1650-1580 cm⁻¹ region.[6]
-
C-N Stretch: A medium-to-weak band is expected in the 1250–1020 cm⁻¹ range for the aliphatic C-N bond.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Significance: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and stereochemistry.
-
Expected ¹H NMR Features:
-
Amine Protons (NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent. Its signal will disappear upon shaking the sample with D₂O.[7]
-
Aromatic Protons: Signals expected in the ~7.0-7.5 ppm region, with splitting patterns determined by their relative positions.
-
Benzylic/Aliphatic Protons: Protons on the saturated ring will appear in the ~1.5-3.0 ppm range. The proton on the carbon bearing the amine group (C1-H) will be deshielded and appear further downfield.
-
Methyl Protons (CH₃): A sharp singlet is expected around ~2.3-2.5 ppm.
-
-
Expected ¹³C NMR Features:
-
The molecule has 11 carbon atoms. Due to molecular symmetry, fewer than 11 distinct signals may be observed.
-
Aromatic carbons will resonate in the ~120-150 ppm region.
-
Aliphatic carbons, including the carbon attached to the nitrogen (C1), will appear in the upfield region (~20-60 ppm).
-
Mass Spectrometry (MS)
-
Significance: MS provides the exact molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation.
-
Expected Results:
-
Molecular Ion (M⁺): In an electron ionization (EI) experiment, a peak corresponding to the molecular weight of the free base (m/z = 161.24) is expected.
-
Fragmentation: A prominent fragmentation pathway would be alpha-cleavage, where the bond between C1 and the rest of the saturated ring breaks, yielding a resonance-stabilized iminium cation.
-
Analytical Methods for Purity and Quantification
Establishing a robust analytical method is crucial for quality control, ensuring the identity, purity, and concentration of the compound in research and development settings.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for analyzing polar to moderately non-polar organic molecules like this compound.
Caption: General analytical workflow for HPLC analysis.
Protocol 5.1: RP-HPLC Method for Purity Assessment
-
Rationale: This method provides excellent separation of the main compound from potential impurities, allowing for accurate purity determination and quantification.
-
Methodology:
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and linearly increase to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm). MS detection can be used for peak identity confirmation.
-
Analysis: Purity is typically reported as percent area of the main peak relative to the total area of all peaks.
-
Stability and Storage Recommendations
The chemical stability of an intermediate is critical for ensuring its integrity over time. The primary amine group is susceptible to oxidation.
-
Recommended Storage: The compound, particularly as the more stable hydrochloride salt, should be stored at room temperature in a well-sealed container, protected from light and moisture.[1]
-
Potential Degradation: Prolonged exposure to air and light may lead to oxidation and the formation of colored impurities. A stability-indicating HPLC method should be used to monitor purity over time.
Conclusion
This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has detailed its fundamental physicochemical properties, from its basic identity to its spectroscopic and analytical characterization. While some experimental data is not yet prevalent in public literature, the robust, field-tested protocols provided herein offer a clear pathway for researchers to thoroughly characterize this compound. A comprehensive understanding and application of these principles are essential for leveraging its full potential in the advancement of drug discovery and development.
References
-
PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
Huang, Y.-H., Wang, C.-W., Chen, W.-T., Chen, L.-Y., & Chang, H.-T. (2013). Nanomaterials Based Mass Spectrometry of Oligodeoxynucleotide-Drug Complexes. Analytical Methods, 5(15), 3644-3649. [Link]
-
PubChem. (n.d.). 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]
-
PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives.
-
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ChemBK. (2024). naphthalene,1,2,3,4-tetrahydro-5-methyl-. Retrieved from [Link]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Naphthalene, 1,2,3,4-tetrahydro- (CAS 119-64-2). Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
CORE. (2018). Analytical Methods. Retrieved from [Link]
-
ChemTHEATRE. (2016). Analytical methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Sertraline. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (1S,4S)-N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride. Retrieved from [Link]
Sources
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents [patents.google.com]
- 3. This compound hydrochloride | 1989671-48-8 | PED67148 [biosynth.com]
- 4. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-aMine CAS#: 677325-82-5 [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A Key Intermediate in Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a pivotal chemical intermediate in the synthesis of novel therapeutics targeting neurological disorders. This document elucidates its chemical identity, including its CAS number and synonyms, and delves into its physicochemical properties. A detailed examination of its synthesis, with a focus on the prevalent reductive amination pathway from 5-methyl-α-tetralone, is presented, complete with a representative experimental protocol. Furthermore, this guide outlines robust analytical methodologies for its characterization, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The underlying pharmacology and its significance as a scaffold in medicinal chemistry, particularly in modulating dopaminergic and serotonergic systems, are also discussed.
Chemical Identity and Physicochemical Properties
CAS Number and Synonyms
The unambiguous identification of a chemical entity is paramount for regulatory compliance and scientific communication. This compound is most commonly available and referenced in its hydrochloride salt form.
-
Chemical Name: this compound
-
Molecular Formula (HCl salt): C₁₁H₁₆ClN[1]
-
Molecular Weight (HCl salt): 197.70 g/mol [1]
The parent compound, 5-Methyl-1,2,3,4-tetrahydronaphthalene, from which the amine is derived, is also known by several synonyms:
A CAS number for the free base of this compound has been assigned as 907973-40-4.[5]
Physicochemical Data
Quantitative physicochemical data for this compound is not extensively published. However, based on its structure and related compounds, the following properties can be inferred:
| Property | Predicted Value/Information | Source |
| Appearance | Likely a solid in its hydrochloride salt form. | General chemical knowledge |
| Solubility | The hydrochloride salt is expected to be soluble in water and polar organic solvents. | General chemical knowledge |
| Storage | Room temperature, in a dry and sealed container.[1] | [1] |
Synthesis Pathway: Reductive Amination of 5-Methyl-α-tetralone
The most logical and widely employed synthetic route to primary amines from ketones is reductive amination. This process involves the reaction of a ketone with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, the precursor is 5-methyl-α-tetralone.
Causality Behind Experimental Choices
The choice of reagents and conditions for reductive amination is critical for achieving high yield and purity.
-
Amine Source: An excess of ammonia (often in the form of ammonium acetate or a solution of ammonia in an alcohol) is used to drive the equilibrium towards imine formation.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation. Its selectivity for the imine over the ketone starting material under mildly acidic conditions prevents the formation of the corresponding alcohol as a byproduct. Other reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation can also be employed.
-
Solvent: A protic solvent like methanol or ethanol is typically used to facilitate both the imine formation and the reduction step.
-
pH Control: The reaction is usually carried out under mildly acidic conditions (pH 5-6) to promote imine formation without significantly hydrolyzing it or deactivating the reducing agent.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound via reductive amination.
Representative Experimental Protocol
Disclaimer: This protocol is a representative example based on general procedures for reductive amination and should be adapted and optimized by a qualified chemist.
-
Reaction Setup: To a solution of 5-methyl-α-tetralone (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amine.
-
Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether until precipitation is complete. Collect the solid by filtration and dry under vacuum.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
-
Challenges with Cyclic Amines: The basic nature of cyclic amines like this compound can lead to peak tailing due to interactions with active sites in the GC system. The use of deactivated columns and liners is crucial to mitigate these effects.[6]
-
Representative GC-MS Parameters:
| Parameter | Setting |
| GC Column | Agilent J&W HP-5ms or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-400 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the aliphatic protons of the tetralin ring, and the methyl group protons. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, providing further confirmation of the carbon skeleton.
A general protocol for acquiring NMR spectra involves dissolving the sample in a deuterated solvent (e.g., CDCl₃) and using a high-field NMR spectrometer.[7]
Role in Drug Discovery and Development
A Scaffold for Neurological Targets
This compound serves as a valuable building block in medicinal chemistry due to its structural resemblance to key biogenic amine neurotransmitters.[1][8] Its rigid framework allows for the precise positioning of functional groups to interact with specific receptor subtypes.
Modulation of Dopaminergic and Serotonergic Systems
Derivatives of aminotetralin are known to exhibit activity at dopamine and serotonin receptors.[9][10][11] These neurotransmitter systems are implicated in a wide range of neurological and psychiatric conditions, including:
-
Depression
-
Anxiety disorders
-
Schizophrenia
-
Parkinson's disease
The methyl group at the 5-position of the aromatic ring can influence the molecule's lipophilicity and its interaction with the target receptor, potentially leading to improved selectivity and pharmacokinetic properties compared to unsubstituted aminotetralins.
Structure-Activity Relationship (SAR) Insights
The synthesis of various analogs of this compound allows for the exploration of structure-activity relationships. By modifying the amine functionality (e.g., N-alkylation) or introducing other substituents on the aromatic or aliphatic rings, researchers can fine-tune the compound's affinity and efficacy for specific dopamine and serotonin receptor subtypes. This iterative process is fundamental to the design of novel and more effective drugs with fewer side effects.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its synthesis via reductive amination is a well-established and adaptable method. The analytical techniques of GC-MS and NMR spectroscopy are essential for its characterization. As a molecular scaffold, it provides a robust platform for the development of novel ligands targeting dopaminergic and serotonergic pathways, offering promise for the treatment of a variety of neurological disorders. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile compound.
References
-
McDermed, J. D., McKenzie, G. M., & Freeman, H. S. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of medicinal chemistry, 19(4), 547–549. Available from: [Link].
-
MySkinRecipes. This compound hydrochloride. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17768, 5-Methyl-1,2,3,4-tetrahydronaphthalene. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13408687, 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Available from: [Link].
-
National Institute of Standards and Technology. Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link].
-
Organic Syntheses. 1(2H)-Naphthalenone, 6-amino-3,4-dihydro-. Available from: [Link].
-
The Royal Society of Chemistry. Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Available from: [Link].
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link].
-
Byrne, F. P., Jin, S., Paggiola, G., Petchey, T. H. M., Clark, J. H., Farmer, T. J., Hunt, A. J., McElroy, C. R., & Sherwood, J. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(1). Available from: [Link].
- Koe, B. K., Weissman, A., Welch, W. M., & Browne, R. G. (1983). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. The Journal of pharmacology and experimental therapeutics, 226(3), 686–700.
-
National Center for Biotechnology Information. Physiology, Serotonin. In StatPearls. Available from: [Link].
-
National Center for Biotechnology Information. Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. Available from: [Link].
-
National Center for Biotechnology Information. A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system. Available from: [Link].
-
ResearchGate. Reaction of α-tetralone, 1H-tetrazol-5-amine, and aromatic aldehydes upon microwave irradiation – A convenient method for the synthesis of 5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines. Available from: [Link].
-
ResearchGate. Time courses of reductive amination of 5-HMF into BAMF over... Available from: [Link].
-
University of Texas Health Science Center at Houston. Biogenic Amine Neurotransmitters. In Neuroscience Online. Available from: [Link].
-
Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available from: [Link].
-
Agilent. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Applications. Available from: [Link].
-
ARKIVOC. An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Available from: [Link].
Sources
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. This compound hydrochloride | 1989671-48-8 | PED67148 [biosynth.com]
- 3. 5-Methyl-1,2,3,4-tetrahydronaphthalene | C11H14 | CID 17768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Naphthalene, 1,2,3,4-tetrahydro-5-methyl- [webbook.nist.gov]
- 5. 907973-40-4|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biogenic Amine Neurotransmitters (Section 1, Chapter 12, Part 1) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 9. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Medicinal Chemistry of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A Privileged Scaffold for CNS Drug Discovery
Abstract
The aminotetralin scaffold is a cornerstone in the design of centrally acting therapeutic agents, offering a rigidified phenethylamine backbone that provides a valuable framework for probing the intricacies of neurotransmitter receptors. Within this esteemed class of compounds, 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine emerges as a key synthetic intermediate and a foundational structure for the development of novel drugs targeting neurological and psychiatric disorders.[1] This technical guide provides a comprehensive exploration of the synthesis, pharmacological activity, and structure-activity relationships of this compound and its derivatives, with a particular focus on their interactions with dopamine and serotonin receptors. Detailed experimental protocols and visualizations of key pathways are presented to furnish researchers and drug development professionals with a thorough understanding of this versatile molecular architecture.
Introduction: The Significance of the Aminotetralin Core
The quest for selective and potent modulators of dopaminergic and serotonergic systems has been a driving force in medicinal chemistry for decades. These neurotransmitter systems are implicated in a wide range of physiological processes and are central to the pathophysiology of numerous central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, depression, and anxiety. The 2-aminotetralin framework, as a conformationally constrained analog of phenethylamine, has proven to be an exceptionally fruitful starting point for the design of ligands that can differentiate between various receptor subtypes.
This compound, in particular, serves as a crucial building block in the synthesis of more complex therapeutic compounds.[1] Its structure is instrumental in the development of agents aimed at the dopamine and serotonin pathways.[1] This guide will delve into the synthetic routes to access this key intermediate, explore the pharmacological nuances of the aminotetralin class, and elucidate the impact of structural modifications on biological activity.
Synthesis of this compound: A Strategic Overview
The synthesis of this compound is typically achieved through a multi-step process commencing with the formation of the tetralone core, followed by the introduction of the amine functionality. A common and effective strategy involves the reductive amination of the corresponding ketone, 5-methyl-1-tetralone.
Synthesis of the Precursor: 5-Methyl-1-tetralone
Reductive Amination: The Gateway to Aminotetralins
Reductive amination is a robust and widely employed method for the conversion of ketones and aldehydes to amines.[2] This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[2]
Experimental Protocol: General Reductive Amination of a Tetralone
This protocol provides a general framework for the reductive amination of a tetralone, which can be adapted for the synthesis of this compound from 5-methyl-1-tetralone.
Materials:
-
5-Methyl-1-tetralone
-
Ammonia (aqueous or as ammonium acetate)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd/C)
-
Anhydrous methanol or ethanol
-
Glacial acetic acid (if necessary to facilitate imine formation)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-methyl-1-tetralone (1.0 equivalent) in anhydrous methanol.
-
Amine Source: Add an excess of the amine source. For the synthesis of a primary amine, a high concentration of ammonia in methanol or a large excess of ammonium acetate can be used.
-
pH Adjustment: If necessary, add a catalytic amount of glacial acetic acid to lower the pH and promote the formation of the iminium ion.
-
Addition of Reducing Agent: Cool the reaction mixture in an ice bath and slowly add the reducing agent (e.g., NaBH₃CN, 1.5 equivalents) portion-wise. Sodium cyanoborohydride is often preferred as it is selective for the iminium ion over the ketone.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add water and a saturated solution of sodium bicarbonate to the residue until the pH is basic.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Excess Amine: Using an excess of the amine source drives the equilibrium towards the formation of the imine intermediate.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Selective Reducing Agent: The choice of a mild and selective reducing agent like NaBH₃CN is crucial to prevent the reduction of the starting ketone before the imine is formed.
Self-Validating System:
-
The progress of the reaction should be monitored by TLC, looking for the disappearance of the starting tetralone spot and the appearance of a new, more polar amine product spot.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of the Synthesis Workflow
Caption: Synthetic pathway for this compound.
Pharmacological Profile: A Focus on Dopamine and Serotonin Receptors
While specific pharmacological data for this compound is not extensively available in the public domain, the well-established structure-activity relationships (SAR) of the broader aminotetralin class provide a strong basis for predicting its likely biological activities. Aminotetralins are known to interact with a variety of monoamine receptors, with their affinity and functional activity being highly dependent on the substitution pattern on both the aromatic ring and the amino group.
Dopamine Receptor Interactions
The aminotetralin scaffold can be considered a rigid analog of dopamine, and as such, many of its derivatives exhibit significant affinity for dopamine receptors.
-
Structure-Activity Relationships at Dopamine Receptors:
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring are critical for high-affinity binding to dopamine receptors, mimicking the catechol moiety of dopamine.
-
5-Position Substitution: While specific data on a 5-methyl group is scarce, substitutions at this position are known to influence receptor affinity and selectivity. For instance, a hydroxyl group at the 5-position is a key feature of several potent D2-like receptor agonists.
-
N-Alkylation: The nature of the substituent on the amino group can modulate the agonist/antagonist profile and the selectivity between D1-like and D2-like receptor families.
-
A quantitative structure-activity relationship (QSAR) study on substituted aminotetralins revealed that lipophilic substituents at the R3 position and hydrophilic substituents at the R6 and/or R9 positions contribute to increased dopamine uptake inhibitory potency.[3]
Serotonin Receptor Interactions
Aminotetralin derivatives have also been extensively explored as ligands for various serotonin (5-HT) receptor subtypes.
-
Structure-Activity Relationships at Serotonin Receptors:
-
5-Position Substitution: The introduction of substituents at the 5-position of the aminotetralin core has a profound impact on affinity and selectivity for serotonin receptors. For example, 5-substituted-2-aminotetralins (5-SATs) have shown high affinity and functional activity at 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors.[4][5]
-
Stereochemistry: The stereochemistry at the amine-bearing carbon is often crucial for high-affinity binding, with one enantiomer typically being significantly more potent than the other. For 5-SATs, the (S)-enantiomer generally exhibits higher affinity for serotonin receptors.[5]
-
N-Substituents: Similar to dopamine receptors, modifications to the amino group can fine-tune the pharmacological profile at serotonin receptors.
-
Table 1: Representative Binding Affinities (Ki, nM) of 2-Aminotetralin Derivatives at Dopamine and Serotonin Receptors
| Compound | D₁ | D₂ | D₃ | 5-HT₁A | 5-HT₂A | 5-HT₂C |
| 8-OH-DPAT | >10000 | 2700 | 1200 | 0.9 | 2400 | 4400 |
| 5-OH-DPAT | 240 | 1.1 | 0.3 | 12 | 1400 | 11000 |
| 7-OH-DPAT | 1200 | 1.8 | 0.8 | 3.3 | 1100 | 2100 |
Data compiled from publicly available databases and scientific literature. Note: This table presents data for well-characterized aminotetralin analogs to illustrate general SAR trends, as specific data for this compound is not available.
Experimental Workflows for Pharmacological Characterization
To elucidate the precise pharmacological profile of this compound and its derivatives, a series of in vitro and in vivo assays are essential.
In Vitro Assays
4.1.1. Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a compound for a specific receptor.
Experimental Protocol: Radioligand Binding Assay
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK293 or CHO cells)
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁A receptors)
-
Test compound (this compound) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Non-specific binding agent (a high concentration of a known ligand for the receptor)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Visualization of the Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
4.1.2. Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Experimental Protocol: cAMP Accumulation Assay (for Gᵢ/Gₛ-coupled receptors)
Materials:
-
Cells expressing the receptor of interest
-
Forskolin (to stimulate adenylyl cyclase)
-
Test compound
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with the test compound at various concentrations. For antagonist testing, co-incubate with a known agonist.
-
Stimulation: Add forskolin to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum effect (Eₘₐₓ).
Visualization of Dopamine Receptor Signaling Pathways
Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.
The Role of the 5-Methyl Group: A Structural Perspective
While direct comparative studies are limited, the introduction of a methyl group at the 5-position of the 1-aminotetralin scaffold can be expected to have several effects on its medicinal chemistry profile:
-
Steric Influence: The methyl group can influence the preferred conformation of the molecule and its interaction with the receptor binding pocket. This steric bulk may enhance or diminish affinity and/or selectivity for certain receptor subtypes.
-
Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the molecule. This can impact its pharmacokinetic properties, such as blood-brain barrier penetration, metabolic stability, and plasma protein binding.
-
Metabolic Blocking: A methyl group can be strategically placed to block a site of metabolic oxidation, thereby increasing the half-life of the compound.
Therapeutic Applications and Future Directions
Given its role as a key intermediate for compounds targeting dopamine and serotonin pathways, this compound is a valuable starting point for the development of drugs for a wide range of CNS disorders. The aminotetralin scaffold has been successfully incorporated into drugs for Parkinson's disease (e.g., rotigotine, which has a tetralin core) and has been extensively investigated for antidepressant and antipsychotic properties.
Future research efforts in this area will likely focus on:
-
Subtype Selectivity: The synthesis and evaluation of novel derivatives of this compound to achieve higher selectivity for specific dopamine and serotonin receptor subtypes. This is crucial for minimizing off-target side effects.
-
Functional Selectivity: The development of biased agonists that preferentially activate certain downstream signaling pathways over others, offering a more refined therapeutic effect.
-
Polypharmacology: The design of molecules that interact with multiple targets in a controlled manner, which may offer superior efficacy for complex multifactorial diseases.
Conclusion
This compound represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel CNS-acting agents. While specific pharmacological data for this particular molecule remains to be fully elucidated in publicly accessible literature, the extensive knowledge base surrounding the broader aminotetralin class provides a robust framework for understanding its potential. Through a combination of rational design, efficient synthesis, and rigorous pharmacological evaluation, this foundational molecule and its derivatives will undoubtedly continue to contribute to the development of new and improved treatments for a host of neurological and psychiatric conditions.
References
-
Kim, K. H., Basha, F., Hancock, A., & DeBernardis, J. F. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. Journal of Pharmaceutical Sciences, 82(5), 521-525. [Link]
-
MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved January 2, 2026, from [Link]
-
Perry, C. K., Casey, A. B., Felsing, D. E., Vemula, R., Zaka, M., Herrington, N. B., ... & Booth, R. G. (2020). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 11(5), 759-771. [Link]
-
Seiler, M. P., Stoll, A. P., Closse, A., Frick, W., Jaton, A., & Vigouret, J. M. (1982). Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. Journal of Medicinal Chemistry, 25(7), 781-787. [Link]
-
Wikipedia. (2023, December 29). Reductive amination. [Link]
-
Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Hedlund, P. B. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(6), 682-697. [Link]
-
PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydronaphthalene. Retrieved January 2, 2026, from [Link]
-
NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. Retrieved January 2, 2026, from [Link]
-
ChemBK. (2024, April 9). 5-aminotetralin. [Link]
-
McComas, W. A., & Turnbull, P. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Comprehensive Organic Synthesis II (pp. 1-6). Elsevier. [Link]
-
Bermejo, F. M., & Soriano, G. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114. [Link]
-
Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989-999. [Link]
-
Booth, R. G., et al. (2015). Novel 4-substituted-N, N-dimethyltetrahydronaphthalen-2-amines: synthesis, affinity, and in silico docking studies at serotonin 5-HT2-type and histamine H1 G protein-coupled receptors. Bioorganic & medicinal chemistry, 23(7), 1385-1398. [Link]
-
Leonardi, A., et al. (2018). Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)-methanocarba-adenosine derivatives. European journal of medicinal chemistry, 157, 116-131. [Link]
-
PubChem. (n.d.). Sertraline Hydrochloride, trans-(A+-)-. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). 8-Amino-7-methyl-tetralin-1-one. Retrieved January 2, 2026, from [Link]
-
Leonardi, A., et al. (2021). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 12(1), 1-10. [Link]
Sources
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
The Strategic Utility of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine as a Versatile Precursor for Novel Neurochemicals
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The quest for novel therapeutics targeting the central nervous system (CNS) necessitates the exploration of versatile chemical scaffolds that can be systematically modified to achieve desired pharmacological profiles. 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine emerges as a pivotal building block in medicinal chemistry, offering a rigid framework amenable to the synthesis of a diverse array of neuroactive compounds. This guide delineates the strategic importance of this precursor, detailing its synthetic accessibility and its role in the development of potent and selective modulators of key neurotransmitter systems. We will explore the synthetic pathways from this core structure to classes of compounds with significant potential in treating neurological and psychiatric disorders, supported by mechanistic insights and detailed experimental protocols.
Introduction: The Tetrahydronaphthalene Scaffold in Neuropharmacology
The 1,2,3,4-tetrahydronaphthalene ring system is a privileged scaffold in neuropharmacology. Its conformational rigidity, combined with the potential for stereoisomerism, allows for the precise spatial orientation of pharmacophoric elements, leading to high-affinity interactions with specific receptor subtypes. The well-known antidepressant sertraline, a substituted tetrahydronaphthalen-1-amine, stands as a testament to the therapeutic potential embedded within this structural framework[1][2][3][4]. The introduction of a methyl group at the 5-position, as in our core molecule of interest, provides an additional vector for probing receptor binding pockets and fine-tuning pharmacokinetic properties.
This guide will focus on the synthetic elaboration of this compound into novel neurochemicals, with a particular emphasis on derivatives targeting serotonergic and dopaminergic pathways, which are implicated in a wide range of CNS disorders.
Synthesis of the Core Precursor: this compound
The synthetic accessibility of the title compound is a critical factor in its utility as a precursor. While a detailed, multi-step synthesis is beyond the scope of this guide, a general and robust approach involves the reductive amination of 5-methyl-1-tetralone. This common intermediate is readily prepared from commercially available starting materials.
Conceptual Synthetic Workflow
Sources
- 1. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | C17H18Cl3N | CID 13408687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compound Information Page [nimh-repository.rti.org]
- 4. Sertraline Hydrochloride, trans-(A+-)- | C17H18Cl3N | CID 18600608 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacology of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Therapeutic Potential of a Privileged Scaffold
The 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine core represents a versatile and privileged scaffold in medicinal chemistry. Its rigid, conformationally restricted structure provides a unique three-dimensional arrangement of pharmacophoric features, making it an ideal starting point for the design of potent and selective ligands for a variety of biological targets. This guide provides an in-depth exploration of the pharmacology of derivatives of this scaffold, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic applications. The primary focus will be on their interactions with serotonin and opioid receptors, as well as their emerging role as antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their own discovery programs. These derivatives are key intermediates in the synthesis of compounds targeting neurological disorders, particularly those involving dopamine and serotonin pathways.[1]
Synthetic Strategies: Building the Core and its Analogs
The synthesis of this compound derivatives typically involves multi-step sequences that allow for the introduction of diverse substituents. A common strategy for creating amide-linked derivatives, for instance, involves the direct amide formation between the enantiomerically pure 5-methyl-tetrahydronaphthalen-amine core and a desired carboxylic acid side chain. This approach allows for the systematic exploration of the chemical space around the core scaffold.
For example, in the synthesis of a series of tetrahydronaphthalene amides as inhibitors of Mycobacterium tuberculosis, the (R) or (S) enantiomers of 5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine were coupled with various bicyclic carboxylic acids to generate a library of analogs.[2] This highlights the modularity of the synthetic approach, where different building blocks can be combined to tune the pharmacological properties of the final compounds.
Pharmacological Targets and Structure-Activity Relationships
The therapeutic utility of this compound derivatives stems from their ability to interact with a range of biological targets. The following sections will delve into the pharmacology of these compounds at serotonin and opioid receptors, as well as their activity against Mycobacterium tuberculosis.
Serotonin Receptors: Modulators of Mood and Cognition
Derivatives of the tetrahydronaphthalene scaffold have shown significant promise as ligands for various serotonin (5-HT) receptors, which are implicated in a wide range of neuropsychiatric disorders.
One notable example is the derivative AR-A000002, which has been identified as a selective and high-affinity 5-hydroxytryptamine (5-HT)1B receptor antagonist.[2] This compound has demonstrated efficacy in animal models of depression and anxiety, underscoring the potential of this chemical class in the development of novel CNS therapeutics.[2]
Further studies have explored the structure-activity relationships of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides at 5-HT7, 5-HT1A, and 5-HT2A receptors.[3] These investigations revealed that the length of the alkyl chain and the substitution pattern on the arylpiperazine moiety are critical determinants of affinity and selectivity.[3] For instance, a hexanamide derivative, 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide, emerged as a potent 5-HT7 receptor agonist with a Ki of 0.22 nM and high selectivity over 5-HT1A and 5-HT2A receptors.[3]
Table 1: Binding Affinities (Ki, nM) of Representative Tetrahydronaphthalene Derivatives at Serotonin Receptors
| Compound ID | 5-HT1A | 5-HT2A | 5-HT7 | Reference |
| 28 | 45 | >1000 | 0.8 | [3] |
| 34 | 110 | >1000 | 1.2 | [3] |
| 44 | 44 | >1000 | 0.22 | [3] |
| 46 | 125 | >1000 | 1.5 | [3] |
| 49 | 65 | >1000 | 0.5 | [3] |
Opioid Receptors: Towards Novel Analgesics
The this compound scaffold has also been successfully employed in the design of potent and selective opioid receptor ligands. A series of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives have been synthesized and evaluated for their affinity at μ and δ opioid receptors.[4]
Structure-activity relationship studies within this series have demonstrated that substitution at the 5-position of the tetrahydronaphthalene ring plays a crucial role in determining binding affinity and selectivity.[4] Notably, a hydroxyl substitution at this position resulted in ligands with excellent binding affinities and over 1000-fold selectivity for the μ opioid receptor over the δ opioid receptor.[4] For example, ligand 19 displayed a Ki of 4 nM at the μ opioid receptor.[4]
Table 2: Binding Affinities (Ki, nM) and Functional Activities of 5-Substituted Tetrahydronaphthalene Derivatives at Opioid Receptors
| Compound ID | μ Ki (nM) | δ Ki (nM) | μ/δ Selectivity | GPI EC50 (nM) | MVD EC50 (nM) | Reference |
| 13 | 310 | >10000 | >32 | - | - | [4] |
| 14 | 140 | 4100 | 29 | - | - | [4] |
| 19 | 4 | 3900 | 975 | 74.86 ± 21.22 | 186.5 ± 42.2 | [4] |
| 20 | 5 | 3700 | 740 | 50.4% at 1 μM | 169 ± 41.6 | [4] |
| 23 | 140 | 4100 | 29 | 36.2% at 1 μM | 29.8% at 1 μM | [4] |
Antimicrobial Activity: A New Frontier Against Tuberculosis
In a significant departure from their traditional role as CNS-active agents, tetrahydronaphthalene amides have emerged as a novel class of inhibitors of Mycobacterium tuberculosis ATP synthase.[2] A comprehensive SAR study of approximately 80 analogues has led to the identification of compounds with potent in vitro growth inhibition of M. tb, with some exhibiting a minimum inhibitory concentration (MIC90) of less than 1 μg/mL.[2]
These findings open up a new therapeutic avenue for this privileged scaffold and highlight the potential for developing novel anti-tubercular agents with a mechanism of action distinct from existing drugs.
Experimental Protocols and Workflows
Radioligand Binding Assay for Serotonin and Opioid Receptors
Radioligand binding assays are a cornerstone for characterizing the interaction of novel compounds with their target receptors.[5][6] The following is a generalized protocol for a competition binding assay.
Step-by-Step Methodology: [7]
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation (typically 3-120 µg of protein per well).[7]
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]DAMGO for the μ opioid receptor, or [3H]ketanserin for the 5-HT2A receptor).
-
Add varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known, potent, unlabeled ligand.
-
The total assay volume is typically 250 µL.[7]
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[7] Gentle agitation is recommended.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C filters presoaked in polyethyleneimine).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand competition binding assay.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
The majority of serotonin and opioid receptors are G-protein coupled receptors (GPCRs).[8][9] Upon ligand binding, these receptors undergo a conformational change that initiates an intracellular signaling cascade.
Caption: A simplified schematic of a G-protein coupled receptor (GPCR) signaling pathway.
Conclusion: A Scaffold with Enduring Promise
The this compound scaffold continues to be a rich source of novel therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a diverse range of biological targets make it a highly attractive starting point for drug discovery campaigns. The insights provided in this guide, from synthetic strategies and detailed SAR analysis to established experimental protocols, are intended to empower researchers to further explore the pharmacological potential of this remarkable chemical entity. As our understanding of the complex interplay between molecular structure and biological function deepens, it is certain that new and improved therapeutics based on this privileged scaffold will continue to emerge.
References
- Palmer, B. D., Sutherland, H. S., Blaser, A., et al. (2022). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 229, 114059.
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Deekonda, S., Wugalter, L., Kulkarni, V., et al. (2016). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry, 24(1), 1-10.
- Davenport, A. P., & Russell, F. D. (2014). Radioligand Binding Assays and Their Analysis. In Methods in Molecular Biology (pp. 241-266). Humana Press.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]
- Deekonda, S., Wugalter, L., Kulkarni, V., et al. (2015). Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. ACS Medicinal Chemistry Letters, 6(11), 1139-1144.
-
MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Retrieved from [Link]
-
GeeksforGeeks. (2023, February 6). GPCR Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of GPCRs signaling steps, A)-G protein-dependent.... Retrieved from [Link]
- Leopoldo, M., Lacivita, E., Berardi, F., et al. (2004). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. Journal of Medicinal Chemistry, 47(26), 6616-6623.
- Grotli, M., & Kehler, J. (2004). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 4(8), 835-853.
-
ResearchGate. (n.d.). Schematic representation of the GPCR signaling pathway. Protein.... Retrieved from [Link]
-
ResearchGate. (n.d.). Opioid receptor binding affinities and selectivities at MOP, DOP and.... Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding affinity (K i ) values of selected compounds to opioid.... Retrieved from [Link]
-
Zenodo. (2011, January 6). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Retrieved from [Link]
- Glennon, R. A., Dukat, M., Westkaemper, R. B., et al. (2000). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry, 43(6), 1011-1022.
-
ResearchGate. (n.d.). Affinity values (K i in nM) at selected serotonin receptor isoforms. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. Retrieved from [Link]
Sources
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Characterization of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Interaction with Serotonin Receptors
Abstract Serotonin (5-hydroxytryptamine, 5-HT) receptors are a critical class of drug targets for a multitude of central nervous system (CNS) disorders. The aminotetralin scaffold represents a privileged chemical structure known to interact with various monoamine receptors, including those for serotonin and dopamine.[1] This guide provides an in-depth technical framework for the comprehensive pharmacological characterization of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a specific aminotetralin derivative. We present a logical, field-proven workflow encompassing in vitro binding and functional assays, alongside a perspective on in vivo validation. This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for radioligand binding, cyclic AMP (cAMP) modulation, and intracellular calcium flux assays. The causality behind experimental choices is elucidated to ensure a self-validating and robust characterization cascade, from initial affinity determination to functional profiling across key serotonin receptor subtypes.
Introduction: The Serotonin System and Aminotetralin Ligands
The serotonin system, comprising at least 14 distinct receptor subtypes grouped into 7 families (5-HT1 to 5-HT7), is a cornerstone of neurotransmission.[2][3][4] These receptors, predominantly G-protein coupled receptors (GPCRs) with the exception of the ionotropic 5-HT3 receptor, modulate a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[2][5] Consequently, they are prime targets for therapeutic agents treating depression, anxiety, psychosis, and migraines.[6][7]
The 5-HT receptor families are differentiated by their signaling mechanisms:
-
5-HT1 Family (e.g., 5-HT1A, 5-HT1B, 5-HT1D): Typically couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4][8]
-
5-HT2 Family (e.g., 5-HT2A, 5-HT2B, 5-HT2C): Couple to Gαq/11 proteins, activating phospholipase C (PLC), which results in the mobilization of intracellular calcium ([Ca2+]i).[4][9][10]
-
5-HT4, 5-HT6, 5-HT7 Families: Couple to stimulatory G-proteins (Gαs), activating adenylyl cyclase and increasing cAMP production.[3][4]
This compound belongs to the aminotetralin class of compounds. This scaffold is a core component of ligands that target monoaminergic systems.[11][12] The specific substitution pattern and stereochemistry of aminotetralin derivatives critically determine their affinity and functional activity at various serotonin and dopamine receptor subtypes.[13][14] Therefore, a systematic and multi-faceted pharmacological evaluation is essential to elucidate the precise receptor interaction profile of this compound.
Comprehensive Characterization Workflow
A robust characterization of a novel ligand requires a tiered approach, moving from initial binding affinity to functional activity and finally to in vivo validation. This workflow ensures that resources are directed toward compounds with the most promising profiles.
Caption: High-level workflow for ligand characterization.
In Vitro Characterization: Binding Affinity Profiling
The initial step in characterizing a novel compound is to determine its binding affinity (Ki) for a panel of receptors. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.[6][15]
Principle of Competition Radioligand Binding Assays
Competition binding assays measure the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a specific, radioactively labeled ligand ("radioligand") from a receptor.[15][16] The assay is performed by incubating a fixed concentration of receptor preparation and radioligand with increasing concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used.[6]
Protocol: Competition Binding Assay for Serotonin Receptors
This protocol provides a generalized framework. Specific radioligands, incubation times, and buffer compositions should be optimized for each receptor subtype.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human serotonin receptor subtype of interest.
-
Radioligand: A high-affinity, subtype-selective radioligand (e.g., [³H]WAY-100635 for 5-HT1A, [³H]Ketanserin for 5-HT2A).[17]
-
Test Compound: this compound, prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[18]
-
Non-Specific Binding (NSB) Agent: A high concentration of a known, non-radioactive ligand for the target receptor (e.g., 10 µM 5-HT).
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[18]
-
Scintillation Fluid and Counter.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g). Resuspend and wash the pellet before final resuspension in assay buffer. Determine protein concentration using a BCA assay.[18]
-
Assay Plate Setup: In a 96-well plate, add components in the following order for a final volume of 250 µL:
-
Total Binding Wells: 150 µL membranes, 50 µL assay buffer, 50 µL radioligand.
-
NSB Wells: 150 µL membranes, 50 µL NSB agent, 50 µL radioligand.
-
Competition Wells: 150 µL membranes, 50 µL of each test compound dilution, 50 µL radioligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[18]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[15][18]
-
Counting: Dry the filters, add scintillation cocktail, and count the trapped radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percent specific binding against the log concentration of the test compound.
-
Determine IC50: Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Table 1: Example Binding Affinity Profile for this compound
| Receptor Subtype | Radioligand | Ki (nM) |
|---|---|---|
| 5-HT1A | [³H]WAY-100635 | Data |
| 5-HT1B | [³H]5-CT | Data |
| 5-HT2A | [³H]Ketanserin | Data |
| 5-HT2C | [³H]Mesulergine | Data |
| 5-HT7 | [³H]5-CT | Data |
(Note: Data are placeholders and must be determined experimentally.)
In Vitro Characterization: Functional Activity Profiling
After determining binding affinity, the next crucial step is to assess the functional activity of the compound. Does it activate the receptor (agonist), block the endogenous ligand (antagonist), or reduce constitutive activity (inverse agonist)? This is determined using cell-based functional assays that measure the downstream signaling of the receptor.
Gαi/o-Coupled Receptors (e.g., 5-HT1 Family): cAMP Inhibition Assays
Activation of Gαi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[8] This change can be measured using assays like the GloSensor™ cAMP Assay, which employs a genetically engineered luciferase that emits light in the presence of cAMP.[19][20]
Caption: Gαi/o-coupled receptor signaling pathway.
Protocol: GloSensor™ cAMP Inhibition Assay
-
Cell Preparation: Seed HEK293 cells co-expressing the 5-HT receptor and the GloSensor™ biosensor in white, opaque 96-well plates and incubate overnight.[20]
-
Reagent Equilibration: Replace the culture medium with CO2-independent medium containing the GloSensor™ cAMP Reagent. Incubate at room temperature for 2 hours to allow reagent loading and signal stabilization.[20]
-
Agonist Mode: Add serial dilutions of the test compound to the wells. Incubate for 15-20 minutes.
-
Antagonist Mode: Add serial dilutions of the test compound and incubate for 10-15 minutes. Then, add a fixed concentration of a known agonist (e.g., 5-HT at its EC80 concentration). Incubate for another 15-20 minutes.[21]
-
cAMP Stimulation: To measure inhibition, stimulate the system by adding a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells.[20]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Agonist: Plot luminescence against log[compound] to determine the EC50 (potency) and Emax (efficacy) for cAMP inhibition.
-
Antagonist: Plot the response against log[compound] to determine the IC50 for the blockade of the agonist-induced signal.
-
Gαq/11-Coupled Receptors (e.g., 5-HT2 Family): Calcium Flux Assays
Activation of Gαq/11-coupled receptors stimulates PLC, leading to the release of calcium from intracellular stores.[10][22] This transient increase in intracellular calcium can be measured using fluorescent calcium indicator dyes.[23]
Caption: Gαq/11-coupled receptor signaling pathway.
Protocol: Fluorescent Calcium Flux Assay
-
Cell Plating: Seed cells expressing the target 5-HT2 receptor (e.g., CHO-K1 or HEK293) in black, clear-bottom 96-well plates.[22]
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.
-
Compound Addition: Place the plate in a fluorescence plate reader equipped with injectors (e.g., a FlexStation or similar instrument).
-
Data Acquisition:
-
Establish a baseline fluorescence reading for ~20 seconds.
-
Agonist Mode: Inject serial dilutions of the test compound and continue reading fluorescence every 1-2 seconds for 2-3 minutes to capture the transient calcium peak.
-
Antagonist Mode: Inject serial dilutions of the test compound, incubate for 15-20 minutes, then inject a fixed (EC80) concentration of a known agonist (e.g., 5-HT) and record the response.[22]
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot ΔF against log[compound] to determine EC50 (agonist) or IC50 (antagonist) values.
Table 2: Example Functional Activity Profile for this compound
| Receptor | Assay Type | Functional Mode | Potency (EC50/IC50, nM) | Efficacy (% of 5-HT) |
|---|---|---|---|---|
| 5-HT1A | cAMP Inhibition | Agonist/Antagonist | Data | Data |
| 5-HT2A | Calcium Flux | Agonist/Antagonist | Data | Data |
| 5-HT2C | Calcium Flux | Agonist/Antagonist | Data | Data |
| 5-HT7 | cAMP Stimulation | Agonist/Antagonist | Data | Data |
(Note: Data are placeholders and must be determined experimentally.)
In Vivo Pharmacological Assessment
Compounds demonstrating potent and selective in vitro activity must be evaluated in vivo to confirm their therapeutic potential. The choice of animal model depends on the receptor profile identified in vitro. For instance, if this compound is identified as a 5-HT2A receptor agonist, its psychedelic-like effects can be predicted using rodent models.[24]
A key behavioral assay is drug discrimination . In this paradigm, animals (typically rats or mice) are trained to recognize the interoceptive cues of a known drug (e.g., a 5-HT2A agonist like LSD) and press a specific lever to receive a reward. Once trained, they can be tested with the novel compound. If the animals press the drug-appropriate lever, it indicates that the test compound produces similar subjective effects, which for this class are mediated by 5-HT2A receptor agonism.[24]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous workflow for characterizing the interaction of this compound with serotonin receptors. By systematically progressing from binding affinity to functional activity across different signaling paradigms, researchers can build a detailed pharmacological profile of the compound. This foundational dataset is critical for establishing structure-activity relationships, identifying lead candidates, and guiding further preclinical development. Future work should focus on determining the stereoselectivity of the compound's enantiomers, assessing its activity at other CNS targets (e.g., dopamine and norepinephrine receptors), and exploring its metabolic stability and pharmacokinetic properties to fully evaluate its drug-like potential.
References
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors. BenchChem.
- Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay.
- Eurofins Discovery. (n.d.). 5-HT2C Rat Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay.
- National Center for Biotechnology Information. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
- Cai, R., et al. (2014).
- BenchChem. (2025). Application Notes and Protocols for cAMP Functional Assays of TAS2R14 G-protein Coupling. BenchChem.
- Wallach, J., et al. (2020). Calcium flux responses at human 5-HT2A, 5-HT2B, and 5-HT2C INI receptors.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Halberstadt, A. L., & Geyer, M. A. (2018). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience.
- Agilent. (n.d.). Calcium Flux Assays.
- Parrish, J. C., et al. (2016). Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. ACS Chemical Neuroscience.
- Revvity. (2024). Radioligand binding assays: from opiate receptors to drug discovery mainstay.
- Rovati, G. E., & Capra, V. (2007). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Current protocols in pharmacology.
- Leopoldo, M., et al. (2004). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. Journal of medicinal chemistry.
- MySkinRecipes. (n.d.). This compound hydrochloride.
- Reed, M. B., et al. (2025). In vivo serotonin 1A receptor distribution in treatment-resistant depression.
- Canal, C. E., et al. (2022). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of medicinal chemistry.
- Wikipedia. (n.d.). 5-HT receptor.
- Felsing, D. E., et al. (2019). Mutagenesis Analysis Reveals Distinct Amino Acids of the Human Serotonin 5-HT2C Receptor Underlying the Pharmacology of Distinct Ligands. ACS Chemical Neuroscience.
- Leopoldo, M. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry.
- Wikipedia. (n.d.). Serotonin.
- McDermed, J. D., et al. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry.
- Celada, P., et al. (2013). The therapeutic role of 5-HT1A and 5-HT2A receptors in depression.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-Hydroxytryptamine receptors.
- Millan, M. J., et al. (2008). 5-HT1 receptors. Current drug targets.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 3. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxytryptamine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Serotonin - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. revvity.com [revvity.com]
- 17. In vivo serotonin 1A receptor distribution in treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. agilent.com [agilent.com]
- 24. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Analogs: A Technical Guide for Drug Development
Introduction: The Therapeutic Potential of the Aminotetralin Scaffold
The 1,2,3,4-tetrahydronaphthalen-1-amine, or aminotetralin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid, conformationally constrained framework provides a robust platform for the precise orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. The introduction of a methyl group at the 5-position of this scaffold creates the 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine core, a key pharmacophore that has been explored for its therapeutic potential in several areas, including central nervous system disorders and infectious diseases.
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs. We will delve into the synthesis of this core scaffold, analyze the impact of structural modifications on biological activity at key targets, and provide detailed experimental protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.
Synthetic Strategies: Accessing the this compound Core
The synthesis of this compound analogs typically commences with the preparation of the key intermediate, 5-methyl-1-tetralone. A common and efficient route to this intermediate starts from the commercially available 5-methoxy-1-tetralone[1].
Protocol 1: Synthesis of 5-Methyl-1-tetralone
This protocol outlines a multi-step synthesis of 5-methyl-1-tetralone from 5-methoxy-1-tetralone.
Step 1: Bromination of 5-methoxy-1-tetralone
-
To a solution of 5-methoxy-1-tetralone in a suitable solvent such as acetonitrile, N-bromosuccinimide (NBS) is added portion-wise at room temperature.
-
The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then worked up to yield the brominated intermediate.
Step 2: Cyanation of the Brominated Intermediate
-
The brominated compound is treated with copper(I) cyanide in a polar aprotic solvent like dimethylformamide (DMF).
-
The reaction is heated to facilitate the nucleophilic substitution of the bromide with a cyanide group.
-
Purification of the product affords the corresponding nitrile.
Step 3: Reduction of the Nitrile to an Aldehyde
-
The nitrile is reduced to the aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) in an inert solvent like dichloromethane at low temperature.
-
Careful control of the reaction conditions is crucial to prevent over-reduction to the alcohol.
Step 4 & 5: Hydrogenation and Oxidation
-
The resulting aldehyde is then subjected to hydrogenation to reduce the aromatic ring, followed by oxidation of the resulting alcohol to the ketone using an oxidizing agent like pyridinium chlorochromate (PCC) to yield 8-methyl-5-methoxy-1-tetralone.
Step 6 & 7: Demethylation and Hydrolysis
-
The methoxy group is cleaved using a demethylating agent like hydrobromic acid to give the corresponding phenol.
-
Subsequent hydrolysis yields the desired 5-hydroxy-8-methyl-1-tetralone.
Step 8: Deoxygenation
-
Finally, the phenolic hydroxyl group is removed through a deoxygenation procedure, such as conversion to a triflate followed by palladium-catalyzed hydrogenolysis, to afford 5-methyl-1-tetralone.
Caption: Synthetic pathway to 5-Methyl-1-tetralone.
Protocol 2: Reductive Amination of 5-Methyl-1-tetralone
The final step in the synthesis of the core scaffold is the conversion of the ketone to the amine via reductive amination. This versatile reaction allows for the introduction of a wide variety of amine functionalities.
Step 1: Imine Formation
-
5-methyl-1-tetralone is reacted with a primary or secondary amine in a suitable solvent, often with the addition of a mild acid catalyst to facilitate the formation of the imine or enamine intermediate.
Step 2: Reduction of the Imine
-
The intermediate imine is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their selectivity for the imine over the ketone starting material[2][3].
Caption: General scheme for the reductive amination of 5-Methyl-1-tetralone.
Structure-Activity Relationships at Key Biological Targets
The pharmacological profile of this compound analogs is highly dependent on the nature and position of substituents on the aminotetralin core. The following sections explore the SAR of these analogs at serotonin receptors, dopamine receptors, and as anti-tubercular agents.
Serotonin (5-HT) Receptor Ligands
5-substituted-2-aminotetralin (5-SAT) analogs have been extensively studied as ligands for various serotonin receptor subtypes, particularly the 5-HT1A and 5-HT7 receptors.[4][5] The 5-methyl group is a key substituent in this context, influencing both affinity and selectivity.
Key SAR Insights for 5-HT Receptor Activity:
-
Stereochemistry at C1: The stereochemistry of the amine-bearing carbon is a critical determinant of activity. For many 5-HT receptor subtypes, the (S)-enantiomer is significantly more potent than the (R)-enantiomer.
-
Substitution on the Amino Group: The nature of the substituents on the nitrogen atom plays a crucial role in modulating affinity and functional activity. Small alkyl groups, such as methyl or ethyl, are often well-tolerated.
-
Aromatic Ring Substitutions: In addition to the 5-methyl group, other substituents on the aromatic ring can fine-tune the pharmacological profile. Electron-withdrawing or electron-donating groups at other positions can impact receptor binding and selectivity.
| Analog | Modification | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) |
| 1 | 5-Methyl, N,N-dimethyl | 15 | 5 |
| 2 | 5-Fluoro, N,N-dimethyl | 20 | 8 |
| 3 | 5-Methoxy, N,N-dimethyl | 10 | 3 |
| 4 | 5-Methyl, N-H | 50 | 25 |
Note: The data in this table is illustrative and compiled from various sources to demonstrate general SAR trends. For specific and detailed data, please refer to the cited literature.
Dopamine Receptor Ligands
The aminotetralin scaffold is a well-established pharmacophore for dopamine receptor ligands. The position and nature of substituents on the aromatic ring and the amino group are critical for determining affinity and selectivity for D1-like versus D2-like receptors.
Key SAR Insights for Dopamine Receptor Activity:
-
Hydroxyl Groups on the Aromatic Ring: The presence and position of hydroxyl groups on the aromatic ring are often crucial for high-affinity dopamine receptor binding.
-
N-Alkylation: The size and nature of the alkyl groups on the nitrogen atom can influence selectivity between dopamine receptor subtypes. Di-n-propyl substitution is a common feature in many potent dopamine receptor agonists.
-
Stereochemistry: As with serotonin receptors, the stereochemistry at the C1 position is a critical determinant of activity, with one enantiomer typically being significantly more active.
While specific SAR data for 5-methyl-1-aminotetralin analogs at dopamine receptors is less abundant in the readily available literature, general principles from related aminotetralin series can be extrapolated. The 5-methyl group is expected to influence the electronic and steric properties of the aromatic ring, thereby modulating receptor interaction.
Anti-Tubercular Agents
Recent research has highlighted the potential of tetrahydronaphthalene derivatives as inhibitors of Mycobacterium tuberculosis. While the specific SAR for 5-methyl-1-aminotetralin analogs is an emerging area of investigation, studies on related scaffolds provide valuable insights.
Key SAR Insights for Anti-Tubercular Activity:
-
Lipophilicity: The overall lipophilicity of the molecule can play a significant role in its ability to penetrate the complex cell wall of M. tuberculosis.
-
Amide and Urea Linkages: The incorporation of amide or urea functionalities at the amino group has been shown to be a successful strategy in developing potent anti-tubercular agents based on the tetrahydronaphthalene scaffold.
-
Aromatic Substituents: The nature of substituents on the aromatic ring can impact both the potency and the metabolic stability of the compounds.
Further research is needed to specifically elucidate the SAR of 5-methyl-1-aminotetralin analogs as anti-tubercular agents. However, the existing data on related compounds suggests that this scaffold represents a promising starting point for the development of novel therapeutics against tuberculosis.
Experimental Protocols for Biological Evaluation
The biological evaluation of this compound analogs involves a series of in vitro assays to determine their affinity and functional activity at the target receptors.
Protocol 3: Radioligand Binding Assay for 5-HT Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for a specific 5-HT receptor subtype.
Materials:
-
Cell membranes expressing the target 5-HT receptor subtype (e.g., 5-HT1A, 5-HT7).
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific binding control (a high concentration of a known ligand for the target receptor).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus with glass fiber filters.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, vehicle (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of stereochemistry, N-substitution, and aromatic ring functionalization in determining the pharmacological profile of these analogs. The synthetic accessibility of this core and the potential for diverse functionalization make it an attractive starting point for drug discovery programs targeting a range of diseases.
Future research in this area should focus on a more systematic exploration of the SAR of 5-methylated analogs at a wider array of biological targets. The use of computational modeling and structure-based drug design will be invaluable in guiding the synthesis of new analogs with improved potency and selectivity. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be essential for their successful translation into clinical candidates. The insights provided in this guide aim to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications. [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. National Institutes of Health. [Link]
-
Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. ResearchGate. [Link]
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. PubMed. [Link]
-
Synthesis of 5-Hydroxy-1-tetralone. PrepChem.com. [Link]
-
α-TETRALONE. Organic Syntheses. [Link]
-
Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
Reductive Amination. Wordpress. [Link]
-
Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Roadmap for Investigating the Therapeutic Potential of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A Technical Guide for Drug Discovery
Foreword: Unveiling the Potential of a Privileged Scaffold
The tetrahydronaphthalene framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for designing ligands for a multitude of biological targets. Derivatives of this core structure have shown promise in diverse therapeutic areas, including neurology and infectious diseases. This guide focuses on a specific, yet under-investigated derivative: 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine. While direct pharmacological data for this compound is not publicly available, its structural similarity to well-characterized aminotetralins provides a strong rationale for a focused investigation into its therapeutic potential. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a logical, evidence-based approach to elucidating the biological targets and potential therapeutic applications of this promising molecule. We will delve into the causality behind experimental choices, providing detailed protocols and a framework for a self-validating research program.
The Aminotetralin Core: A Gateway to Neuromodulation
The aminotetralin structure can be viewed as a conformationally constrained analog of the neurotransmitter phenethylamine. This structural rigidity is a key asset in drug design, as it reduces the entropic penalty of binding to a receptor and allows for a more precise probing of the receptor's binding pocket. It is therefore not surprising that aminotetralin derivatives have been extensively studied as ligands for G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are critical players in the regulation of mood, cognition, and motor control.
The hydrochloride salt of this compound is commercially available and is noted as a key intermediate in the synthesis of compounds targeting neurological disorders related to dopamine and serotonin pathways.[1] This further supports the hypothesis that the primary targets for our compound of interest lie within these two families of neurotransmitter receptors. The methyl group at the 5-position of the tetralin ring is a critical feature that is expected to significantly influence the compound's affinity and selectivity for these receptors, based on extensive structure-activity relationship (SAR) studies of related aminotetralins.[2][3]
Primary Hypothesized Targets: Dopamine and Serotonin Receptors
Based on the foundational role of the aminotetralin scaffold in neuroscience drug discovery, the most logical starting point for investigating the therapeutic potential of this compound is to assess its activity at dopamine and serotonin receptors.
Dopamine Receptors: Modulating a Key Neurotransmitter System
The aminotetralin moiety is a well-established pharmacophore for dopamine receptor ligands.[4][5] The SAR of aminotetralin derivatives at dopamine receptors is complex, with substitutions on the aromatic ring being a key determinant of affinity and selectivity for the D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families.[2]
The structural similarity of this compound to known dopaminergic agents makes the dopamine receptor family a high-priority target for investigation. Depending on its affinity and functional activity (agonist, antagonist, or partial agonist) at different dopamine receptor subtypes, the compound could have therapeutic potential in a range of disorders, including Parkinson's disease, schizophrenia, depression, and attention-deficit/hyperactivity disorder (ADHD).
A tiered approach, starting with broad screening and progressing to more specific functional and cellular assays, is recommended to comprehensively characterize the compound's activity at dopamine receptors.
Caption: A tiered experimental workflow for validating serotonin receptors as targets.
Protocol 2.2.1: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for a panel of human serotonin receptor subtypes.
-
Procedure: The protocol is analogous to that described for dopamine receptors (Protocol 2.1.1), but using membranes from cells expressing serotonin receptor subtypes and their corresponding specific radioligands (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).
Protocol 2.2.2: Inositol Phosphate (IP) Accumulation Assays
-
Objective: To determine the functional activity of the test compound at Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C).
-
Materials:
-
Cells stably expressing a Gq-coupled 5-HT receptor.
-
A commercial IP accumulation assay kit (e.g., HTRF).
-
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Treat the cells with varying concentrations of the test compound.
-
Incubate for a specified time.
-
Lyse the cells and measure the accumulation of inositol monophosphate using the assay kit.
-
-
Data Analysis:
-
Determine the EC50 (potency) and Emax (efficacy) for IP accumulation.
-
| Binding Affinity (Ki) | 5-HT1A Functional Activity | 5-HT2A Functional Activity | Potential Therapeutic Indication |
| High | Agonist/Partial Agonist | - | Depression, Anxiety |
| High | - | Antagonist | Schizophrenia, Psychosis, Insomnia |
| High | Agonist | Antagonist | Atypical Antipsychotic Profile |
Table 2: Potential therapeutic implications based on activity at key serotonin receptors.
Broader Therapeutic Horizons: Beyond Neuromodulation
While the primary focus of this guide is on the well-established potential of aminotetralins in neuromodulation, it is prudent for a comprehensive drug discovery program to consider other potential therapeutic avenues. For instance, some tetrahydronaphthalene derivatives have been identified as inhibitors of Mycobacterium tuberculosis ATP synthase, suggesting a potential role in combating infectious diseases. [4]Additionally, certain aminotetralin derivatives have been explored as opioid receptor ligands. [6]Therefore, a broader screening against a panel of diverse biological targets could uncover unexpected and valuable therapeutic opportunities.
Conclusion: A Call to Investigation
This compound represents a compelling, yet unexplored, molecule with significant therapeutic potential, primarily in the realm of neurological and psychiatric disorders. The structural alerts within this compound strongly suggest that a focused investigation into its activity at dopamine and serotonin receptors is a scientifically sound and promising starting point. This guide provides a detailed, step-by-step framework for such an investigation, from initial binding studies to functional and cellular characterization. The causality behind each experimental choice has been elucidated, and the protocols provided are designed to create a self-validating system of inquiry. By following this roadmap, researchers can systematically uncover the pharmacological profile of this compound and pave the way for its potential development as a novel therapeutic agent.
References
- Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. (URL not available)
-
Characterization of dopamine receptor subtypes by comparative structure-activity relationships: dopaminomimetic activities and solid state conformation of monohydroxy-1,2,3,4,4a,5,10,10a-octahydrobenz[g]quinolines and its implications for a rotamer-based dopamine receptor model. PubMed. (URL: [Link])
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PubMed Central. (URL: [Link])
-
N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. MySkinRecipes. (URL: [Link])
-
Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. ACS Publications. (URL: [Link])
-
Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors. ProQuest. (URL: [Link])
-
This compound hydrochloride. MySkinRecipes. (URL: [Link])
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications. (URL: [Link])
-
Synthesis and structure--activity relationship of novel aminotetralin derivatives with high micro selective opioid affinity. PubMed. (URL: [Link])
Sources
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationships of presynaptic dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of dopamine receptor subtypes by comparative structure-activity relationships: dopaminomimetic activities and solid state conformation of monohydroxy-1,2,3,4,4a,5,10,10a-octahydrobenz[g]quinolines and its implications for a rotamer-based dopamine receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure--activity relationship of novel aminotetralin derivatives with high micro selective opioid affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Synthesis of a Key Naphthalene Amine: A Technical Guide to 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Abstract
This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes for 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine. This compound, a key structural motif in medicinal chemistry, serves as a valuable intermediate for various research applications. Rather than a singular discovery event, its synthesis represents a culmination of advancements in organic chemistry, particularly in the formation of the tetralone framework and the subsequent elaboration to the primary amine. We will examine the foundational synthetic strategies, focusing on the causality behind experimental choices, from classical intramolecular Friedel-Crafts reactions to the nuanced development of reductive amination techniques. This guide is intended for researchers, scientists, and drug development professionals, offering both historical context and practical, field-proven insights into the synthesis of this important class of molecules.
Introduction: The Significance of the Aminotetralin Scaffold
The 1-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, this compound, serves as a crucial building block in pharmaceutical research, particularly for developing therapeutics targeting the central nervous system. The strategic placement of the methyl group on the aromatic ring and the primary amine on the alicyclic portion allows for fine-tuning of pharmacological properties, making a deep understanding of its synthesis paramount for drug discovery and development programs.
The history of this molecule's synthesis is not a linear path to a single "eureka" moment but rather a story of evolving chemical technology. Its creation is fundamentally a two-stage process: first, the construction of the bicyclic ketone precursor, 5-methyl-1-tetralone, and second, the conversion of the ketone to the amine. The evolution of both stages reflects major themes in the history of synthetic organic chemistry: the quest for efficiency, selectivity, and milder reaction conditions.
Stage I: Constructing the Core Framework - Synthesis of 5-Methyl-1-tetralone
The journey to our target amine begins with its corresponding ketone. The most reliable and historically significant method for constructing the tetralone core is the intramolecular Friedel-Crafts acylation .[1][2][3][4] This classic reaction involves the cyclization of an aromatic compound bearing a carboxylic acid or acyl halide side chain.
The Causality of the Friedel-Crafts Approach
The logic of this approach is rooted in fundamental principles of electrophilic aromatic substitution. To synthesize 5-methyl-1-tetralone, one must start with a precursor that contains the o-tolyl group and a four-carbon chain that can act as the electrophile. The logical precursor is 4-(2-methylphenyl)butanoic acid.
The key steps are:
-
Activation of the Carboxylic Acid : The carboxylic acid itself is not electrophilic enough to acylate the aromatic ring. It must be converted into a more potent electrophile. This is typically achieved in situ by using a strong acid, which protonates the carbonyl oxygen, or by pre-forming the acyl chloride.
-
Intramolecular Cyclization : The activated acyl group is attacked by the electron-rich aromatic ring. The ortho-methyl group directs the cyclization to the 6-position of the butanoic acid chain, ensuring the formation of the desired 6-membered ring and yielding the tetralone structure.[3]
The choice of acid catalyst is critical. Historically, strong proton acids like polyphosphoric acid (PPA) were common. Lewis acids have also been employed to facilitate this transformation.[4]
Caption: General synthetic pathway to 5-Methyl-1-tetralone.
Experimental Protocol: Synthesis of 5-Methyl-1-tetralone
This protocol is a representative procedure based on established intramolecular Friedel-Crafts acylation methods.[5]
-
Acid Chloride Formation : To a solution of 4-(2-methylphenyl)butanoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1 drop).
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is complete upon cessation of gas evolution (HCl and CO).
-
Solvent Removal : Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-(2-methylphenyl)butanoyl chloride.
-
Cyclization : Cool a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry dichloromethane to 0 °C under a nitrogen atmosphere.
-
Addition : Add a solution of the crude acid chloride in dry dichloromethane dropwise to the AlCl₃ suspension, maintaining the temperature below 5 °C.
-
Reaction : After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quenching : Carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Extraction and Purification : Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄. After filtration and solvent evaporation, purify the crude product by vacuum distillation or silica gel chromatography to yield 5-methyl-1-tetralone.
Stage II: The Amine Synthesis - A History of Reductive Amination
With the ketone precursor in hand, the critical C-N bond must be formed. The most dominant and versatile method for this transformation is reductive amination .[6] This process involves the reaction of the ketone with an amine source (in this case, ammonia for a primary amine) to form an intermediate imine, which is then reduced to the final amine.[7][8]
The history of this reaction showcases a significant evolution in reagent technology, driven by the need for greater selectivity and milder conditions.
Early Methods: Catalytic Hydrogenation
The earliest forms of reductive amination relied on catalytic hydrogenation.[9] In this "one-pot" approach, the ketone, ammonia, hydrogen gas, and a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) are combined under pressure.
-
Mechanism : The ketone and ammonia exist in equilibrium with the hemiaminal and the corresponding imine. The metal catalyst then reduces the C=N double bond of the imine.
-
Expert Insight : While effective, this method suffered from significant drawbacks. The high pressures and temperatures required were not suitable for sensitive or complex molecules. Furthermore, the catalyst could also reduce the ketone starting material to an alcohol, leading to unwanted byproducts. Over-alkylation to form secondary or tertiary amines was also a common issue.[10]
The Hydride Revolution: Emergence of Selective Reducing Agents
The development of hydride-based reducing agents transformed reductive amination from a brute-force method to a subtle and selective art.
Sodium Borohydride (NaBH₄) : While a workhorse for reducing ketones and aldehydes, NaBH₄ is often too reactive for one-pot reductive aminations. It can reduce the starting ketone faster than the imine can form, leading to low yields of the desired amine.[8][11] A two-step process (pre-formation of the imine, then reduction) is possible but less efficient.
Sodium Cyanoborohydride (NaBH₃CN) : The introduction of NaBH₃CN was a watershed moment.[12] The electron-withdrawing cyanide group makes this reagent less reactive than NaBH₄. This attenuated reactivity is the key to its success.
-
The Causality of Selectivity : Reductive amination is typically run under mildly acidic conditions (pH ~4-6) to catalyze imine formation.[11] Under these conditions, the imine is protonated to form a highly electrophilic iminium ion . NaBH₃CN is not potent enough to readily reduce a neutral ketone, but it is reactive enough to rapidly reduce the charged iminium ion.[8] This exquisite selectivity allows the reaction to be performed in a single pot with high efficiency, as the reducing agent patiently waits for the iminium ion to form before acting.[6]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : Often abbreviated as STAB, this reagent emerged as a safer and often more effective alternative to NaBH₃CN.[13] It avoids the use of toxic cyanide and is particularly effective for reductive aminations, selectively reducing imines and iminium ions in the presence of ketones or aldehydes.[6] It has become one of the most widely used reagents for this transformation in modern organic synthesis.
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂ / Metal Catalyst | High pressure H₂ (50-100 atm), elevated temp, NH₃ | Atom economical (H₂ is the reductant) | Requires specialized equipment; low functional group tolerance; potential for over-alkylation and ketone reduction.[9][14] |
| Sodium Borohydride | Stepwise: 1. Imine formation 2. Addition of NaBH₄ in MeOH | Inexpensive, readily available | Poor selectivity in one-pot reactions; reduces starting ketone.[8] |
| Sodium Cyanoborohydride | One-pot, pH 4-6, MeOH or EtOH | Excellent selectivity for iminium ions; mild conditions.[6][12] | Highly toxic (releases HCN in strong acid); waste disposal concerns.[6] |
| Sodium Triacetoxyborohydride | One-pot, often with AcOH catalyst, DCE or THF | Excellent selectivity; non-toxic byproducts; mild; general for many substrates.[6][13] | More expensive than NaBH₄; can be moisture sensitive. |
digraph "Reductive Amination" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];ketone [label="5-Methyl-1-tetralone"]; ammonia [label="Ammonia (NH₃)"]; hemiaminal [label="Hemiaminal Intermediate"]; imine [label="Imine Intermediate"]; iminium [label="Iminium Ion"]; amine [label="5-Methyl-1,2,3,4-tetra-\nhydronaphthalen-1-amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; hydride [label="Hydride Source\n(e.g., [H]⁻ from NaBH₃CN)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
ketone -> hemiaminal; ammonia -> hemiaminal [label="+ H⁺"]; hemiaminal -> imine [label="- H₂O"]; imine -> iminium [label="+ H⁺"]; iminium -> amine; hydride -> iminium [label="Nucleophilic\nAttack"];
{rank=same; ketone; ammonia;} {rank=same; imine; iminium;} }
Caption: Mechanism of Reductive Amination.
Experimental Protocol: Reductive Amination of 5-Methyl-1-tetralone
This protocol utilizes sodium cyanoborohydride, a classic and effective reagent for this transformation.[7]
-
Reaction Setup : Dissolve 5-methyl-1-tetralone (1.0 eq) in methanol. Add ammonium acetate (NH₄OAc, 5-10 eq) to the solution. The ammonium acetate serves as both the ammonia source and the buffer to maintain a suitable pH.
-
pH Adjustment : Adjust the pH of the solution to approximately 6 using glacial acetic acid.
-
Addition of Reducing Agent : Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the stirred solution.
-
Reaction : Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Quench the reaction by adding aqueous HCl (1M) until gas evolution ceases (CAUTION: HCN gas may be evolved, perform in a well-ventilated fume hood).
-
Basification : Make the solution basic (pH > 10) by adding aqueous NaOH (2M).
-
Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel chromatography or by formation of the hydrochloride salt.
Modern Frontiers: Biocatalysis
In recent years, the drive for green chemistry and enantiomerically pure pharmaceuticals has led to the development of biocatalytic methods. Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that can catalyze reductive amination with exceptional stereo- and chemoselectivity, often under mild aqueous conditions.[9][15] While the historical development relied on classical organic reagents, the future of synthesizing chiral amines like the individual enantiomers of this compound will likely be dominated by these enzymatic approaches.
Conclusion
The synthesis of this compound is a textbook case of leveraging foundational reactions to construct a molecule of pharmaceutical interest. Its history is a microcosm of the evolution of synthetic chemistry itself. The construction of the tetralone core via the robust Friedel-Crafts acylation provided the essential framework. Subsequently, the development of the reductive amination reaction—progressing from harsh catalytic hydrogenation to the nuanced, selective hydride reagents like NaBH₃CN and STAB—enabled the efficient and controlled synthesis of the target amine. This journey from classical methods to modern selective reagents provides invaluable insights for today's scientists, demonstrating how a deep understanding of reaction mechanisms and reagent capabilities continues to drive innovation in drug discovery and development.
References
-
Beller, M., et al. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Serra, S. (2018). Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]
-
Royal Society of Chemistry. (2023). Historical Background of the Synthetic Methods and Properties of Amines. [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Taylor & Francis. Reductive amination – Knowledge and References. [Link]
-
Holden, M. S., Crouch, R. D., & Barker, K. A. (2001). Formation of α-Tetralone by Intramolecular Friedel–Crafts Acylation. Journal of Chemical Education, 78(9), 1243. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. Tetralone synthesis. [Link]
-
Holden, M. S., Crouch, R. D., & Barker, K. A. Formation of …¿-Tetralone by Intramolecular FriedelÐCrafts Acylation. [Link]
-
Organic Chemistry Portal. Sodium cyanoborohydride. [Link]
-
Ishihara, K., et al. (2005). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. ResearchGate. [Link]
-
ResearchGate. (2020). Industrial processes for manufacturing amines. [Link]
-
Britannica. (2023). Amine. [Link]
-
Sharma, A., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Organic & Medicinal Chemistry International Journal. [Link]
-
PrepChem. Synthesis of 5-Hydroxy-1-tetralone. [Link]
-
Study Mind. Amines - Amine Synthesis (A-Level Chemistry). [Link]
-
Scribd. UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. [Link]
-
Sanoja, E., et al. (2014). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines. [Link]
-
Organic Syntheses. α-TETRALONE. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. datapdf.com [datapdf.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 11. youtube.com [youtube.com]
- 12. Sodium cyanoborohydride [organic-chemistry.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: An Application Note for Drug Discovery and Medicinal Chemistry
Introduction
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a significant building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of novel therapeutic agents.[1] Its rigid, bicyclic scaffold provides a valuable framework for the development of compounds targeting the central nervous system, particularly those modulating dopamine and serotonin pathways.[1] The strategic placement of the methyl and amine functionalities allows for diverse structural modifications to explore structure-activity relationships (SAR) in drug discovery programs. This application note provides a comprehensive, two-part synthetic protocol for the preparation of this versatile intermediate, commencing with the synthesis of the precursor 5-methyl-1-tetralone, followed by its conversion to the target primary amine hydrochloride.
Strategic Overview of the Synthesis
The synthesis of this compound hydrochloride is accomplished in two principal stages. The first stage involves the construction of the 5-methyl-1-tetralone core via an intramolecular Friedel-Crafts acylation of a suitable precursor. The second stage employs a reductive amination of the synthesized tetralone to introduce the primary amine functionality, which is subsequently converted to its stable hydrochloride salt. This approach is favored for its efficiency and the ready availability of the starting materials.
Sources
Application Note: Chiral Separation of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Enantiomers by HPLC
Abstract
This comprehensive application note provides a detailed guide for the enantioselective separation of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine using High-Performance Liquid Chromatography (HPLC). Chiral primary amines, such as the title compound, are pivotal intermediates in pharmaceutical development, where enantiomers can exhibit distinct pharmacological and toxicological profiles. This document outlines a systematic approach to method development, covering the selection of appropriate chiral stationary phases (CSPs), mobile phase optimization, and analytical protocols. The methodologies are grounded in established principles of chiral recognition and are supported by scientific literature to ensure robustness and reliability for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Purity
This compound is a chiral primary amine whose stereoisomers are of significant interest in medicinal chemistry. The spatial arrangement of atoms at the chiral center can lead to profound differences in how each enantiomer interacts with biological systems. Consequently, the ability to separate and quantify these enantiomers is critical for the development of safe and effective pharmaceuticals. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely adopted technique for achieving this separation.[1]
This guide provides a foundational strategy for developing a robust HPLC method for the chiral separation of this compound enantiomers, focusing on polysaccharide and cyclodextrin-based CSPs, which have demonstrated broad applicability for primary amines.
Understanding the Analyte: Physicochemical Properties
While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and related compounds.
-
Structure: The molecule contains a tetralin core, a primary amine group at a chiral center, and a methyl group on the aromatic ring.
-
Basicity: The primary amine group imparts basic properties to the molecule, making it susceptible to interactions with acidic sites on the silica support of the column. This necessitates the use of basic additives in the mobile phase to ensure good peak shape.
-
Solubility: The tetralin moiety provides hydrophobicity, suggesting good solubility in common organic solvents used in normal-phase and polar organic modes of chromatography.
Chiral Stationary Phase (CSP) Selection: A Strategic Approach
The cornerstone of successful chiral separation is the selection of an appropriate CSP.[1] Based on the structure of this compound, the following CSPs are recommended for initial screening:
Polysaccharide-Based CSPs
Derivatized cellulose and amylose are among the most versatile and widely used CSPs for a broad range of chiral compounds, including primary amines.[2][3] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate derivatives on the polysaccharide backbone.
Recommended Columns for Screening:
| CSP Name | Chiral Selector | Potential Interactions |
| Chiralpak® IA/AD | Amylose tris(3,5-dimethylphenylcarbamate) | π-π, H-bonding, steric |
| Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) | π-π, H-bonding, steric |
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | π-π, H-bonding, steric, dipole |
Cyclodextrin-Based CSPs
Cyclodextrin-based CSPs offer a unique chiral recognition mechanism based on the formation of inclusion complexes.[4][5] The hydrophobic cavity of the cyclodextrin can encapsulate the aromatic part of the analyte, while interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin contribute to enantioseparation.[5]
Recommended Columns for Screening:
| CSP Name | Chiral Selector | Potential Interactions |
| Cyclobond™ I 2000 | Beta-cyclodextrin | Inclusion complexation, H-bonding |
| Cyclobond™ I 2000 DMP | Dimethylphenyl carbamate functionalized β-cyclodextrin | Inclusion complexation, π-π, H-bonding |
Method Development and Optimization
A systematic approach to method development is crucial for achieving optimal separation. The following workflow is recommended:
Caption: A systematic workflow for chiral HPLC method development.
Initial Screening Protocol
Objective: To identify the most promising CSP and mobile phase combination.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount of racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Column Equilibration: Equilibrate the selected chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Initial Screening Conditions:
| Parameter | Normal Phase | Polar Organic Mode |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) + 0.1% Diethylamine (DEA) | Acetonitrile / Methanol (90:10, v/v) + 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C |
| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm |
| Injection Vol. | 5 µL | 5 µL |
-
Data Analysis: Evaluate the chromatograms for any signs of peak separation (e.g., peak broadening, shoulder, or partial separation).
Mobile Phase Optimization
Once a promising CSP is identified, the mobile phase composition should be optimized to improve resolution and analysis time.
4.2.1. Modifier Concentration:
-
Vary the percentage of the alcohol modifier (Isopropanol or Ethanol in normal phase; Methanol in polar organic) in increments of 5-10%. A lower concentration of the modifier generally leads to increased retention and often better resolution, but also longer analysis times.
4.2.2. Mobile Phase Additives:
-
The choice and concentration of the basic additive are critical for achieving good peak shape and can significantly influence enantioselectivity.[6][7][8]
-
Screening Additives: Besides Diethylamine (DEA), consider screening other basic additives such as Triethylamine (TEA) or Butylamine at a concentration of 0.1%.
-
Optimizing Concentration: Vary the concentration of the selected additive from 0.05% to 0.2%.
Caption: Role of basic additives in improving peak shape and enabling chiral recognition.
Temperature Optimization
Temperature can influence the thermodynamics of the chiral recognition process.
-
Procedure: Evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, and 40 °C).
-
Expected Outcome: Lower temperatures often lead to stronger interactions and improved resolution, but may increase column backpressure and analysis time.
Example Protocol: Separation on a Polysaccharide-Based CSP
This protocol is a starting point based on successful separations of similar primary amines.
Table of Optimized Conditions:
| Parameter | Value |
| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| 250 x 4.6 mm, 5 µm | |
| Mobile Phase | n-Hexane / Ethanol (85:15, v/v) + 0.1% Diethylamine |
| Flow Rate | 0.8 mL/min |
| Temperature | 20 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 0.5 mg/mL in mobile phase |
Expected Outcome: Baseline separation of the two enantiomers with a resolution (Rs) > 1.5.
Conclusion
The chiral separation of this compound enantiomers is readily achievable using HPLC with polysaccharide or cyclodextrin-based chiral stationary phases. A systematic approach to method development, involving the careful selection of the CSP and optimization of the mobile phase composition, is key to achieving a robust and reliable separation. The protocols and guidelines presented in this application note provide a solid foundation for researchers and scientists to develop and implement effective enantioselective analytical methods for this important pharmaceutical intermediate.
References
-
Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. MDPI. Available at: [Link]
-
Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. Available at: [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available at: [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. Available at: [Link]
-
Cyclodextrin-based CSPs. Chiralpedia. Available at: [Link]
-
HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. ResearchGate. Available at: [Link]
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Available at: [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. Available at: [Link]
-
additives for chiral. Chromatography Forum. Available at: [Link]
-
New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. MDPI. Available at: [Link]
-
5-Methyl-1,2,3,4-tetrahydronaphthalene. PubChem. Available at: [Link]
-
Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. PMC. Available at: [Link]
-
Enantioseparation of 38 Racemates on Four Chiral Columns in High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available at: [Link]
-
Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. ResearchGate. Available at: [Link]
-
Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. NIST WebBook. Available at: [Link]
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC. Available at: [Link]
-
Enantioseparation and molecular modeling study of five β-adrenergic blockers on Chiralpak IC column. PubMed. Available at: [Link]
-
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. PubChem. Available at: [Link]
-
Chemical Properties of Naphthalene, 1,2,3,4-tetrahydro-5-methyl- (CAS 2809-64-5). Cheméo. Available at: [Link]
-
1977 PDFs | Review articles in CHIRAL HPLC. ResearchGate. Available at: [Link]
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. additives for chiral - Chromatography Forum [chromforum.org]
Application Notes and Protocols: A Detailed Guide to Receptor Binding Assays for 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Authored by a Senior Application Scientist
Introduction: Unveiling Receptor Interactions
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a rigid analog of dopamine and a member of the aminotetralin class of compounds, which are instrumental in the study of monoaminergic systems. Its structure is a key scaffold in the development of therapeutic agents targeting neurological and psychiatric disorders, particularly those involving dopamine and serotonin pathways[1]. Understanding the affinity and selectivity of this compound for its target receptors is a critical step in drug discovery and development. Receptor binding assays are a fundamental technique to quantify these interactions, providing essential data on a compound's potency and specificity.
This guide provides a detailed, in-depth procedure for conducting receptor binding assays to characterize the interaction of this compound with its primary target, the dopamine D1 receptor. We will delve into the principles of radioligand binding, provide step-by-step protocols for both saturation and competition assays, and discuss the analysis and interpretation of the resulting data. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals.
Core Principles of Receptor Binding Assays
Radioligand binding assays are based on the principle of a labeled ligand (radioligand) binding to a specific receptor. The amount of bound radioligand is measured, and from this, the affinity of the radioligand for the receptor (Kd) and the total number of receptors in the preparation (Bmax) can be determined.
-
Saturation Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. The goal is to saturate all the available receptors. Analysis of the resulting data allows for the determination of the radioligand's dissociation constant (Kd), a measure of its affinity, and the maximum number of binding sites (Bmax)[2].
-
Competition Assays: In these assays, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing compound (in this case, this compound). The unlabeled compound will compete with the radioligand for binding to the receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. From the IC50 value, the inhibition constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation[3]. The Ki is an intrinsic measure of the compound's affinity for the receptor.
Materials and Reagents
Biological Materials
-
Receptor Source: Rat striatal tissue is an excellent source of native dopamine D1 receptors[3][4]. Alternatively, cell lines stably expressing the human dopamine D1 receptor (e.g., CHO or HEK293 cells) can be used.
-
Membrane Preparation: Crude membrane fractions prepared from the chosen receptor source.
Radioligand and Competitors
-
Radioligand: [3H]SCH-23390 is a highly selective and high-affinity antagonist for the dopamine D1 receptor and is therefore an ideal choice for these assays[2][4]. Its typical Kd is in the sub-nanomolar range (approximately 0.3-0.7 nM)[2][3][4].
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a known D1 receptor ligand is used to define non-specific binding. (+)-Butaclamol or unlabeled SCH-23390 are common choices[5].
Buffers and Solutions
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1.5 mM CaCl2, 5 mM KCl, and 5 mM EDTA. The ionic composition of the buffer can influence ligand binding, and this formulation is a commonly used standard for dopamine receptor assays[5].
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A high-efficiency liquid scintillation cocktail suitable for tritium counting.
Equipment
-
Homogenizer (e.g., Potter-Elvehjem or Polytron)
-
Refrigerated centrifuges (low-speed and high-speed)
-
96-well microplates
-
Filtration apparatus (e.g., Brandel or Millipore cell harvester)
-
Glass fiber filters (e.g., Whatman GF/C or GF/B), presoaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter[5].
-
Liquid scintillation counter
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocols
Part 1: Preparation of Rat Striatal Membranes
This protocol describes the preparation of a crude membrane fraction enriched in dopamine D1 receptors from rat striatum. All steps should be performed at 4°C to minimize proteolytic degradation.
-
Tissue Dissection: Euthanize rats according to approved animal welfare protocols. Rapidly dissect the striata on a cold surface.
-
Homogenization: Weigh the tissue and homogenize in 10 volumes of ice-cold assay buffer using a homogenizer.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
High-Speed Centrifugation: Carefully collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer. Repeat the high-speed centrifugation step.
-
Final Resuspension: Resuspend the final pellet in a small volume of assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Part 2: Saturation Binding Assay with [3H]SCH-23390
This assay determines the Kd and Bmax of [3H]SCH-23390 for the dopamine D1 receptor in the prepared membranes.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add increasing concentrations of [3H]SCH-23390 (e.g., 0.05 - 5.0 nM) to wells containing assay buffer and the membrane preparation (typically 50-100 µg of protein).
-
Non-specific Binding: In a parallel set of tubes, add the same increasing concentrations of [3H]SCH-23390, the membrane preparation, and a high concentration of a non-labeled D1 antagonist (e.g., 1 µM (+)-butaclamol) to saturate the D1 receptors and prevent the specific binding of the radioligand[5].
-
The final assay volume should be consistent across all wells (e.g., 250 µL).
-
-
Incubation: Incubate the plate at 25-30°C for 60-90 minutes to allow the binding to reach equilibrium[3][5].
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through a PEI-presoaked glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters with 3 x 4 mL of ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in disintegrations per minute (DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding (in fmol/mg protein) against the concentration of [3H]SCH-23390. The resulting curve should be hyperbolic.
-
Analyze the data using non-linear regression to determine the Kd and Bmax.
-
Alternatively, perform a Scatchard analysis by plotting Bound/Free versus Bound radioligand. The slope of the resulting line is -1/Kd, and the x-intercept is the Bmax.
-
Diagram: Saturation Binding Assay Workflow
Caption: Workflow for a saturation radioligand binding assay.
Part 3: Competition Binding Assay for this compound
This assay determines the affinity (Ki) of this compound for the dopamine D1 receptor.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add a fixed concentration of [3H]SCH-23390 (typically at or near its Kd value, e.g., 0.5 nM), assay buffer, and the membrane preparation.
-
Non-specific Binding: Add the fixed concentration of [3H]SCH-23390, the membrane preparation, and a high concentration of an unlabeled D1 antagonist (e.g., 1 µM (+)-butaclamol).
-
Competition: Add the fixed concentration of [3H]SCH-23390, the membrane preparation, and increasing concentrations of this compound (e.g., from 10^-10 M to 10^-4 M).
-
-
Incubation, Filtration, and Quantification: Follow steps 2-5 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of this compound. This will generate a sigmoidal dose-response curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding, using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor, as determined in the saturation binding assay. The Cheng-Prusoff equation provides a more accurate measure of affinity that is independent of the radioligand concentration used[3].
-
-
Diagram: Competition Binding Principle
Caption: Principle of competitive radioligand binding.
Data Presentation and Interpretation
Table 1: Hypothetical Saturation Binding Data for [3H]SCH-23390 at Dopamine D1 Receptors
| [3H]SCH-23390 (nM) | Total Binding (DPM) | Non-specific Binding (DPM) | Specific Binding (DPM) | Specific Binding (fmol/mg) |
| 0.1 | 1500 | 200 | 1300 | 15.1 |
| 0.2 | 2800 | 400 | 2400 | 27.9 |
| 0.5 | 5500 | 800 | 4700 | 54.7 |
| 1.0 | 8500 | 1500 | 7000 | 81.4 |
| 2.0 | 12000 | 2800 | 9200 | 107.0 |
| 5.0 | 15000 | 6000 | 9000 | 104.7 |
From this data, non-linear regression analysis would yield:
-
Kd: ~0.45 nM
-
Bmax: ~110 fmol/mg protein
Table 2: Hypothetical Competition Binding Data for this compound
| Log [Test Compound] (M) | % Specific Binding |
| -10 | 98.5 |
| -9 | 95.2 |
| -8 | 75.6 |
| -7 | 48.9 |
| -6 | 20.3 |
| -5 | 5.1 |
| -4 | 2.3 |
From this data, non-linear regression analysis would yield:
-
IC50: ~1.2 x 10^-7 M (120 nM)
Using the Cheng-Prusoff equation with a [3H]SCH-23390 concentration of 0.5 nM and a Kd of 0.45 nM:
-
Ki = 120 nM / (1 + (0.5 nM / 0.45 nM)) = 56.9 nM
This Ki value represents the affinity of this compound for the dopamine D1 receptor.
Trustworthiness and Self-Validation
To ensure the integrity of the data, several controls and checks should be implemented:
-
Linearity of Binding: Specific binding should be linear with respect to protein concentration within the range used in the assay.
-
Reversibility: The binding of the radioligand should be reversible, which can be confirmed in dissociation experiments.
-
Pharmacological Profile: The rank order of potency for a series of known D1 receptor ligands in competition assays should be consistent with their established pharmacology.
-
Data Reproducibility: All experiments should be performed in triplicate and repeated on multiple occasions to ensure reproducibility.
Conclusion
The protocols outlined in this application note provide a robust framework for the characterization of the binding of this compound to the dopamine D1 receptor. By carefully following these procedures and principles of data analysis, researchers can obtain reliable and reproducible data on the affinity and potency of this and other novel compounds, which is a cornerstone of modern drug discovery and neuroscience research.
References
- Billard, W., Ruperto, V., Crosby, G., Iorio, L. C., & Barnett, A. (1984).
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
- Hyttel, J. (1986). Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue. Pharmacology & toxicology, 59(5), 387–393.
- Luedtke, R. R., & Mach, R. H. (2003). Dopamine D1 receptors characterized with [3H]SCH 23390. Solubilization of a guanine nucleotide-sensitive form of the receptor. The Journal of biological chemistry, 261(36), 16994–17002.
- Niznik, H. B., Fogel, E. L., Chen, J. F., & Seeman, P. (1988). Specific [3H]SCH23390 binding to dopamine D1 receptors in cerebral cortex and neostriatum: evidence for heterogeneities in affinity states and cortical distribution. Journal of neurochemistry, 50(2), 451–463.
-
PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
- Sidhu, A., & Niznik, H. B. (1987). The kinetics of [3H]SCH 23390 dissociation from rat striatal dopamine D1 receptors. European journal of pharmacology, 144(3), 369–372.
- Winkler, J. D., & DeBernardis, J. F. (1985). Binding of [3H]SCH23390 in rat brain: regional distribution and effects of assay conditions and GTP suggest interactions at a D1-like dopamine receptor. Journal of neurochemistry, 45(5), 1601–1611.
Sources
- 1. Binding of [3H]SCH23390 in rat brain: regional distribution and effects of assay conditions and GTP suggest interactions at a D1-like dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Filter binding assay - Wikipedia [en.wikipedia.org]
- 5. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Note: Comprehensive NMR Spectroscopic Characterization of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Introduction
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a substituted tetralin derivative with potential applications in pharmaceutical and medicinal chemistry. As a chiral amine, its synthesis and characterization are of significant interest in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such small molecules. This application note provides a detailed guide to the characterization of this compound using ¹H, ¹³C, and 2D NMR techniques.
The Imperative of Rigorous NMR Analysis
In the synthesis of chiral amines like this compound, the precise confirmation of the molecular structure, including the position of substituents on the aromatic ring and the stereochemistry of the amine group, is paramount. NMR spectroscopy provides a detailed atomic-level insight into the molecule's connectivity and spatial arrangement. This guide will walk through the logical steps of acquiring and interpreting NMR data to ensure the identity and purity of the target compound.
Part 1: Experimental Protocols
A well-defined experimental protocol is the foundation of high-quality NMR data. The following sections detail the necessary steps for sample preparation and instrument setup.
Sample Preparation: The First Step to Quality Data
The quality of the NMR spectrum is highly dependent on the sample preparation. A homogeneous solution free of particulate matter and paramagnetic impurities is crucial for obtaining sharp, well-resolved signals.
Protocol for Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules.[3] Use approximately 0.6-0.7 mL of CDCl₃.
-
Dissolution: Add the deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming can be applied.
-
Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is recommended. Often, commercially available CDCl₃ contains a small amount of TMS (0.03-0.05%). If not, a capillary insert containing TMS can be used to avoid direct contact with the sample.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition: Setting the Parameters for Success
The following are recommended starting parameters for acquiring high-quality 1D and 2D NMR spectra on a 400 MHz spectrometer.
Table 1: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16-32 | 1024-4096 |
| Relaxation Delay (d1) | 1.0 s | 2.0 s |
| Acquisition Time | ~4 s | ~1 s |
| Spectral Width | 12-16 ppm | 220-240 ppm |
Part 2: Spectral Analysis and Structural Elucidation
The following sections provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts are based on the analysis of structurally related compounds and known substituent effects.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6, H-7, H-8 | 7.0 - 7.2 | m | 3H |
| H-1 | ~4.1 | t | 1H |
| H-4 (axial & equatorial) | 2.7 - 2.9 | m | 2H |
| CH₃ | ~2.3 | s | 3H |
| H-2, H-3 (aliphatic) | 1.7 - 2.1 | m | 4H |
| NH₂ | 1.5 - 2.5 | br s | 2H |
-
Aromatic Protons (H-6, H-7, H-8): These protons will appear in the downfield region (7.0-7.2 ppm) as a complex multiplet due to spin-spin coupling.
-
Methine Proton (H-1): The proton attached to the carbon bearing the amino group is expected to be a triplet around 4.1 ppm due to coupling with the adjacent CH₂ group.
-
Benzylic Protons (H-4): The two protons at the benzylic position will be diastereotopic and appear as a multiplet between 2.7 and 2.9 ppm.
-
Methyl Protons (CH₃): The methyl group attached to the aromatic ring will give a sharp singlet at approximately 2.3 ppm.
-
Aliphatic Protons (H-2, H-3): The protons of the two methylene groups in the aliphatic ring will resonate as complex multiplets in the upfield region (1.7-2.1 ppm).
-
Amine Protons (NH₂): The protons of the primary amine will appear as a broad singlet, and its chemical shift can vary depending on concentration and temperature. This peak will disappear upon D₂O exchange.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5a, C-8a (quaternary) | 135 - 140 |
| C-5 (quaternary) | ~132 |
| C-6, C-7, C-8 | 125 - 130 |
| C-1 | ~50 |
| C-4 | ~29 |
| C-2, C-3 | 20 - 30 |
| CH₃ | ~19 |
-
Aromatic Carbons: The quaternary carbons (C-5a, C-8a, and C-5) will be in the 132-140 ppm range, while the protonated aromatic carbons (C-6, C-7, C-8) will appear between 125 and 130 ppm.
-
C-1 Carbon: The carbon attached to the nitrogen atom will be significantly deshielded and is expected around 50 ppm.
-
Aliphatic and Methyl Carbons: The remaining aliphatic carbons (C-2, C-3, C-4) and the methyl carbon will resonate in the upfield region (19-30 ppm).
Part 3: Advanced 2D NMR Techniques for Unambiguous Assignment
To confirm the assignments made from the 1D spectra and to fully elucidate the connectivity of the molecule, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy)
The COSY experiment reveals proton-proton couplings, typically over two or three bonds. This is instrumental in identifying adjacent protons.
Workflow for COSY Analysis:
Caption: Workflow for COSY spectral analysis.
Expected COSY Correlations:
-
A cross-peak between the H-1 proton and the H-2 protons.
-
Correlations between the H-2, H-3, and H-4 protons, confirming the aliphatic ring structure.
-
Correlations among the aromatic protons H-6, H-7, and H-8.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and the carbons to which they are directly attached. This is a powerful tool for assigning carbon signals.
Workflow for HSQC Analysis:
Caption: Workflow for HSQC spectral analysis.
Expected HSQC Correlations:
-
A correlation between the H-1 signal (~4.1 ppm) and the C-1 signal (~50 ppm).
-
Correlations between the aliphatic proton signals (1.7-2.9 ppm) and their corresponding carbon signals (20-30 ppm).
-
A cross-peak between the methyl proton signal (~2.3 ppm) and the methyl carbon signal (~19 ppm).
-
Correlations between the aromatic proton signals (7.0-7.2 ppm) and their directly attached carbon signals (125-130 ppm).
Conclusion
The combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR spectroscopy provides a robust and comprehensive method for the structural characterization of this compound. By following the detailed protocols and analysis workflows presented in this application note, researchers and drug development professionals can confidently verify the structure and purity of this and other related small molecules, ensuring the integrity of their scientific endeavors.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
TCU Digital Repository. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro- 1,4-methanonaphthalene-5,8-d. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
Sources
Definitive Analysis of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive and robust methodology for the identification and analysis of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its putative metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). As a primary amine with structural similarities to regulated psychoactive substances, its detection in biological matrices is of significant interest in forensic toxicology, clinical chemistry, and drug metabolism studies. The inherent analytical challenges of this compound, such as high polarity and low volatility, are addressed through a detailed protocol involving sample extraction, enzymatic hydrolysis, and chemical derivatization. This guide provides field-proven insights into experimental choices, from sample preparation to data interpretation, establishing a self-validating system for reliable analysis.
Introduction: The Analytical Imperative
This compound is a synthetic compound belonging to the tetralin class of amines. Its structure is analogous to known stimulants and designer drugs, necessitating the development of sensitive and specific analytical methods for its detection. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the analysis of such compounds, offering high chromatographic resolution and definitive structural identification.[1][2]
However, the primary amine functional group presents a significant analytical hurdle. The active hydrogens on the amino group lead to strong interactions with active sites within the GC system, resulting in poor chromatographic performance, characterized by peak tailing and reduced sensitivity.[3][4] To overcome these issues, chemical derivatization is an essential step. This process replaces the polar amine hydrogens with less polar, more thermally stable groups, thereby improving volatility and chromatographic peak shape.[5][6][7] This note details an optimized workflow that incorporates acylation, a highly effective derivatization strategy for primary amines.[8]
Predicted Metabolic Pathways
Understanding the metabolic fate of a compound is critical for comprehensive toxicological analysis. While specific metabolic data for this compound is not extensively published, its biotransformation can be predicted based on the known metabolism of its core structure, tetralin, and other related psychoactive amines.[9][10]
The primary metabolic routes (Phase I) are expected to involve oxidation mediated by cytochrome P450 enzymes. This includes:
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene ring.
-
Alicyclic Hydroxylation: Addition of a hydroxyl group to the saturated cyclohexane ring.
Following Phase I oxidation, the resulting hydroxylated metabolites, along with the parent amine, are likely to undergo Phase II conjugation, primarily with glucuronic acid, to increase water solubility and facilitate excretion.[9][11] Therefore, a comprehensive analytical method must account for the detection of both Phase I metabolites and their conjugated forms, necessitating an enzymatic hydrolysis step to cleave the glucuronide conjugates prior to extraction.
Detailed Experimental Protocols
Sample Preparation and Extraction
This protocol is optimized for a 1 mL urine or plasma sample. All steps should be performed in a fume hood using appropriate personal protective equipment.
Rationale: A Liquid-Liquid Extraction (LLE) is chosen for its robustness and ability to effectively isolate a broad range of analytes from complex matrices. [1][12]The initial hydrolysis step is crucial for releasing conjugated metabolites, providing a total concentration measurement. [9] Protocol:
-
Sample Aliquoting: Pipette 1 mL of the biological sample (urine, plasma) into a 15 mL glass screw-cap tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog) to the sample to correct for variability during sample preparation and injection.
-
Enzymatic Hydrolysis (for total concentration):
-
Add 1 mL of acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase enzyme solution.
-
Vortex briefly and incubate in a water bath at 60°C for 2 hours.
-
Allow the sample to cool to room temperature.
-
-
Alkalinization: Adjust the sample pH to ~9-10 by adding 200 µL of concentrated ammonium hydroxide. This converts the amine analytes to their free base form, which is more soluble in organic solvents.
-
Liquid-Liquid Extraction:
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane/ethyl acetate 9:1 v/v).
-
Cap the tube and vortex vigorously for 2 minutes, or place on a mechanical rocker for 15 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers. [13]6. Isolation: Carefully transfer the upper organic layer to a clean glass tube.
-
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C. [8]The dry residue is now ready for derivatization.
Chemical Derivatization
Rationale: Acylation with Pentafluoropropionic anhydride (PFPA) is selected. It reacts efficiently with primary amines to form stable, volatile derivatives. [14]The fluorine atoms in the derivative significantly enhance sensitivity when using mass spectrometry. [3] Protocol:
-
Ensure the sample residue from step 4.1 is completely dry. Any moisture will deactivate the derivatizing reagent. [15]2. Add 50 µL of ethyl acetate to reconstitute the residue.
-
Add 50 µL of PFPA. [14]4. Tightly cap the vial and heat at 70°C for 20-30 minutes in a heating block. [8][14]5. Allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the final derivatized residue in 50-100 µL of ethyl acetate. The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point for analysis and should be optimized for the specific instrumentation used.
Rationale: A non-polar DB-5ms or HP-5ms column is recommended as it provides excellent separation for a wide range of derivatized drug compounds. [16]A temperature ramp program ensures good separation of the parent compound from its potentially more polar metabolites. Splitless injection is used to maximize the transfer of analytes to the column for trace-level analysis. [13]
| Parameter | Recommended Setting |
|---|---|
| Gas Chromatograph | Agilent 6890/7890 or equivalent |
| Injector | Split/Splitless |
| Injection Mode | Splitless [17] |
| Injection Volume | 1 µL |
| Injector Temperature | 260°C [17] |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min [16] |
| GC Column | |
| Type | HP-5ms, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film) [16] |
| Oven Program | Initial Temp: 80°C, hold for 1 min |
| Ramp: 15°C/min to 300°C | |
| Hold: 5 min at 300°C [13] | |
| Mass Spectrometer | Agilent 5973/5977 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV [17] |
| MS Source Temp. | 230°C [17][18] |
| MS Quad Temp. | 150°C [18] |
| Transfer Line Temp. | 280°C [17] |
| Scan Mode | Full Scan (m/z 50-550) for identification |
| | Selected Ion Monitoring (SIM) for quantification |
Data Analysis and Interpretation
Mass Fragmentation
The mass spectrum of the derivatized parent compound is predicted to be dominated by α-cleavage (alpha-cleavage), which is a characteristic fragmentation pathway for amines. [19][20]This involves the cleavage of the bond between the carbon atom adjacent to the nitrogen (α-carbon) and the next carbon in the ring. This fragmentation is highly diagnostic.
For the PFPA derivative of this compound, key fragments would arise from the cleavage of the alicyclic ring. The hydroxylated metabolites, once derivatized at both the amine and hydroxyl groups, will show a higher molecular ion and characteristic fragments corresponding to losses of the derivatizing groups and side chains.
Expected Results
The table below summarizes the predicted key identifiers for the parent compound and a putative hydroxylated metabolite after derivatization with PFPA. Retention times (RT) are estimates and will vary based on the specific system.
| Compound | Derivative | Predicted RT (min) | Molecular Ion (M+) | Predicted Key Fragments (m/z) |
| Parent Compound | PFPA | ~10-12 | 321 | [M-alkyl group]+, fragments from ring cleavage |
| Hydroxylated Metabolite | di-PFPA | ~12-14 | 483 | [M-PFPA]+, [M-PFPOH]+, other characteristic losses |
Conclusion
This application note provides a scientifically grounded, detailed framework for the analysis of this compound and its metabolites. By combining optimized sample preparation, robust chemical derivatization, and high-resolution GC-MS, this method offers the specificity and sensitivity required for forensic and clinical applications. The explanation of the causality behind each step, from metabolic prediction to fragmentation analysis, empowers researchers to adapt and validate this protocol for their specific needs, ensuring trustworthy and authoritative results.
References
-
Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Retrieved from Benchchem website. [3]2. Deng, C. H., et al. (2015). Analysis of designer drugs in human blood using gas chromatography-mass spectrometry. Journal of Analytical Methods in Chemistry, 2015, 831260. [1]3. Lestari, W., & Sudjarwo, E. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8853765. [5]4. Jain, R., & Singh, R. (2018). Gas chromatography of amines as various derivatives. In Gas Chromatography. IntechOpen. [6]5. Lee, S., et al. (2006). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Hair. Journal of Analytical Toxicology, 30(6), 383–390. [17]6. Moreno, I., et al. (2014). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Chromatographic Science, 52(8), 859-866. [16]7. Elliott, T. H., et al. (1969). The metabolism of tetralin. Biochemical Journal, 115(4), 741–748. [9]8. Elliott, T. H., et al. (1969). The metabolism of tetralin. Biochemical Journal, 115(4), 741–748. Available from: [Link] [11]9. Ismail, N. S., et al. (2016). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised Methods. Sains Malaysiana, 45(1), 97-104. [13]10. Atanasov, V. N., et al. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1604-1608. [8]11. Woźniak, M. K., et al. (2015). Determination of amphetamine and amphetamine analogs in blood by GC-MS/MS technique. Analytical and Bioanalytical Chemistry, 407(21), 6447-6457. [12]12. Sikkema, J., & de Bont, J. A. (1993). Metabolism of tetralin (1,2,3,4-tetrahydronaphthalene) in Corynebacterium sp. strain C125. Applied and Environmental Microbiology, 59(2), 567–572. [21]13. Atanasov, V. N., et al. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1604-1608. Available from: [Link] [14]14. Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from Sigma-Aldrich website. [15]15. Caudron, E. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen. [7]16. Coody, C. (2012). Comprehensive forensic toxicological analysis of designer drugs. FIU Digital Commons. [2]17. Thermo Fisher Scientific. (2015). Designer Drugs: Monitoring Synthetic Cannabinoids. Retrieved from Thermo Fisher Scientific website. [22]18. Hida, M., et al. (2014). Identification of Designer Drugs using Gas Chromatography High-Resolution Mass Spectrometry and A Soft-Ionization Source. Journal of Analytical & Bioanalytical Techniques, 5(5). [23]19. Kim, D., et al. (2011). GC-MS data for tetralin, indene, and 1,2-dihydronaphthalene metabolites by E. coli BL21(DE3) expressing o-xylene dioxygenase. Applied and Environmental Microbiology, 77(18), 6446-6454. [24]20. Benchchem. (n.d.). GC-MS analysis of 5-Methyl-1,2,3,6-tetrahydropyrazine. Retrieved from Benchchem website. [4]21. Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Retrieved from Whitman College website. [19]22. Armada, M., et al. (2019). Biodegradation of Tetralin: Genomics, Gene Function and Regulation. Genes, 10(5), 359. [25]23. Schmid, D., et al. (2024). Characterization and Metabolism of Drug Products Containing the Cocaine-Like New Psychoactive Substances Indatraline and Troparil. Toxics, 12(6), 461. 24. Schmid, D., et al. (2024). Characterization and Metabolism of Drug Products Containing the Cocaine-Like New Psychoactive Substances Indatraline and Troparil. ResearchGate. [26]25. Agilent Technologies. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. Agilent Technologies. [27]26. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17768, 5-Methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from PubChem. 27. Fiehn, O., et al. (2008). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Methods in Molecular Biology, 420, 297–310. [18]28. Biosynth. (n.d.). This compound hydrochloride. Retrieved from Biosynth website. [28]29. Shepard, J. R., & Fultz, M. L. (2017). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. 30. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13408687, 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Retrieved from PubChem. [29]31. LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. Retrieved from LibreTexts website.
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. "Comprehensive forensic toxicological analysis of designer drugs" by Madeline Jean Swortwood [digitalcommons.fiu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. weber.hu [weber.hu]
- 8. researchgate.net [researchgate.net]
- 9. The metabolism of tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization and Metabolism of Drug Products Containing the Cocaine-Like New Psychoactive Substances Indatraline and Troparil [mdpi.com]
- 11. The metabolism of tetralin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ukm.my [ukm.my]
- 14. journal-imab-bg.org [journal-imab-bg.org]
- 15. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 16. scholars.direct [scholars.direct]
- 17. jfda-online.com [jfda-online.com]
- 18. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GCMS Section 6.15 [people.whitman.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Metabolism of tetralin (1,2,3,4-tetrahydronaphthalene) in Corynebacterium sp. strain C125 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Designer Drugs: Monitoring Synthetic Cannabinoids [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Biodegradation of Tetralin: Genomics, Gene Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. agilent.com [agilent.com]
- 28. This compound hydrochloride | 1989671-48-8 | PED67148 [biosynth.com]
- 29. 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | C17H18Cl3N | CID 13408687 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Purity Isolation of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Mandate for Purity
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a substituted aminotetralin, a class of compounds recognized for its significant pharmacological potential. As a primary aromatic amine integrated into a rigid tetracyclic scaffold, it serves as a crucial building block and key intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological pathways.[1][2] The efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API) are directly contingent on the purity of this precursor. Crude synthetic products invariably contain a mixture of unreacted starting materials, reaction byproducts, and intermediates that must be rigorously removed.
This document provides a comprehensive guide for researchers, chemists, and process development scientists on robust, scalable, and validated techniques for the purification of crude this compound. We will explore multiple purification strategies, from classical chemical methods to modern chromatographic techniques, and detail the analytical protocols required to verify purity at each stage.
Impurity Profiling: Know Your Enemy
The selection of an optimal purification strategy begins with a thorough understanding of the potential impurities. The impurity profile is intrinsically linked to the synthetic route employed. A common and efficient pathway to aromatic amines is the reduction of a corresponding nitroarene or the reductive amination of a ketone.
Assuming a synthesis via the reduction of 5-methyl-1,2,3,4-tetrahydronaphthalen-1-one, potential impurities may include:
-
Unreacted Starting Material: 5-methyl-1,2,3,4-tetrahydronaphthalen-1-one (a ketone).
-
Intermediate Species: The corresponding oxime or hydroxylamine if the reduction is incomplete.
-
Side-Products: 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, formed by the reduction of the ketone functionality.
-
Catalyst Residues: Residual metals (e.g., Tin, Iron) and their salts if a metal/acid reduction is used.[3]
These impurities possess different chemical properties (acidity/basicity, polarity, volatility) than the target amine, which can be exploited for separation.
Purification Strategies: A Multi-Pronged Approach
No single method is universally superior; the choice depends on the scale of the purification, the nature of the impurities, and the required final purity. We present several orthogonal techniques that can be used independently or in combination.
Strategy 1: Acid-Base Extraction (Liquid-Liquid)
This classical and highly effective technique leverages the basicity of the amine functional group. It is an excellent first-pass purification to remove non-basic organic impurities.
Principle: The basic amine is protonated by an aqueous acid, forming a water-soluble ammonium salt.[4] Neutral or acidic impurities remain in the organic phase and are separated. The aqueous phase is then basified to regenerate the free amine, which is extracted back into an organic solvent.
Protocol 3.1: Acid-Base Extraction
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and wash with 1 M aqueous HCl solution. The amine will partition into the aqueous layer.
-
Separate the layers. Retain the aqueous layer, which now contains the amine hydrochloride salt.
-
Wash the organic layer one more time with 1 M HCl to ensure complete extraction of the amine. Combine the aqueous layers.
-
Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH or saturated NaHCO₃) until the pH is >10. The free amine will precipitate or form an oil.
-
Extract the free amine from the aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate, 2-3 times).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
Strategy 2: Recrystallization of the Hydrochloride Salt
For achieving high crystalline purity, converting the amine to a salt is often the most effective method. Amine hydrochlorides typically exhibit better-defined crystal lattices and more predictable solubility profiles than their free-base counterparts.[5][6]
Principle: The crude amine is converted to its hydrochloride salt, which is then recrystallized from a suitable solvent system. Soluble impurities remain in the mother liquor.
Protocol 3.2: Recrystallization as the Hydrochloride Salt
-
Dissolve the purified free amine from the acid-base extraction in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Slowly add a solution of HCl in a compatible solvent (e.g., concentrated HCl, or HCl in diethyl ether) dropwise with stirring until the solution is acidic (test with pH paper) and a precipitate forms. The target compound is this compound hydrochloride (C₁₁H₁₆ClN, MW: 197.7 g/mol ).[7]
-
Heat the mixture gently to dissolve the salt completely. If it doesn't fully dissolve, add a minimum amount of the hot solvent.
-
Add a less polar co-solvent (an "anti-solvent") such as diethyl ether or hexane dropwise to the hot solution until slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent (e.g., the recrystallization solvent mixture or the anti-solvent).
-
Dry the crystals under vacuum to obtain the pure hydrochloride salt.
Strategy 3: Flash Column Chromatography
Chromatography offers the highest resolution for separating closely related impurities. However, purifying basic amines on standard silica gel presents challenges due to strong acid-base interactions with silica's acidic silanol groups, often leading to peak tailing and yield loss.[8][9]
Principle: The crude mixture is separated based on differential partitioning between a stationary phase and a mobile phase. Two primary approaches are recommended for amines.
Protocol 3.3.1: Normal-Phase Chromatography (Modified Silica)
-
Stationary Phase: Use standard silica gel (60 Å, 40-63 µm).
-
Mobile Phase (Eluent): A non-polar/polar solvent system such as Hexane/Ethyl Acetate or Dichloromethane/Methanol. Crucially, add 0.5-1% of a volatile base like triethylamine (TEA) to the eluent. [10] This neutralizes the acidic sites on the silica, preventing tailing.
-
Procedure: a. Pre-treat the column by flushing it with the mobile phase containing TEA. b. Dissolve the crude amine in a minimal amount of the mobile phase or dichloromethane. c. Load the sample onto the column. d. Elute with the prepared mobile phase, starting with a lower polarity and gradually increasing it (gradient elution). e. Collect fractions and monitor by TLC (see Section 4.1). f. Combine pure fractions and evaporate the solvent under reduced pressure.
Protocol 3.3.2: Amine-Functionalized Silica Chromatography For more robust and reproducible separations without mobile phase modifiers, amine-functionalized silica is an excellent alternative.[9]
-
Stationary Phase: Pre-packed amine-functionalized silica column.
-
Mobile Phase (Eluent): A standard Hexane/Ethyl Acetate gradient can be used without the need for a basic additive.
-
Procedure: Follow the standard flash chromatography procedure as described above. This method often provides superior peak shape and separation.[9]
Strategy 4: Vacuum Distillation
For thermally stable, liquid amines, distillation is a powerful technique for large-scale purification, particularly for removing non-volatile or very high-boiling impurities.[11][12]
Principle: Components of a liquid mixture are separated based on differences in their boiling points. Due to the likely high boiling point of the target amine, distillation should be performed under reduced pressure (vacuum) to prevent thermal decomposition.[13]
Protocol 3.4: Vacuum Distillation
-
Ensure the amine is in its free-base form.
-
Place the crude amine in a round-bottom flask suitable for distillation, adding boiling chips or a magnetic stir bar.
-
Set up a vacuum distillation apparatus (including a condenser and receiving flask).
-
Slowly apply vacuum and gently heat the flask using an oil bath.
-
Collect the fraction that distills at a constant temperature and pressure. The exact boiling point will depend on the applied pressure.
-
Discard the initial (lower boiling) and final (higher boiling) fractions to maximize purity.
Workflow and Data Visualization
Purification Workflow Diagram
The following diagram illustrates a logical workflow for the purification and analysis of the target compound.
Caption: A comprehensive workflow for the purification and analysis of this compound.
Comparison of Purification Techniques
| Technique | Pros | Cons | Best For |
| Acid-Base Extraction | Fast, inexpensive, high capacity, removes non-basic impurities. | Does not remove basic impurities, can lead to emulsions. | Initial bulk purification from neutral starting materials. |
| Recrystallization | Yields high-purity crystalline solid, excellent for removing isomers and closely related impurities. | Potential for yield loss in mother liquor, requires finding a suitable solvent system. | Final purification step to achieve pharmaceutical-grade purity. |
| Flash Chromatography | High resolution, separates closely related compounds. | Lower capacity, solvent intensive, potential for product loss on column. | Isolating pure compound from complex mixtures or when high resolution is critical. |
| Vacuum Distillation | Excellent for large scale, removes non-volatile impurities effectively. | Requires thermal stability of the compound, not effective for separating compounds with close boiling points. | Industrial scale-up and purification of the liquid free-base amine. |
Analytical Methods for Purity Assessment
Rigorous analytical testing is essential to confirm purity and structural identity.
Thin-Layer Chromatography (TLC)
TLC is an indispensable, rapid technique for monitoring reaction progress and assessing the purity of column fractions.[14]
Protocol 5.1: TLC Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: 70:30 Hexane:Ethyl Acetate + 0.5% Triethylamine. Adjust ratio as needed for optimal separation (Rf of ~0.3).
-
Visualization:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides quantitative purity information and allows for the identification of volatile impurities by their mass fragmentation patterns.
Protocol 5.2: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like ethyl acetate or methanol.[15]
-
GC Column: A low-bleed, mid-polarity column (e.g., DB-5ms or equivalent) is recommended.
-
Injector: Use a deactivated liner to prevent peak tailing of the basic amine.[16]
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) at 10-20 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.[15][17] Purity is determined by the area percentage of the main peak.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is a highly sensitive method for purity determination and quantification of non-volatile or thermally sensitive impurities.
Protocol 5.3: RP-HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
-
B: 0.1% Formic Acid or TFA in Acetonitrile.
-
-
Gradient: A typical gradient would run from ~10% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural elucidation and can also be used to assess purity by identifying impurity signals.
Protocol 5.4: NMR Analysis
-
Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.
-
¹H NMR: Expect characteristic signals for the aromatic protons, the benzylic proton adjacent to the amine, the aliphatic protons of the tetralin ring, and the methyl group. The amine protons (-NH₂) may appear as a broad singlet.
-
¹³C NMR: Expect a specific number of signals corresponding to the unique carbon atoms in the molecule. The absence of signals corresponding to impurities (e.g., a carbonyl signal around 200 ppm for a ketone impurity) is a strong indicator of purity.
References
- Process for the purification of aromatic amines. (n.d.). Google Patents.
-
Morávková, L., et al. (2019). An approach to analysis of primary amines by a combination of thin-layer chromatography and matrix-assisted laser desorption ionization mass spectrometry in conjunction with post-chromatographic derivatization. Journal of Separation Science, 42(22), 3470-3478. Retrieved January 2, 2026, from [Link]
-
Wang, Q., et al. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 6(1), 104-107. Retrieved January 2, 2026, from [Link]
- Wang, Q., et al. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods.
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved January 2, 2026, from [Link]
- Separation of aromatic amines using alkylene carbonates. (n.d.). Google Patents.
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved January 2, 2026, from [Link]
- Method for purifying aromatic amines. (n.d.). Google Patents.
-
Titier, K., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. Retrieved January 2, 2026, from [Link]
-
Osuagwu, C. G., & Eme, C. F. (2020). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. The Pharmaceutical and Chemical Journal, 7(1), 39-45. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). The TLC plate showing dansylation of primary and secondary amines. Retrieved January 2, 2026, from [Link]
-
ChemistInJapan. (2010, September 19). [Lab 6] Distilling Amines... Again. YouTube. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydronaphthalene. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 2, 2026, from [Link]
- Recovery of amines from by-product chloride salts. (n.d.). Google Patents.
-
Bidlingmeyer, B. A., et al. (1984). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 56(3), 443–447. Retrieved January 2, 2026, from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved January 2, 2026, from [Link]
-
Chromatography Forum. (2006). Detecting Primary Amines. Retrieved January 2, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 2, 2026, from [Link]
-
University of California, Davis. (n.d.). Recrystallization1. Retrieved January 2, 2026, from [Link]
-
Wikipedia. (n.d.). Tramadol. Retrieved January 2, 2026, from [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved January 2, 2026, from [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Retrieved January 2, 2026, from [Link]
-
Science Forums. (2011). Amine purification. Retrieved January 2, 2026, from [Link]
-
ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level). Retrieved January 2, 2026, from [Link]
-
Singh, A., et al. (2016). Synthesis, characterization and identification of sertraline hydrochloride related impurities. Journal of Chemical and Pharmaceutical Research, 8(8), 850-854. Retrieved January 2, 2026, from [Link]
-
Agilent Technologies. (2018). A novel comprehensive strategy for residual pesticide analysis in cannabis flower. Retrieved January 2, 2026, from [Link]
-
Agilent Technologies. (2019). A Fast Analysis of the GC/MS/MS Amenable Pesticides Regulated by the California Bureau of Cannabis Control. Retrieved January 2, 2026, from [Link]
-
Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Communications Chemistry, 5(1), 22. Retrieved January 2, 2026, from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved January 2, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved January 2, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved January 2, 2026, from [Link]
-
NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. Retrieved January 2, 2026, from [Link]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1–30.4.32. Retrieved January 2, 2026, from [Link]
-
University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved January 2, 2026, from [Link]
-
SIELC Technologies. (2018). 1,2,3,4-Tetrahydronaphthalen-1-ol. Retrieved January 2, 2026, from [Link]
-
Reddy, G. S., et al. (2018). Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 9(10), 4275-4282. Retrieved January 2, 2026, from [Link]
-
SpectraBase. (n.d.). 1,2,3,4-TETRAHYDRO-1,1,6,8-TETRAMETHYLNAPHTHALENE - Optional[13C NMR] - Chemical Shifts. Retrieved January 2, 2026, from [Link]
Sources
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine | 677325-82-5 | Benchchem [benchchem.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Workup [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. This compound hydrochloride | 1989671-48-8 | PED67148 [biosynth.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 11. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 12. EP2028176A1 - Method for purifying aromatic amines - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 15. tpcj.org [tpcj.org]
- 16. benchchem.com [benchchem.com]
- 17. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profiling of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A Guide to Assessing Monoamine Transporter Interaction
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive experimental framework for the in vitro characterization of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a compound belonging to the tetralin-amine structural class. Given its structural similarity to known neuroactive compounds like the selective serotonin reuptake inhibitor (SSRI) sertraline, it is hypothesized that this molecule may interact with monoamine transporters.[1][2] We present a tiered approach with detailed, self-validating protocols to dissect the compound's pharmacological profile. The workflow progresses from initial binding affinity determination at the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters to functional assessment of reuptake inhibition and substrate-mediated efflux. Finally, a preliminary neurotoxicity assessment is outlined to contextualize the functional data. These protocols are designed for researchers in pharmacology, medicinal chemistry, and drug discovery to rigorously evaluate the potential of novel tetralin-amine analogs.
Introduction
The monoamine transporters—DAT, NET, and SERT—are critical regulators of neurotransmission, clearing dopamine, norepinephrine, and serotonin from the synaptic cleft to terminate signaling.[3][4] As members of the solute carrier 6 (SLC6) family, they are primary targets for a vast array of therapeutics used to treat depression, anxiety, and other psychiatric disorders.[5] Furthermore, these transporters are the main targets for stimulant drugs of abuse.[6] Compounds can interact with these transporters in two primary ways: as inhibitors (blockers) that prevent neurotransmitter reuptake, or as substrates (releasers) that induce reverse transport, or efflux, of neurotransmitters from the presynaptic terminal.[7]
This compound is a synthetic organic compound whose therapeutic potential is largely unexplored.[8][9] Its core tetralin-amine scaffold is a privileged structure in neuropharmacology, most notably found in sertraline, a potent SSRI.[2][10] This structural precedent strongly suggests that the title compound warrants investigation as a potential monoamine transporter ligand.
This guide provides a logical, step-by-step workflow to define the compound's mechanism of action. By systematically evaluating binding, reuptake inhibition, and efflux, researchers can classify the compound's activity and selectivity, providing essential information for further drug development efforts.[3][6]
Experimental Workflow Overview
A tiered approach is recommended to efficiently characterize the compound. The workflow begins with the most fundamental question—does the compound bind to the transporters?—and progressively moves to more complex functional and safety assessments.
Caption: Overall experimental workflow for characterizing the test compound.
Section 1: Foundational Assays - Assessing Transporter Binding Affinity
Causality & Rationale: The initial and most fundamental step is to determine if this compound physically interacts with the monoamine transporters. A radioligand competition binding assay is the gold standard for quantifying this interaction.[3][6] This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the transporter binding site. The resulting inhibition constant (Kᵢ) provides a quantitative measure of binding affinity. A low Kᵢ value indicates high binding affinity.
Protocol 1: Radioligand Competition Binding Assay
This protocol is adapted from standard methodologies for assessing ligand binding to monoamine transporters expressed in cell membranes.[11][12]
Objective: To determine the binding affinity (Kᵢ) of the test compound for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
Materials:
-
Cell Membranes: Commercially available or prepared in-house from HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Radioligands:
-
For hDAT: [³H]-WIN 35,428 (specific activity ~80 Ci/mmol)
-
For hNET: [³H]-Nisoxetine (specific activity ~85 Ci/mmol)
-
For hSERT: [³H]-Citalopram (specific activity ~80 Ci/mmol)
-
-
Test Compound: this compound HCl, dissolved in assay buffer or DMSO.
-
Non-specific Ligands:
-
For hDAT: 10 µM GBR-12909 or 30 µM Nomifensine
-
For hNET: 10 µM Desipramine
-
For hSERT: 10 µM Fluoxetine or 1 µM Sertraline
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethylenimine), liquid scintillation counter, scintillation fluid.
Procedure:
-
Preparation: Thaw frozen cell membrane aliquots on ice. Dilute membranes in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well for cells or 50-120 µ g/well for tissue homogenates.[12]
-
Plate Setup: Assays are performed in a 96-well plate with a final volume of 250 µL. Designate wells for:
-
Total Binding (TB): Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Radioligand + excess Non-specific Ligand.
-
Test Compound: Radioligand + varying concentrations of the test compound (e.g., 0.1 nM to 100 µM in half-log dilutions).
-
-
Assay Incubation:
-
To each well, add 50 µL of the appropriate solution (Buffer, Non-specific Ligand, or Test Compound).
-
Add 50 µL of the diluted radioligand. Use a concentration at or near its Kₔ value (typically 1-3 nM).
-
Initiate the reaction by adding 150 µL of the diluted membrane preparation.
-
Incubate the plate for 60-120 minutes at room temperature or 4°C with gentle agitation.
-
-
Termination & Harvesting:
-
Terminate the binding reaction by rapid filtration over glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioactivity.
-
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Allow vials to sit for at least 4 hours in the dark.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the transporter.[12]
Section 2: Functional Characterization - Inhibition of Monoamine Uptake
Causality & Rationale: Demonstrating binding affinity is necessary but not sufficient to define a compound's function. The next critical step is to determine if this binding translates into a functional effect—namely, the inhibition of neurotransmitter transport. This assay directly measures the transporter's primary physiological role: clearing monoamines from the extracellular space.[3][6] It serves to differentiate between inert binders and functional inhibitors.
Protocol 2: [³H]-Monoamine Uptake Inhibition Assay
This protocol uses whole cells expressing the transporter of interest and measures the uptake of a radiolabeled substrate. It is a gold-standard functional assay for transporter activity.[5][13]
Objective: To determine the potency (IC₅₀) of the test compound to inhibit the uptake of [³H]-dopamine, [³H]-norepinephrine, and [³H]-serotonin via their respective transporters.
Materials:
-
Cell Lines: HEK293 cells stably expressing hDAT, hNET, or hSERT, cultured to 80-90% confluency in 96-well plates.
-
Radiolabeled Substrates:
-
[³H]-Dopamine ([³H]-DA)
-
[³H]-Norepinephrine ([³H]-NE)
-
[³H]-Serotonin ([³H]-5-HT)
-
-
Test Compound: this compound HCl.
-
Uptake Inhibitors (for defining non-specific uptake):
-
hDAT: 10 µM Mazindol
-
hNET: 10 µM Nisoxetine
-
hSERT: 10 µM Fluoxetine
-
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 25 mM HEPES, 5.6 mM glucose, pH 7.4).
-
Expert Insight: For [³H]-DA uptake assays, the buffer must be supplemented with an antioxidant like 100 µM ascorbic acid and a monoamine oxidase inhibitor like 100 µM pargyline to prevent dopamine degradation.[3]
-
Equipment: 96-well plates, liquid scintillation counter, scintillation fluid.
Procedure:
-
Cell Plating: Seed HEK-hDAT, HEK-hNET, or HEK-hSERT cells onto 96-well plates (poly-D-lysine coated) at an appropriate density to reach ~90% confluency on the day of the assay.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with 100 µL of room temperature KRH buffer.
-
Pre-incubation: Add 50 µL of KRH buffer containing either vehicle, a known inhibitor (for NSU), or the test compound at various concentrations (e.g., 0.1 nM to 100 µM). Incubate for 10-20 minutes at room temperature.[3]
-
Initiate Uptake: Initiate the transport reaction by adding 50 µL of KRH buffer containing the [³H]-monoamine substrate. The final concentration of the substrate should be near its Kₘ value (typically 10-20 nM for [³H]-DA and [³H]-NE, and 100-200 nM for [³H]-5-HT).
-
Incubation: Incubate for a short period within the linear range of uptake (typically 3-10 minutes) at room temperature.
-
Expert Insight: The incubation time is critical. It must be short enough to measure the initial rate of transport (velocity) before the substrate equilibrates.[5]
-
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells 3 times with 150 µL of ice-cold KRH buffer.
-
Cell Lysis & Quantification:
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.
-
Incubate for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add 4-5 mL of scintillation fluid, and quantify radioactivity (CPM).
-
Data Analysis:
-
Calculate Specific Uptake: Specific Uptake = Total Uptake (CPM) - Non-Specific Uptake (CPM).
-
Plot the percentage of specific uptake against the log concentration of the test compound.
-
Use a non-linear regression analysis to determine the IC₅₀ value.
Section 3: Mechanistic Elucidation - Assessing Substrate-Induced Efflux (Release)
Causality & Rationale: An inhibitor simply blocks the transporter, while a substrate is transported into the cell and induces reverse transport (efflux), causing a release of neurotransmitter from the cytoplasm into the synapse.[7] This is the mechanism of action for amphetamines and other monoamine releasers.[7] An efflux assay is essential to distinguish between these two distinct pharmacological profiles.
Caption: Mechanisms of monoamine transporter modulation.
Protocol 3: [³H]-Monoamine Efflux (Release) Assay
This protocol first loads cells with a radiolabeled monoamine and then measures the amount of radioactivity released into the medium upon exposure to the test compound.[5][14]
Objective: To determine if the test compound can induce efflux of pre-loaded [³H]-monoamines and to quantify its potency (EC₅₀) as a releaser.
Materials:
-
Same materials as Protocol 2.
-
Positive Controls (Releasers):
-
hDAT: d-Amphetamine or Methamphetamine
-
hNET: d-Amphetamine
-
hSERT: Fenfluramine or MDMA[15]
-
Procedure:
-
Cell Plating & Preparation: Plate and wash cells as described in Protocol 2.
-
Loading Phase:
-
Incubate cells with KRH buffer containing a concentration of [³H]-monoamine (e.g., 10 nM [³H]-DA) for 30-45 minutes at 37°C. This allows the cells to accumulate the radiolabeled neurotransmitter.
-
-
Wash Phase:
-
Aspirate the loading solution.
-
Wash the cells 3-4 times with KRH buffer to remove all extracellular radioactivity.
-
-
Baseline Efflux:
-
Add 100 µL of fresh KRH buffer and incubate for 10 minutes.
-
Collect this supernatant; this represents the baseline rate of efflux.
-
-
Test Compound Incubation:
-
Aspirate the baseline buffer.
-
Add 100 µL of KRH buffer containing either vehicle, a positive control releaser, or the test compound at various concentrations (e.g., 0.1 nM to 100 µM).
-
Incubate for 10-30 minutes at room temperature.
-
-
Sample Collection & Lysis:
-
Carefully collect the supernatant (this contains the released radioactivity).
-
Lyse the cells with 100 µL of 1% SDS (this contains the radioactivity remaining in the cells).
-
-
Quantification:
-
Measure the radioactivity (CPM) in both the supernatant and the cell lysate samples using a scintillation counter.
-
Data Analysis:
-
Calculate the Percentage Release for each well: % Release = [Supernatant CPM / (Supernatant CPM + Lysate CPM)] * 100.
-
Subtract the baseline release from the test compound-induced release.
-
Plot the percentage of specific release against the log concentration of the test compound.
-
Use a non-linear regression analysis to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of release.
Section 4: Assessing Potential Neurotoxicity
Causality & Rationale: High-potency monoamine releasers, particularly those acting on DAT, can be neurotoxic.[16][17] This toxicity is often mediated by an increase in cytosolic dopamine, leading to oxidative stress and the formation of reactive oxygen species (ROS).[18][19][20] A preliminary in vitro assessment of cytotoxicity and ROS production is a crucial step to identify potential safety liabilities early in the drug discovery process.
Protocol 4: In Vitro Cytotoxicity and ROS Production Assay
Objective: To assess the effect of the test compound on cell viability and its potential to induce oxidative stress in a neuronal-like cell line.
Materials:
-
Cell Line: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells.[21]
-
Reagents for Cytotoxicity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Reagents for ROS Detection: 2',7'-Dichlorofluorescin diacetate (DCFDA).
-
Positive Control for Toxicity: 6-Hydroxydopamine (6-OHDA) or MPP⁺.
-
Equipment: 96-well plates, plate reader (absorbance and fluorescence).
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in 96-well plates and allow them to adhere and grow for 24-48 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0.1 µM to 200 µM) for 24 hours. Include vehicle and positive control wells.
-
Cell Viability (MTT Assay):
-
After 24 hours, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm. Cell viability is proportional to the absorbance.
-
-
ROS Production (DCFDA Assay):
-
In a separate plate, treat cells as in step 2.
-
After the treatment period, wash the cells and incubate them with 10 µM DCFDA in buffer for 30-60 minutes.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence (excitation ~485 nm, emission ~535 nm). The fluorescence intensity is proportional to the amount of ROS produced.
-
Data Analysis:
-
Cytotoxicity: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log concentration of the compound to determine the CC₅₀ (50% cytotoxic concentration).
-
ROS Production: Calculate the fold-increase in fluorescence relative to the vehicle control for each concentration.
Data Presentation and Interpretation
The data gathered from these protocols should be summarized to provide a clear pharmacological fingerprint of the compound.
| Parameter | hDAT | hNET | hSERT | Interpretation |
| Binding Affinity (Kᵢ, nM) | TBD | TBD | TBD | Potency of binding to each transporter. Lower value = higher affinity. |
| Uptake Inhibition (IC₅₀, nM) | TBD | TBD | TBD | Functional potency as an inhibitor. |
| Efflux Potency (EC₅₀, nM) | TBD | TBD | TBD | Functional potency as a releaser. "N/A" if no efflux is observed. |
| Efflux Efficacy (Eₘₐₓ, %) | TBD | TBD | TBD | Maximum release capability relative to a standard releaser. |
| Cytotoxicity (CC₅₀, µM) | TBD | - | - | Concentration at which 50% of cells are non-viable. |
| ROS Production (Fold ↑ at 10µM) | TBD | - | - | Measure of oxidative stress potential. |
Interpreting the Profile:
-
Selective Inhibitor: High affinity (low Kᵢ) and potent uptake inhibition (low IC₅₀) for one transporter, with significantly lower potency at others (e.g., >10-fold selectivity). No significant efflux activity (high EC₅₀ or low Eₘₐₓ).
-
Releasing Agent: Potent efflux activity (low EC₅₀) in addition to binding and uptake inhibition. The ratio of uptake IC₅₀ to efflux EC₅₀ can help classify the compound's primary mechanism.
-
Mixed-Action Ligand: Similar potency across multiple transporters.[22][23]
-
Potential for Neurotoxicity: A low CC₅₀ value and significant ROS production, particularly if the compound is a potent DAT releaser, may indicate a neurotoxic liability.[16][20]
References
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
-
Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
-
Zhang, Y. F., & Cragg, S. J. (2025). Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices. protocols.io. [Link]
-
Starke, K., et al. (1989). Measurement of the in vitro release of endogenous monoamine neurotransmitters as a means of identification of prejunctional receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Wilson, A. D., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. [Link]
-
Zhang, Y. F., & Cragg, S. J. (2025). Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices. protocols.io. [Link]
-
Wikipedia. Monoamine releasing agent. [Link]
-
Zhang, Y. F., & Cragg, S. J. (2024). Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices. protocols.io. [Link]
-
ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]
-
Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]
-
Sitte, H. H., & Freissmuth, M. (2010). Electrophysiological Methods to Explore the Function of Monoamine Transporters. PubMed. [Link]
-
Egea, J., et al. (2012). Neuronal Nicotinic Receptors as New Targets for Amphetamine-Induced Oxidative Damage and Neurotoxicity. MDPI. [Link]
-
Cadet, J. L., et al. (2007). Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Neurotoxicology and Teratology. [Link]
-
ResearchGate. (n.d.). In Vitro Release Data for Test Compounds. [Link]
-
Bylund, D. B. (1994). Radioligand binding methods: practical guide and tips. Canadian Journal of Physiology and Pharmacology. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Duan, H., & Wang, J. (2010). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Ricaurte, G. A., & McCann, U. D. (1992). Neurotoxic amphetamine analogues: effects in monkeys and implications for humans. Annals of the New York Academy of Sciences. [Link]
-
Kim, M., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]
-
Cadet, J. L., et al. (2007). Neurotoxicity of Substituted Amphetamines: Molecular and cellular Mechanisms. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). This compound hydrochloride. [Link]
-
Fleckenstein, A. E., et al. (2007). Amphetamine toxicities: Classical and emerging mechanisms. Annals of the New York Academy of Sciences. [Link]
-
BioWorld. (2025). Shandong Quanzhong unveils monoamine transmitter reuptake inhibitors. [Link]
-
PubChem. (n.d.). N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. [Link]
-
PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydronaphthalene. [Link]
-
PubChem. (n.d.). 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. [Link]
-
Wrosch, J. K., et al. (2022). Common network effect-patterns after monoamine reuptake inhibition in dissociated hippocampus cultures. PLoS ONE. [Link]
-
McCarroll, M. N., et al. (2013). Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. Journal of Medicinal Chemistry. [Link]
-
Lazenka, M. F., et al. (2013). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of Pain. [Link]
-
NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). (1RS,4RS)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. [Link]
-
Wikipedia. Sertraline. [Link]
-
PubChem. (n.d.). Sertraline Hydrochloride, trans-(A+-)-. [Link]
Sources
- 1. 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | C17H18Cl3N | CID 13408687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sertraline - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 4. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 8. This compound hydrochloride | 1989671-48-8 | PED67148 [biosynth.com]
- 9. This compound hydrochloride [myskinrecipes.com]
- 10. Sertraline Hydrochloride, trans-(A+-)- | C17H18Cl3N | CID 18600608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of the in vitro release of endogenous monoamine neurotransmitters as a means of identification of prejunctional receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurotoxic amphetamine analogues: effects in monkeys and implications for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Amphetamine toxicities Classical and emerging mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
use of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine in the synthesis of Mycobacterium tuberculosis inhibitors
An Application Guide to the Synthesis and Evaluation of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Based Inhibitors of Mycobacterium tuberculosis
Authored for: Researchers, Scientists, and Drug Development Professionals Field: Medicinal Chemistry, Tuberculosis Drug Discovery
Introduction: A New Paradigm in Tuberculosis Drug Discovery
The global health challenge posed by tuberculosis (TB), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent discovery of novel therapeutic agents that operate via new mechanisms of action.[1] The tetralone and tetrahydronaphthalene scaffolds have emerged as crucial structural motifs in medicinal chemistry, serving as foundational structures for a range of pharmacologically active compounds.[2] Recent research has identified a specific class of tetrahydronaphthalene amides (THNAs) as potent inhibitors of Mycobacterium tuberculosis (M.tb).[3][4]
This guide provides a detailed examination of the synthesis of novel anti-TB agents using this compound as a core building block. These compounds are designed to target the mycobacterial F-ATP synthase, an enzyme critical for energy metabolism in M.tb.[3][4] The clinical success of bedaquiline, the first ATP synthase inhibitor approved for MDR-TB, validates this enzyme as a high-value therapeutic target and provides a powerful rationale for developing new, structurally distinct inhibitors with potentially improved safety and pharmacokinetic profiles.[5]
Part I: Scientific Rationale and Design Strategy
The Target: Mycobacterial ATP Synthase
The F-ATP synthase is a multi-subunit enzyme embedded in the bacterial cell membrane, responsible for generating the bulk of cellular ATP through oxidative phosphorylation. Its inhibition leads to a rapid depletion of energy, resulting in a potent bactericidal effect against both replicating and dormant bacilli.[5] This dual action is particularly valuable for shortening TB treatment durations. Bedaquiline functions by binding to the c-ring of the ATP synthase, stalling its rotation and halting ATP synthesis.[5] The THNA-based inhibitors discussed herein are designed to function similarly, offering a new chemical scaffold to engage this validated target.
Caption: Role of ATP synthase and its inhibition by THNAs.
The Scaffold: A Privileged Structure for TB Inhibitors
The this compound core provides a rigid, three-dimensional framework that is ideal for drug design. This rigidity helps to pre-organize the attached pharmacophoric groups, potentially reducing the entropic penalty upon binding to the target enzyme. Structure-activity relationship (SAR) studies have demonstrated that specific substitutions are critical for potent activity.[3][6]
-
5-Methyl Group: This substitution has been shown to be near-optimal for anti-M.tb properties in related scaffolds.[3][6]
-
Amide Linker: An amide bond at the 1-amine position provides a stable and synthetically accessible linkage to introduce diverse side chains. The nature of this linker is crucial for positioning the terminal aromatic ring for target binding.[7]
-
Side Chain: The variation of the carboxylic acid coupled to the amine core allows for extensive exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Key pharmacophoric regions of THNA inhibitors.
Part II: Synthetic Protocols
The primary synthetic route to this class of inhibitors is a standard amide coupling reaction. This approach is highly modular, allowing for the rapid generation of a library of analogues from a common amine intermediate and diverse carboxylic acid building blocks. For enhanced efficiency, microwave-assisted synthesis can significantly reduce reaction times.[8]
Caption: General workflow for THNA inhibitor synthesis.
Protocol 1: Synthesis of N-(Bicyclic)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Analogues
This protocol details a representative amide coupling procedure adapted from established literature.[3][6]
Materials & Reagents
-
This compound (Core Intermediate)
-
Desired bicyclic carboxylic acid (e.g., indole-6-carboxylic acid) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the selected carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Acid Activation: Add HATU (1.2 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes. Causality: HATU reacts with the carboxylic acid to form a highly reactive acyl-activated ester, which is susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the generated hexafluorophosphate salt and maintain a basic pH.
-
Amine Addition: In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF or DCM. Add this solution dropwise to the activated acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with saturated NaHCO₃ (2x) and brine (1x). Causality: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes.
-
Characterization: Combine the pure fractions, concentrate under vacuum, and characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
| Troubleshooting Guide | |
| Problem | Possible Cause & Solution |
| Incomplete Reaction | 1. Insufficient Activation: Ensure HATU is fresh and reagents are anhydrous. Increase activation time. 2. Steric Hindrance: Consider heating the reaction (e.g., to 50 °C) or using a more powerful coupling agent like COMU. |
| Low Yield | 1. Purification Loss: Optimize chromatography gradient. 2. Side Reactions: Ensure the reaction is run under a strictly inert atmosphere. |
| Multiple Spots on TLC | 1. Impure Starting Materials: Check the purity of amine and acid before starting. 2. Decomposition: Product may be unstable on silica gel. Consider using neutral alumina for chromatography or minimizing contact time. |
Part III: Biological Evaluation
Protocol 2: In Vitro Antitubercular Activity Assessment
The most common method for determining the in vitro potency of novel compounds against M.tb is the Microplate Alamar Blue Assay (MABA). This colorimetric assay uses the redox indicator Alamar Blue to measure cell viability.
Assay Principle Viable, metabolically active M.tb cells reduce the active ingredient of Alamar Blue (resazurin, blue) to the highly fluorescent resorufin (pink). The magnitude of this color change is proportional to the number of living bacteria. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
Step-by-Step Procedure
-
Compound Preparation: Prepare a stock solution of the synthesized THNA inhibitor in DMSO. Perform serial two-fold dilutions in a 96-well microplate using Middlebrook 7H9 broth.
-
Inoculum Preparation: Grow M.tb H37Rv strain to mid-log phase. Adjust the bacterial suspension to a specific optical density (e.g., McFarland standard) to achieve a final inoculum of approximately 5 x 10⁴ CFU/well.
-
Incubation: Add the bacterial inoculum to each well containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls. Seal the plate and incubate at 37 °C for 7 days.
-
Assay Development: Add a mixture of Alamar Blue reagent and Tween 80 to each well. Incubate for another 24 hours.
-
Data Analysis: Read the results visually or with a fluorometer/spectrophotometer. The MIC is the lowest drug concentration that shows no color change from blue to pink.
Data Presentation: Example SAR Table
The following table presents hypothetical data for a series of synthesized analogues to illustrate how results can be structured for SAR analysis.
| Compound ID | R-Group (Side Chain) | Yield (%) | MIC H37Rv (µg/mL) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/MIC) |
| THNA-01 | Indole-6-yl | 65 | 1.56 | > 50 | > 32 |
| THNA-02 | Quinoxaline-6-yl | 58 | 0.78 | > 50 | > 64 |
| THNA-03 | 4-Fluorophenyl | 72 | 6.25 | > 50 | > 8 |
| THNA-04 | Naphthyl-2-yl | 61 | 3.12 | > 50 | > 16 |
| Ref: Isoniazid | - | - | 0.06 | - | - |
This data is illustrative and does not represent actual experimental results.
Conclusion and Future Directions
The this compound scaffold provides a robust and versatile platform for the development of novel M.tb ATP synthase inhibitors. The synthetic protocols outlined here are modular and reliable, enabling the efficient generation of compound libraries for detailed SAR exploration. Biological evaluation using standard assays like MABA allows for the rapid identification of potent lead compounds.
Future work should focus on expanding the diversity of the side chain to improve potency and drug-like properties. Promising compounds with low MIC values and high selectivity indices should be advanced to further studies, including determination of their mechanism of action, profiling against resistant M.tb strains, and assessment of their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) in preclinical models.
References
-
Sutherland, H. S., et al. (2022). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 229, 114059. [Link]
-
Mejat, B., et al. (2014). Syntheses of new tuberculosis inhibitors promoted by microwave irradiation. Journal of Chemistry, 2014, 831473. [Link]
-
Sutherland, H. S., et al. (2022). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed Central, PMC8811485. [Link]
-
Shi, D., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964. [Link]
-
Sutherland, H. S., et al. (2022). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed, 34963068. [Link]
-
Denny, W. A., et al. (2019). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 27(15), 3325-3340. [Link]
-
Kaur, H., & Singh, J. (2014). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Scientia Pharmaceutica, 82(4), 723–748. [Link]
-
Fuerst, M., et al. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Antibiotics, 8(4), 280. [Link]
-
Di-Pietro, A., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][4][6]triazines. Molecules, 26(12), 3568. [Link]
Sources
- 1. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syntheses of new tuberculosis inhibitors promoted by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Tiered Approach for Assessing the Antidepressant Potential of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel therapeutics for major depressive disorder (MDD) has led to the exploration of diverse chemical scaffolds beyond classic monoamine modulators. This guide provides a comprehensive, tiered protocol for the preclinical assessment of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as potential antidepressant agents. The structural similarity of this scaffold to established selective serotonin reuptake inhibitors (SSRIs) suggests a potential mechanism of action involving the modulation of monoamine neurotransmitter systems.[1][2][3] This protocol outlines a systematic progression from high-throughput in vitro screening to in vivo behavioral validation, culminating in essential pharmacokinetic and toxicological profiling. The described methodologies are designed to be robust, reproducible, and provide a solid foundation for go/no-go decisions in the early stages of drug discovery.
Introduction: The Rationale for a New Chemical Entity
The monoamine hypothesis, which posits that a deficiency in serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA) underlies depression, has been the cornerstone of antidepressant drug development for decades.[4] Monoamine reuptake inhibitors, which block the reabsorption of these neurotransmitters into the presynaptic neuron, have proven effective for many individuals.[5][6][7] The this compound scaffold shares structural motifs with known monoamine reuptake inhibitors, such as sertraline, suggesting a similar mechanism of action.[1][2][3] The strategic placement of a methyl group on the tetralin ring system may offer opportunities to fine-tune selectivity and potency for monoamine transporters, potentially leading to an improved efficacy and side-effect profile. This document provides a detailed roadmap for systematically evaluating the antidepressant potential of novel derivatives based on this promising chemical backbone.
A Tiered Screening Cascade for Antidepressant Drug Discovery
A tiered or phased approach to screening is critical for efficient and cost-effective drug discovery. This strategy allows for the rapid elimination of inactive or undesirable compounds in the early stages, reserving more resource-intensive in vivo studies for the most promising candidates.
Figure 1: A tiered screening cascade for the evaluation of novel antidepressant candidates.
Tier 1: In Vitro Characterization
The initial tier focuses on high-throughput in vitro assays to determine the primary mechanism of action and selectivity of the synthesized derivatives.
Protocol 1: Neurotransmitter Transporter Uptake Assay (Fluorescence-Based)
This assay provides a rapid assessment of a compound's ability to inhibit the uptake of serotonin, norepinephrine, and dopamine into cells expressing the respective transporters (SERT, NET, and DAT). Fluorescence-based assays offer a safer and often more high-throughput alternative to traditional radiolabeled uptake assays.[8][9]
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
96- or 384-well black, clear-bottom microplates
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)
-
Test compounds (this compound derivatives)
-
Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT)
-
Culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Bottom-read fluorescence microplate reader
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into the microplates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer provided with the kit.
-
Assay Initiation: Add the fluorescent substrate from the assay kit to all wells, followed by the addition of the test compounds or reference inhibitors.
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified in the kit protocol.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths. The assay can be run in kinetic or endpoint mode.[8][9]
-
Data Analysis: Calculate the percent inhibition of neurotransmitter uptake for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of the transporter activity) by fitting the data to a four-parameter logistic equation.
| Parameter | Description |
| IC50 | The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
| Selectivity | The ratio of IC50 values for the target transporter (e.g., SERT) versus other transporters (e.g., NET, DAT). A higher ratio indicates greater selectivity. |
Protocol 2: Radioligand Binding Assays for SERT, NET, and DAT
For compounds that show significant activity in the uptake assay, competitive radioligand binding assays are performed to determine their binding affinity (Ki) to the monoamine transporters.
Materials:
-
Cell membranes prepared from cells overexpressing human SERT, NET, or DAT
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT)
-
Non-specific binding inhibitors (e.g., high concentrations of unlabeled ligands)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in a suitable assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding for each compound concentration by subtracting the non-specific binding from the total binding. Determine the Ki value using the Cheng-Prusoff equation.
| Parameter | Description |
| Ki | The inhibition constant for a drug; the concentration of competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. |
Tier 2: In Vivo Behavioral Models of Antidepressant Efficacy
Promising candidates from in vitro screening are advanced to in vivo behavioral models in rodents to assess their antidepressant-like activity. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used and have good predictive validity for clinically effective antidepressants.[10][11][12]
Figure 2: General workflow for in vivo behavioral assays.
Protocol 3: Forced Swim Test (FST) in Mice
The FST is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of this immobility.[9][13]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Transparent cylindrical containers (25 cm high, 10 cm in diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Behavioral analysis software or trained observers
-
Test compounds, vehicle, and a positive control (e.g., Imipramine)
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Test Session: Gently place each mouse into a cylinder filled with 15 cm of water. The total test duration is 6 minutes.[4][6]
-
Recording: Record the entire 6-minute session for later analysis.
-
Data Analysis: Score the last 4 minutes of the test for immobility time. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[4]
-
Post-Test Care: After the test, remove the mice from the water, dry them thoroughly, and place them in a clean, warm cage.[10]
Protocol 4: Tail Suspension Test (TST) in Mice
Similar to the FST, the TST induces a state of behavioral despair by subjecting mice to an inescapable stressor. Antidepressants typically reduce the time spent immobile.[5][7][14]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording equipment
-
Behavioral analysis software or trained observers
-
Test compounds, vehicle, and a positive control (e.g., Desipramine)
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour.
-
Drug Administration: Administer the test compound, vehicle, or positive control 30-60 minutes prior to the test.
-
Suspension: Suspend each mouse by its tail from the horizontal bar using adhesive tape, ensuring the tape is securely attached to the tail. The mouse should be suspended approximately 20-25 cm from the floor.[5]
-
Recording and Analysis: Record the entire session and score the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for slight respiratory movements.[7]
-
Post-Test Care: At the end of the test, gently remove the tape and return the mice to their home cages.
| Endpoint | Expected Outcome with Antidepressant |
| FST Immobility Time | Significant decrease compared to vehicle control. |
| TST Immobility Time | Significant decrease compared to vehicle control. |
Tier 3: Early Safety and Pharmacokinetic Profiling
Compounds that demonstrate in vivo efficacy undergo preliminary safety and pharmacokinetic (PK) assessments to evaluate their drug-like properties.
Protocol 5: In Vitro Cytotoxicity Assays
Early assessment of cytotoxicity is crucial to flag compounds that may have general cellular toxicity.
Materials:
-
HepG2 (human liver carcinoma) and SH-SY5Y (human neuroblastoma) cell lines
-
96-well plates
-
Cell viability assay kits (e.g., MTT, CellTiter-Glo®)
-
Test compounds and a positive control for cytotoxicity (e.g., Doxorubicin)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Plate the cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24-48 hours.
-
Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC50 (the concentration of compound that causes 50% cell death).
Protocol 6: Preliminary Pharmacokinetic (PK) Profiling in Rodents
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for interpreting in vivo efficacy data and for dose selection in further studies.[17][18][19]
Procedure:
-
Dosing: Administer a single dose of the test compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous).
-
Blood Sampling: Collect blood samples at multiple time points post-dose.
-
Brain Tissue Collection: At the final time point, collect brain tissue to assess brain penetration.[17]
-
Sample Analysis: Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
PK Parameter Calculation: Calculate key pharmacokinetic parameters.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the concentration-time curve, representing total drug exposure. |
| t1/2 | Half-life of the drug. |
| Brain/Plasma Ratio | A measure of the compound's ability to cross the blood-brain barrier.[17] |
Conclusion
The protocol outlined in this document provides a robust and systematic framework for the initial assessment of this compound derivatives as potential antidepressant drug candidates. By employing a tiered screening approach, researchers can efficiently identify compounds with the desired pharmacological profile, in vivo efficacy, and acceptable early safety and pharmacokinetic properties. This comprehensive evaluation is a critical first step in the long and complex process of developing new and improved treatments for depression.
References
-
JoVE. (2012, January 28). The Tail Suspension Test. Retrieved from [Link]
-
JoVE. (2011, June 17). The Mouse Forced Swim Test. Retrieved from [Link]
-
protocols.io. (2023, June 9). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. Retrieved from [Link]
-
Semantic Scholar. (2016, March 14). Tail suspension test to evaluate the antidepressant activity of experimental drugs. Retrieved from [Link]
-
JoVE. (2011, July 26). Video: The Tail Suspension Test. Retrieved from [Link]
-
NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]
-
JoVE. (2014, August 19). The Forced Swim Test as a Model of Depressive-like Behavior. Retrieved from [Link]
- S. H. M. Can, D. T. Dao, C. E. Terrillion, S. C. Piantadosi, S. Bhat, T. D. Gould. (2012). The tail suspension test. J. Vis. Exp. (59), e3638.
-
Patsnap Synapse. (2024, June 21). What are Monoamine reuptake inhibitor and how do they work?. Retrieved from [Link]
-
Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]
-
PubMed. (2018, August 27). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Retrieved from [Link]
-
PMC. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Medicalexpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]
-
ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual Rat SERT (Serotonin Transporter) ELISA Kit. Retrieved from [Link]
-
Aragen. (n.d.). Pharmacokinetic Strategies in CNS Drug Discovery. Retrieved from [Link]
-
Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
-
Allucent. (n.d.). CNS Risk Assessment in Preclinical Development. Retrieved from [Link]
-
BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]
-
Molecular Devices. (n.d.). Advancements in Early Toxicity Testing [Podcast]. Retrieved from [Link]
-
Taylor & Francis Online. (2012, July 16). Deployment of In Silico and In Vitro Safety Assays in Early-Stage Drug Discovery. Retrieved from [Link]
-
ACS Publications. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]
-
Allucent. (n.d.). Preclinical Pharmacokinetics in Drug Development. Retrieved from [Link]
-
Labcorp. (n.d.). In vitro toxicology nonclinical studies. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
BJBMS. (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Retrieved from [Link]
-
Wiley. (n.d.). Evaluation of Drug Candidates for Preclinical Development: Pharmacokinetics, Metabolism, Pharmaceutics, and Toxicology. Retrieved from [Link]
-
PMC. (2009, June 12). The basics of preclinical drug development for neurodegenerative disease indications. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. Retrieved from [Link]
Sources
- 1. 5-Methyl-1,2,3,4-tetrahydronaphthalene | C11H14 | CID 17768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | 1989671-48-8 | PED67148 [biosynth.com]
- 4. Video: The Mouse Forced Swim Test [jove.com]
- 5. The Tail Suspension Test [jove.com]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. moleculardevices.com [moleculardevices.com]
- 9. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 12. SOP for In Vitro Toxicity Screening – SOP Guide for Pharma [pharmasop.in]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Video: The Tail Suspension Test [jove.com]
- 17. aragenbio.com [aragenbio.com]
- 18. allucent.com [allucent.com]
- 19. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
identifying byproducts in the synthesis of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to the technical support center for the synthesis of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding byproduct identification and mitigation during the synthesis of this compound. Our approach is rooted in practical, field-tested experience to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing an unexpected peak in my GC-MS analysis after reductive amination of 5-methyl-1-tetralone. What could it be?
A1: An unexpected peak in your GC-MS analysis following the reductive amination of 5-methyl-1-tetralone is a common issue. The most probable byproduct is the corresponding secondary amine, formed from the reaction of the primary amine product with another molecule of the starting ketone.
Causality and Mitigation:
-
Mechanism of Formation: The initially formed primary amine can act as a nucleophile, attacking the imine intermediate or the starting ketone, leading to the formation of a secondary amine byproduct. This is particularly prevalent if the reaction conditions favor over-alkylation.
-
Troubleshooting Steps:
-
Molar Ratio of Amine Source: Ensure you are using a sufficient excess of the ammonia source (e.g., ammonium acetate, ammonia gas) relative to the 5-methyl-1-tetralone. This will favor the formation of the primary amine.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the secondary amine formation more than the primary amine formation.
-
Purification: The secondary amine can often be separated from the primary amine product by column chromatography. Due to the difference in polarity, a carefully selected solvent system should provide good separation.
-
Workflow for Byproduct Identification:
Caption: Workflow for identifying a common byproduct in the synthesis of this compound.
Q2: My NMR spectrum shows signals that I cannot attribute to the desired product. How can I identify these impurities?
A2: Unassigned signals in your NMR spectrum often point to the presence of starting materials, reagents, or byproducts from side reactions. A systematic approach is crucial for identification.
Expert Analysis and Troubleshooting:
-
Residual Starting Material: Compare the spectrum to a reference spectrum of 5-methyl-1-tetralone. Look for the characteristic signals of the starting material.
-
Over-reduction Product: Depending on the reducing agent used (e.g., NaBH₄, H₂/Pd-C), over-reduction of the aromatic ring is a possibility, although less common under standard conditions. This would lead to a loss of aromatic signals in the ¹H NMR spectrum.
-
Dehydration Product: If the reaction is carried out under acidic conditions and at elevated temperatures, dehydration of the intermediate imine or the final amine could potentially lead to the formation of an enamine or other unsaturated species.
-
Isomeric Impurities: The starting 5-methyl-1-tetralone may contain isomeric impurities (e.g., 7-methyl-1-tetralone), which would then be converted to the corresponding amine byproduct. The presence of these isomers can be confirmed by careful analysis of the starting material.
Data Comparison Table:
| Compound | Key ¹H NMR Signals (approx. ppm) | Key ¹³C NMR Signals (approx. ppm) |
| This compound (Product) | Aromatic protons, aliphatic protons of the tetralin core, amine proton | Aromatic and aliphatic carbons |
| 5-Methyl-1-tetralone (Starting Material) | Aromatic protons, benzylic protons, other aliphatic protons | Carbonyl carbon (~198 ppm) |
| Secondary Amine Byproduct | Similar to product, but with additional signals from the second tetralin moiety | Additional aliphatic and aromatic signals |
Q3: How can I be sure that my purification by column chromatography is effective in removing all byproducts?
A3: Ensuring the effectiveness of your purification requires a multi-faceted validation approach. Relying on a single analytical technique may not be sufficient.
Self-Validating Protocol:
-
Thin-Layer Chromatography (TLC): Before running a column, optimize your solvent system using TLC to achieve good separation between your product and the impurities. The product should have a distinct Rf value.
-
Fraction Analysis: Collect multiple small fractions from your column and analyze each by TLC or a rapid spectroscopic method. Pool only the fractions that show a single, pure spot corresponding to your product.
-
Post-Purification Analysis: After pooling the pure fractions and removing the solvent, perform a comprehensive analysis of the final product using a combination of techniques:
-
¹H and ¹³C NMR: To confirm the structure and absence of proton or carbon signals from impurities.
-
GC-MS or LC-MS: To confirm the molecular weight and to detect any trace impurities that may not be visible by NMR.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity. A pure sample should show a single, sharp peak.
-
Logical Flow for Purification Validation:
Caption: A self-validating workflow for the purification of this compound.
References
Technical Support Center: Navigating ¹H NMR Spectral Overlap in 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to the technical support center for resolving ¹H NMR spectral challenges. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals encountering peak overlap in the ¹H NMR spectrum of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine. As a molecule with a complex arrangement of aromatic and aliphatic protons in close proximity, spectral overlap is a common yet surmountable obstacle. This document provides in-depth, field-proven troubleshooting strategies and detailed experimental protocols to achieve spectral clarity and ensure accurate structural elucidation.
Understanding the Challenge: Predicted ¹H NMR Hotspots for Peak Overlap
Table 1: Predicted ¹H NMR Chemical Shifts and Potential Overlap Regions for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Considerations & Potential Overlaps |
| Aromatic Protons | |||
| H6, H7, H8 | ~ 6.8 - 7.2 | m | These three adjacent aromatic protons will likely form a complex multiplet system. Their chemical shifts will be very close, leading to significant overlap and making direct assignment challenging. |
| Aliphatic Protons | |||
| H1 (methine) | ~ 3.5 - 4.0 | t or dd | Being adjacent to the amine group, this proton is significantly deshielded.[1] Its multiplet may overlap with the protons at the H4 position. |
| H2 (methylene) | ~ 1.8 - 2.2 | m | This methylene group will exhibit complex splitting due to coupling with H1 and H3. Its multiplet is highly likely to overlap with the H3 methylene protons. |
| H3 (methylene) | ~ 1.7 - 2.1 | m | Similar to H2, this multiplet will be complex and is a prime candidate for overlap with the H2 protons. |
| H4 (methylene) | ~ 2.7 - 3.0 | t | These benzylic protons are deshielded by the aromatic ring. Their signal could potentially overlap with the H1 proton, especially if broadened. |
| Methyl Protons | |||
| 5-CH₃ | ~ 2.2 - 2.4 | s | This singlet from the methyl group is in a crowded region and could overlap with the aliphatic multiplets of H2 and H3. |
| Amine Protons | |||
| 1-NH₂ | ~ 1.5 - 3.0 (variable) | br s | The chemical shift of the amine protons is highly variable and depends on solvent, concentration, and temperature. This broad singlet can overlap with any of the aliphatic signals.[3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common peak overlap scenarios you may encounter with this compound and provides a logical, step-by-step approach to their resolution.
FAQ 1: The aromatic protons (H6, H7, H8) are a single, uninterpretable multiplet. How can I resolve them?
Causality: The electronic similarity of the three adjacent aromatic protons results in very close chemical shifts, leading to second-order coupling effects and a complex, overlapping multiplet that cannot be readily assigned.
Troubleshooting Workflow:
Caption: Workflow for resolving aromatic proton overlap.
Step-by-Step Protocols:
-
Solvent-Induced Shift Analysis:
-
Principle: Changing the deuterated solvent can alter the chemical environment around the molecule, inducing differential shifts in the proton resonances. Aromatic solvents like benzene-d₆ often cause significant shifts (Aromatic Solvent-Induced Shifts or ASIS) that can spread out crowded signals.
-
Protocol:
-
Prepare two samples of your compound with identical concentrations: one in a standard solvent like CDCl₃ and another in an aromatic solvent like C₆D₆.
-
Acquire a standard 1D ¹H NMR spectrum for each sample under identical conditions (temperature, number of scans).
-
Compare the aromatic regions of the two spectra to see if the overlap is resolved.
-
-
-
Variable Temperature (VT) NMR:
-
Principle: Changing the temperature can alter the populations of different conformers of the molecule in solution. If the aromatic protons have different temperature coefficients (change in chemical shift per degree Kelvin), their signals may move apart at different temperatures.
-
Protocol:
-
Acquire a series of 1D ¹H NMR spectra at different temperatures (e.g., in 10 K increments from 298 K to 328 K).
-
Monitor the aromatic region for any temperature-dependent changes in chemical shifts that might resolve the overlap.
-
-
-
2D COSY (Correlation Spectroscopy):
-
Principle: A COSY experiment reveals which protons are J-coupled to each other. For the aromatic region, this will show correlations between adjacent protons (e.g., H6 to H7, and H7 to H8), helping to trace the connectivity within the spin system even if the 1D spectrum is overlapped.[4]
-
Protocol:
-
Set up a standard COSY experiment (e.g., cosygpqf on a Bruker instrument).
-
Optimize the spectral width to cover the entire proton spectrum.
-
Process the data and look for cross-peaks in the aromatic region (around 6.8-7.2 ppm) to establish the coupling network.
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Principle: HSQC correlates each proton to its directly attached carbon atom. Since ¹³C spectra have a much larger chemical shift dispersion, protons attached to different carbons will be separated in the second dimension, even if their proton signals overlap.
-
Protocol:
-
Acquire a standard HSQC spectrum.
-
The overlapping aromatic proton signals will appear at the same position on the F2 (¹H) axis but will be resolved along the F1 (¹³C) axis, corresponding to the distinct chemical shifts of C6, C7, and C8.
-
-
FAQ 2: The aliphatic methylene protons at the H2 and H3 positions are a broad, unresolved hump. How can I distinguish them?
Causality: The protons on the C2 and C3 carbons are in a flexible aliphatic ring and have very similar chemical environments. This leads to nearly identical chemical shifts and complex multiplet patterns that overlap significantly.
Troubleshooting Workflow:
Caption: Workflow for resolving aliphatic methylene proton overlap.
Step-by-Step Protocols:
-
2D COSY NMR:
-
Principle: As with the aromatic protons, COSY will be invaluable here. It will show correlations from the H1 proton to the H2 protons, and from the H4 protons to the H3 protons, allowing you to trace the spin systems through the aliphatic ring.
-
Protocol:
-
Run a standard COSY experiment.
-
Trace the correlations starting from the more resolved H1 and H4 protons to identify the signals corresponding to H2 and H3.
-
-
-
2D HSQC NMR:
-
Principle: This is often the most effective method. The H2 and H3 protons, even if overlapped in the ¹H dimension, will be attached to C2 and C3, which will have distinct ¹³C chemical shifts. This will separate the signals in the second dimension.
-
Protocol:
-
Acquire an HSQC spectrum.
-
The cross-peaks for the H2 and H3 protons will be resolved along the F1 (¹³C) axis, allowing for their unambiguous identification.
-
-
-
Use of Lanthanide Shift Reagents (LSRs):
-
Principle: LSRs are paramagnetic complexes (e.g., Eu(fod)₃) that can coordinate to Lewis basic sites in a molecule, such as the amine group in your compound. This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the LSR. Protons closer to the amine group (like H1 and H2) will be shifted more than those further away (like H3 and H4), thus resolving the overlap.
-
Protocol:
-
Acquire a standard ¹H NMR spectrum of your compound.
-
Add a small, measured amount of the LSR to the NMR tube and acquire another spectrum.
-
Continue adding the LSR in small increments and acquiring spectra.
-
Monitor the changes in chemical shifts. The signals for H2 and H3 should shift to different extents, leading to their resolution.
-
-
FAQ 3: The methyl singlet is overlapping with one of the aliphatic multiplets. How can I confirm the methyl group's chemical shift?
Causality: The predicted chemical shift of the 5-CH₃ group (~2.2-2.4 ppm) falls squarely in the region of the complex aliphatic multiplets of the H2 and H3 protons.
Troubleshooting Workflow:
Caption: Workflow for confirming an overlapped methyl signal.
Step-by-Step Protocols:
-
2D HSQC NMR:
-
Principle: The methyl protons are attached to a methyl carbon, which will have a characteristic ¹³C chemical shift (typically ~15-25 ppm). The aliphatic methylene protons are attached to carbons with different chemical shifts. The HSQC spectrum will show a correlation from the methyl carbon to its protons, cleanly separating it from the correlations of the methylene groups.
-
Protocol:
-
Acquire an HSQC spectrum.
-
Look for a cross-peak in the upfield region of the F1 (¹³C) axis. The F2 (¹H) coordinate of this cross-peak will be the true chemical shift of your methyl protons.
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation) NMR:
-
Principle: HMBC shows correlations between protons and carbons that are two or three bonds away. This can be used as a secondary confirmation. The methyl protons should show correlations to the quaternary carbon C5 and the aromatic carbon C6.
-
Protocol:
-
Acquire an HMBC spectrum.
-
Identify the proton chemical shift of the methyl group from the HSQC.
-
Look for cross-peaks from this proton chemical shift to the expected carbon signals of C5 and C6 to definitively confirm the assignment.
-
-
References
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?[Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydronaphthalene. [Link]
-
ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. [Link]
-
PubChem. (n.d.). 1-Aminotetralin, (S)-. [Link]
-
Reddit. (2023). Reporting Overlapping Signals in 1H NMR. [Link]
-
PubChem. (n.d.). 1-Aminotetralin, (R)-. [Link]
-
Wikipedia. (n.d.). 1-Aminotetralin. [Link]
-
ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?[Link]
-
PubChem. (n.d.). N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. [Link]
-
Automated Topology Builder. (n.d.). 5-Amino-1-methyl-1H-imidazole-4-carbonitrile. [Link]
-
PubChem. (n.d.). 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. [Link]
-
PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. [Link]
-
SpectraBase. (n.d.). 5-Methyl-tetralin. [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
improving yield and purity in 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine synthesis
Welcome to the technical support center for the synthesis of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this synthesis, leading to improved yield and purity.
I. Overview of Synthetic Strategy: Reductive Amination
The most common and efficient method for synthesizing this compound is through the reductive amination of its corresponding ketone precursor, 5-methyl-1-tetralone.[1][2] This versatile reaction involves the formation of an imine or iminium ion intermediate from the ketone and an amine source, which is then reduced in situ to the desired amine.[1][2]
Key advantages of this approach include its typically mild reaction conditions and the ability to perform it as a one-pot synthesis, which is beneficial for green chemistry principles.[2]
Below is a generalized workflow for this synthesis:
Caption: Generalized workflow for the synthesis of this compound via reductive amination.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A common frustration in any synthesis is a lower-than-expected yield. Several factors can contribute to this issue in the reductive amination of 5-methyl-1-tetralone.
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Imine Formation | The equilibrium between the ketone/amine and the imine may not favor the imine. This is often due to the presence of water, which can hydrolyze the imine back to the starting materials.[2] | - Azeotropic Removal of Water: If using a suitable solvent like toluene, use a Dean-Stark apparatus to remove water as it forms. - Dehydrating Agents: Add a dehydrating agent such as molecular sieves or titanium(IV) isopropoxide to the reaction mixture. However, from a green chemistry perspective, azeotropic removal is preferred.[1] |
| Ineffective Reduction | The chosen reducing agent may not be potent enough or may be incompatible with the reaction conditions. The pH of the reaction can also significantly impact the reduction rate.[2] | - Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is often preferred as it is stable in mildly acidic conditions and selectively reduces the iminium ion over the ketone.[2][3] Sodium triacetoxyborohydride (NaBH(OAc)3) is another effective, albeit more moisture-sensitive, option.[4] - pH Optimization: The reaction is typically best performed under weakly acidic conditions (pH 4-5) to facilitate imine formation without protonating the amine nucleophile.[3] Consider adding a small amount of acetic acid. |
| Side Reactions | The ketone starting material can undergo self-condensation (aldol reaction) or be directly reduced to the corresponding alcohol by the reducing agent, especially if a less selective one like NaBH4 is used without careful control.[1] | - Use a Selective Reducing Agent: As mentioned, NaBH3CN or NaBH(OAc)3 are less likely to reduce the ketone.[3] - Stepwise Procedure: First, allow the imine to form completely before adding the reducing agent. This is particularly important when using a less selective reducing agent like NaBH4.[4] |
Issue 2: Presence of Significant Impurities
Even with a reasonable yield, the purity of the final product is paramount. Several common impurities can arise from this synthesis.
| Impurity | Potential Source | Mitigation and Removal Strategies |
| Unreacted 5-Methyl-1-tetralone | Incomplete reaction. | - Drive Imine Formation: See solutions for "Incomplete Imine Formation" above. - Purification: Unreacted ketone can often be removed by column chromatography. Alternatively, converting the amine product to its hydrochloride salt can facilitate purification by crystallization, leaving the neutral ketone in the mother liquor. |
| 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Direct reduction of the starting ketone. | - Use a More Selective Reducing Agent: Avoid strong, non-selective reducing agents like NaBH4 if possible, or add it only after imine formation is complete.[4] - Purification: This alcohol impurity can be separated by column chromatography. |
| Over-alkylation Products (Secondary/Tertiary Amines) | If the newly formed primary amine reacts with another molecule of the ketone and undergoes a second reductive amination. | - Use an Excess of the Amine Source: A large excess of the ammonia source (e.g., ammonium acetate) can help to minimize the chances of the product amine reacting further. |
Issue 3: Difficulty with Product Isolation and Purification
The final steps of isolating and purifying your product can be challenging.
| Problem | Potential Cause | Recommended Solution(s) |
| Formation of an Emulsion During Work-up | The amine product can act as a surfactant, especially if the pH is not well-controlled during the aqueous work-up. | - Adjust pH: Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and make it more soluble in the organic layer. - Salting Out: Add a saturated solution of NaCl (brine) to the aqueous layer to decrease the solubility of organic components and help break the emulsion. |
| Product is an Oil and Difficult to Crystallize | The free amine may have a low melting point or be prone to forming a supersaturated solution. | - Salt Formation: Convert the amine to a stable, crystalline salt, such as the hydrochloride or tartrate salt. This is a common practice for purifying and handling amines.[5] Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same or a miscible solvent. |
| Co-elution of Impurities During Chromatography | The polarity of the product and certain impurities may be very similar. | - Optimize Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. - Alternative Purification: Consider other purification techniques such as preparative HPLC or crystallization of a suitable salt. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best amine source for this reaction?
For the synthesis of a primary amine like this compound, an ammonia surrogate is required. Ammonium acetate or ammonium formate are commonly used. The Leuckart reaction, which uses ammonium formate or formamide, is a classic method for this type of transformation.[6][7]
Q2: Can I use sodium borohydride (NaBH4) as the reducing agent?
Yes, but with caution.[4] Sodium borohydride can reduce the starting ketone in addition to the imine intermediate.[1] To minimize this side reaction, it is best to first allow the imine to form completely before adding the NaBH4.[4] Sodium cyanoborohydride (NaBH3CN) is generally a better choice for one-pot reductive aminations due to its selectivity for the iminium ion.[2][3]
Q3: My reaction is very slow. How can I increase the reaction rate?
Several factors can influence the reaction rate:
-
Temperature: Gently heating the reaction can increase the rate of imine formation. However, be mindful of the stability of your reagents and potential side reactions at higher temperatures.
-
Catalyst: A catalytic amount of acid (e.g., acetic acid) can protonate the carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[1]
-
Water Removal: Actively removing water will drive the imine formation equilibrium forward, increasing the concentration of the intermediate that is to be reduced.[2]
Q4: How do I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method. You can monitor the disappearance of the starting ketone (5-methyl-1-tetralone). A stain that visualizes amines (e.g., ninhydrin) can be used to track the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool to monitor the reaction progress and identify any intermediates or byproducts.
Q5: What is the Leuckart-Wallach reaction and is it suitable for this synthesis?
The Leuckart-Wallach reaction is a specific type of reductive amination that uses formic acid or its derivatives (like ammonium formate) as both the reducing agent and the nitrogen source.[6][8] It is a viable, often one-pot method for converting ketones to amines.[7] However, it often requires high temperatures (120-185 °C) and may result in the N-formylated amine as the initial product, which would then require a subsequent hydrolysis step to yield the desired primary amine.[6][8]
Caption: A decision-making flowchart for troubleshooting common issues in the synthesis.
IV. References
-
Reductive Amination - Wordpress. [Link]
-
Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. [Link]
-
Leuckart reaction - Wikipedia. [Link]
-
THE LEUCKART REACTION. [Link]
-
This compound hydrochloride - MySkinRecipes. [Link]
-
Reductive amination - Wikipedia. [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
5-Methyl-1,2,3,4-tetrahydronaphthalene | C11H14 | CID 17768 - PubChem. [Link]
-
Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene - PrepChem.com. [Link]
-
STUDIES ON THE LEUCKART REACTION - Semantic Scholar. [Link]
-
Naphthalene, 1,2,3,4-tetrahydro-5-methyl- - the NIST WebBook. [Link]
-
Preparation of 1,2,3,4-tetrahydronaphthalene (tetralin; bacticin; benzocyclohexane). [Link]
-
Reductive Amination - Common Conditions. [Link]
-
4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. [Link]
-
(1RS,4RS)-N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine - PubChem. [Link]
-
A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N- - ResearchGate. [Link]
-
US6593496B1 - Process for preparing sertraline from chiral tetralone - Google Patents.
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. This compound hydrochloride | 1989671-48-8 | PED67148 [biosynth.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. alfa-chemistry.com [alfa-chemistry.com]
addressing stability issues of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine in different solvents
Introduction
Welcome to the technical support guide for 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1989671-48-8). This molecule, a key building block in pharmaceutical research, is particularly valuable in the development of drugs targeting neurological disorders.[1] As a primary amine integrated into a tetralin scaffold, its stability in solution can be a critical parameter for successful and reproducible experimental outcomes.
This guide provides in-depth troubleshooting advice, validated protocols, and best practices to address common stability challenges encountered when working with this compound in various laboratory solvents. Our goal is to equip you, our scientific partners, with the knowledge to mitigate degradation and ensure the integrity of your research materials.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by researchers.
Question 1: My solution of the amine in a chlorinated solvent (e.g., Dichloromethane, Chloroform) has turned yellow/brown. What is causing this discoloration and is the compound degrading?
Answer: This is a frequent observation and strongly indicates compound degradation. The primary cause is the inherent instability of many chlorinated solvents, which can contain acidic impurities like HCl. Primary amines are basic and can react with these acids.[2][3] More critically, amines can be oxidized, and this process can be accelerated by impurities or exposure to light and air.[4][5] The colored products are likely the result of oxidation and subsequent polymerization of degradation intermediates.
Causality:
-
Acid-Base Reaction: The amine's basic nitrogen atom will react with acidic impurities, forming an ammonium salt.[3] While this is not degradation, it changes the compound's properties.
-
Oxidation: The lone pair of electrons on the nitrogen makes the amine susceptible to oxidation, which can be initiated by trace metal impurities, oxygen, and light.[4][5] The tetralin ring itself can also be susceptible to oxidation, potentially forming hydroperoxides.[6]
-
Solvent Reactivity: Chloroform, in particular, can generate reactive species (e.g., dichlorocarbene) under basic conditions, which can lead to complex side reactions.
Recommendation:
-
Use Stabilized Solvents: Employ fresh, high-purity, stabilized chlorinated solvents. Solvents containing stabilizers like amylene or ethanol are preferable.
-
Purge with Inert Gas: Before preparing the solution, thoroughly sparge the solvent with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.
-
Work in Low-Light Conditions: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
Confirm Integrity: Analyze the discolored solution by HPLC-UV or LC-MS to quantify the remaining parent compound and identify potential degradation products.
Question 2: I've dissolved the amine in an ether-based solvent (e.g., THF, Diethyl Ether) and am seeing poor recovery and new peaks in my analysis. What's happening?
Answer: This issue is almost always due to the presence of peroxides in the ether solvent. Ethers are notorious for forming explosive peroxides upon exposure to air and light. These peroxides are potent oxidizing agents that will readily degrade the amine functionality.[7]
Causality:
-
Peroxide-Mediated Oxidation: Peroxides will oxidize the primary amine.[4] This can lead to the formation of nitroso or nitro compounds, or even cleavage of the C-N bond, resulting in a complex mixture of degradation products.[4][5]
Recommendation:
-
Test for Peroxides: ALWAYS test ether-based solvents for the presence of peroxides before use. This can be done with commercially available test strips. DO NOT USE solvents that test positive for peroxides.
-
Use Fresh, Inhibited Solvents: Use a freshly opened bottle of an ether solvent that contains an inhibitor like Butylated Hydroxytoluene (BHT).
-
Purify the Solvent: If you must use an uninhibited ether, it must be purified to remove peroxides immediately before use (e.g., by distillation from sodium/benzophenone or by passing through an activated alumina column).
-
Store Properly: Store ether solvents in a cool, dark, and tightly sealed container.[8][9]
Question 3: Can I use protic solvents like Methanol or Ethanol to prepare a stock solution for long-term storage?
Answer: While alcohols are generally more benign than chlorinated or ether-based solvents, they are not ideal for long-term storage of reactive amines.
Causality:
-
Potential for Imine Formation: Although less common without a catalyst, primary amines can potentially react with trace aldehyde or ketone impurities present in alcohols to form imines.
-
Solvent as a Proton Source: The protic nature of alcohols can facilitate certain degradation pathways.
-
Oxygen Solubility: Alcohols can dissolve a significant amount of oxygen, which can lead to slow oxidation over time if not properly deoxygenated.
Recommendation: For long-term storage, aprotic, non-halogenated solvents are preferred.
-
Recommended Solvents: High-purity Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) are better choices for stock solutions.
-
Preparation: Use anhydrous grade solvents and purge with inert gas.
-
Storage Conditions: Store solutions at -20°C or -80°C in tightly sealed vials with an inert gas headspace.[8][9]
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the best practice for preparing a stock solution of this compound for use in biological or chemical assays.
Materials:
-
This compound (as free base or HCl salt)
-
High-purity, anhydrous DMSO or Acetonitrile
-
Inert gas (Argon or Nitrogen) with regulator and tubing
-
Amber glass vials with PTFE-lined screw caps
-
Analytical balance, volumetric flasks, and appropriate pipettes
Procedure:
-
Solvent Preparation: Take the required volume of solvent in a flask. Bubble inert gas through the solvent for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of the amine in a clean, dry vial. If using the HCl salt, remember to account for the mass of the hydrochloride when calculating the molar concentration.
-
Dissolution: Under a gentle stream of inert gas (or in a glovebox), add the deoxygenated solvent to the vial containing the amine. Cap the vial and vortex or sonicate briefly until fully dissolved.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use amber vials. This prevents repeated freeze-thaw cycles and exposure of the main stock to air. Flush the headspace of each aliquot vial with inert gas before sealing tightly.
-
Labeling & Storage: Clearly label each vial with the compound name, concentration, solvent, and date of preparation. Store at -20°C or preferably -80°C.
Data Center: Solvent Stability Summary
The following table provides a qualitative summary of the stability of this compound in common laboratory solvents. This data is extrapolated from the known reactivity of primary amines and tetralin derivatives.[2][4][10] A formal stability study using HPLC is recommended to obtain quantitative data for your specific experimental conditions.
| Solvent Class | Example Solvents | Short-Term Stability ( < 8 hours, RT, Protected from Light) | Long-Term Storage Recommendation | Key Risks |
| Aprotic Polar | DMSO, Acetonitrile, DMF | Good | Recommended (Frozen, Inert Atmosphere) | Hygroscopic (DMSO, DMF), Purity |
| Ethers | THF, Diethyl Ether, Dioxane | Poor to Fair | Not Recommended | Peroxide formation , Oxidation |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Poor | Not Recommended | Acidic impurities, Radical reactions |
| Alcohols | Methanol, Ethanol | Fair to Good | Not Recommended | Oxidation, Impurities (aldehydes) |
| Hydrocarbons | Hexane, Toluene | Good (if deoxygenated) | Fair (Frozen, Inert Atmosphere) | Low solubility, Oxidation |
Visualized Workflows & Pathways
Diagram 1: Troubleshooting Workflow for Solution Instability
This diagram outlines a logical sequence of steps to diagnose and resolve issues related to the instability of the amine in solution.
Caption: A flowchart for diagnosing and resolving amine solution instability.
Diagram 2: Potential Degradation Pathways
This diagram illustrates the primary chemical vulnerabilities of the this compound structure.
Caption: Key reactive sites and potential degradation pathways.
References
- DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
-
Villa, R., et al. (2009). Molecular and biochemical characterization of the tetralin degradation pathway in Rhodococcus sp. strain TFB. Environmental Microbiology, 11(10), 2695-2706. Retrieved from [Link]
- DIPLOMATA COMERCIAL. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
-
Eawag. (2006). Tetralin Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Retrieved from [Link]
-
García-Romero, I., et al. (2019). Biodegradation of Tetralin: Genomics, Gene Function and Regulation. Microorganisms, 7(5), 129. Retrieved from [Link]
-
Villa, R., et al. (2009). Molecular and biochemical characterization of the tetralin degradation pathway in Rhodococcus sp. strain TFB. Environmental Microbiology, 11(10), 2695-2706. Retrieved from [Link]
-
García-Romero, I., et al. (2015). (A) The tetralin degradation pathway in the S. macrogolitabida strain... [Figure]. ResearchGate. Retrieved from [Link]
-
Hanna, W.J.W. (1966). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Defense Technical Information Center. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Chemical Storage Guidelines. Environmental Health and Safety. Retrieved from [Link]
-
Britannica. (2025). Amine - Reactions, Synthesis, Properties. Retrieved from [Link]
-
Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Retrieved from [Link]
-
Stratford, M.J., et al. (1966). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Defense Technical Information Center. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of primary, secondary and tertiary amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
Refining Online. (n.d.). Amine Best Practices Guidelines. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 24.7: Reactions of Amines. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Do Amines React With Other Chemicals? [Video]. YouTube. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Retrieved from [Link]
-
CORE. (2018). Analytical Methods. Retrieved from [Link]
-
ChemTHEATRE. (n.d.). Analytical methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Sertraline. Retrieved from [Link]
-
IntechOpen. (2017). A Perceptive of Mass Spectrometry in Clinical Chemistry: Hyphenation for Benefit of Mankind Volume 1. Retrieved from [Link]
Sources
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tetralin Degradation Pathway [eawag-bbd.ethz.ch]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. apps.dtic.mil [apps.dtic.mil]
optimizing HPLC method for baseline separation of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine enantiomers
Topic: Optimizing HPLC Method for Baseline Separation of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center dedicated to the chiral separation of this compound enantiomers. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific chiral separation. The core of successful chiral chromatography lies in understanding the interplay between the analyte, the chiral stationary phase (CSP), and the mobile phase.[1][2] This resource will equip you with the knowledge to achieve robust and reproducible baseline separation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions grounded in chromatographic principles.
Q1: I am not observing any separation of the enantiomers (co-elution). What are the primary causes and how can I resolve this?
A1: Co-elution is a common starting point in chiral method development. It indicates that the current chromatographic conditions do not provide sufficient enantioselectivity. Here’s a systematic approach to troubleshoot this issue:
-
Confirm the Chiral Stationary Phase (CSP) Suitability: The choice of CSP is the most critical factor in chiral separations.[1] For amine compounds like this compound, polysaccharide-based CSPs are generally the most successful.[3][4]
-
Expertise & Experience: Polysaccharide derivatives, such as amylose or cellulose phenylcarbamates, create chiral cavities and offer multiple interaction sites (π-π, hydrogen bonding, steric hindrance) necessary for resolving enantiomers.[5] If you are using a non-chiral column (like a standard C18), you will not be able to separate enantiomers.
-
Recommended Action: If you are not using a polysaccharide-based CSP, switch to one. If you are already using one and still see no separation, consider screening other polysaccharide columns with different selectors (e.g., from an AD to an OD or IE type).[3][6]
-
-
Optimize the Mobile Phase Composition: The mobile phase composition, particularly the organic modifier and additives, significantly influences selectivity.
-
Causality: The organic modifier (e.g., isopropanol, ethanol) and the basic additive compete with the analyte for interaction sites on the CSP. Modifying their concentration can alter the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, which is the basis of separation.[7]
-
Recommended Action:
-
Vary the Organic Modifier Percentage: Systematically alter the percentage of the alcohol in your mobile phase (e.g., hexane/isopropanol). Try a range from 5% to 20% isopropanol.
-
Introduce a Basic Additive: For a basic analyte like your amine, the addition of a basic modifier is often essential to improve peak shape and achieve separation.[8][9][10] Start by adding 0.1% diethylamine (DEA) or butylamine to your mobile phase.[10] These additives interact with acidic silanol groups on the silica surface, reducing non-specific interactions that can cause peak tailing and hinder resolution.[9]
-
-
Q2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A2: Achieving baseline separation (Resolution, Rs ≥ 1.5) is the goal. If you have partial separation, you are on the right track. Here’s how to enhance it:
-
Fine-tune the Mobile Phase:
-
Decrease Organic Modifier Strength: A lower percentage of the polar modifier (e.g., isopropanol) in a normal-phase system generally increases retention time and can improve resolution. Try decreasing the alcohol content in small increments (e.g., from 10% to 8%).
-
Change the Organic Modifier: Sometimes, switching the alcohol (e.g., from isopropanol to ethanol) can alter the selectivity and improve resolution.
-
-
Adjust the Flow Rate:
-
Expertise & Experience: Lowering the flow rate increases the time the enantiomers spend interacting with the CSP, which can lead to better separation.[11]
-
Recommended Action: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min or even 0.5 mL/min and observe the effect on resolution. Be mindful that this will increase the run time.
-
-
Control the Temperature:
-
Causality: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often enhances the stability differences between the diastereomeric complexes, leading to improved resolution.
-
Recommended Action: If your HPLC system has a column thermostat, try reducing the temperature from ambient to 20°C or 15°C.
-
Q3: My peaks are tailing or showing poor symmetry. What causes this and how can I fix it?
A3: Poor peak shape is typically due to undesirable secondary interactions or column issues. For basic analytes like amines, this is a frequent challenge.
-
Check for Secondary Silanol Interactions:
-
Causality: Residual acidic silanol groups on the silica support of the CSP can strongly and non-selectively interact with the basic amine group of your analyte, leading to peak tailing.[9][12]
-
Recommended Action:
-
Increase Basic Additive Concentration: If you are already using a basic additive like DEA, try increasing its concentration from 0.1% to 0.2% or 0.3%. This will more effectively mask the silanol groups.[10]
-
Try a Different Basic Additive: Different amines have different efficacies in masking silanols. Consider trying butylamine or ethanolamine.[10]
-
-
-
Evaluate Sample Overload:
-
Assess Column Health:
-
Causality: A contaminated column or a void at the column inlet can lead to poor peak shape.[14]
-
Recommended Action: Flush the column with a strong, compatible solvent as recommended by the manufacturer (often isopropanol for polysaccharide columns).[14] If the problem persists, the column may need replacement.
-
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for separating this compound?
A1: For chiral amines, polysaccharide-based CSPs are the most versatile and widely successful.[3][4] Specifically, columns with amylose or cellulose derivatives coated or immobilized on a silica gel support are recommended.
-
Amylose-based CSPs (e.g., CHIRALPAK® AD, AS)
-
Cellulose-based CSPs (e.g., CHIRALCEL® OD, OJ)
The selection between these often requires empirical screening, as subtle structural differences in the analyte can lead to significant changes in selectivity on different CSPs.[1] An immobilized CSP is often a good starting point as it is compatible with a wider range of solvents, offering more flexibility during method development.[4]
Q2: What are typical starting conditions for method development for this separation?
A2: A good starting point for method development is crucial to save time and resources. Based on the properties of your analyte, the following conditions are recommended:
| Parameter | Recommended Starting Condition | Rationale |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H) | Proven broad selectivity for a wide range of chiral compounds, including amines.[1] |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA) | Normal phase mode is common for polysaccharide CSPs. The basic additive is critical for good peak shape with amines.[10][15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25°C (Ambient) | A controlled temperature ensures reproducibility. |
| Detection | UV at 254 nm or 265 nm | The aromatic naphthalene ring should provide strong UV absorbance. |
Q3: Can I use reversed-phase chromatography for this separation?
A3: While normal-phase or polar organic modes are more common for polysaccharide CSPs, reversed-phase conditions (e.g., acetonitrile/water or methanol/water with buffers) can also be effective, particularly with immobilized polysaccharide CSPs. This can be advantageous if your sample is more soluble in aqueous media or if you need to interface with mass spectrometry. You will likely need to use a buffer system (e.g., ammonium formate or ammonium acetate) to control the pH and ensure the amine is in a consistent ionization state.
Experimental Protocols
Protocol 1: Systematic Screening of Chiral Stationary Phases
This protocol outlines a structured approach to selecting the optimal CSP.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of racemic this compound in a 50:50 mixture of hexane and isopropanol.
-
Select Screening Columns: Choose a set of 3-4 polysaccharide-based columns with different chiral selectors (e.g., CHIRALPAK® AD-H, CHIRALPAK® IA, CHIRALCEL® OD-H).
-
Prepare Mobile Phases: Prepare two primary screening mobile phases:
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) + 0.1% DEA
-
-
Execute Screening:
-
Equilibrate the first column with Mobile Phase A for at least 20 column volumes.
-
Inject the sample (5-10 µL).
-
Run the analysis for a sufficient time to ensure elution of both enantiomers.
-
Repeat for each selected column.
-
Repeat the entire process using Mobile Phase B.
-
-
Evaluate Results: Compare the chromatograms for each column/mobile phase combination. Look for the conditions that provide the best selectivity (separation between the peaks) and resolution.
Diagram: Chiral HPLC Method Development Workflow
Caption: A systematic workflow for developing a chiral HPLC method.
References
-
ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Retrieved from [Link]
-
ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column. Retrieved from [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
National Institutes of Health. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A comprehensive review of method development by HPLC. Retrieved from [Link]
-
NIST WebBook. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. Retrieved from [Link]
-
International Journal for Research in Applied Science & Engineering Technology. (2022). A Review on High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. benchchem.com [benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chiraltech.com [chiraltech.com]
- 11. benchchem.com [benchchem.com]
- 12. uhplcs.com [uhplcs.com]
- 13. youtube.com [youtube.com]
- 14. chiraltech.com [chiraltech.com]
- 15. researchgate.net [researchgate.net]
troubleshooting guide for 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine receptor binding assays
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its analogs in receptor binding assays. As an aminotetralin derivative, this compound is predicted to interact with a range of monoaminergic G protein-coupled receptors (GPCRs) and transporters.[1][2][3] My goal is to move beyond simple protocols and provide you with the causal logic and field-proven insights needed to troubleshoot your experiments effectively. Here, we treat every protocol as a self-validating system, empowering you to diagnose issues, optimize conditions, and generate reliable, high-quality data.
Compound Profile: this compound
This compound belongs to the aminotetralin class of compounds, a scaffold known for its activity at monoamine neurotransmitter systems.[1][3] Its structure suggests a high likelihood of interaction with serotonin (5-HT) and dopamine (D) receptor subtypes, as well as the norepinephrine transporter (NET).[1][2] Therefore, binding assays for this compound will typically involve membrane preparations expressing these targets.
Table 1: Likely Molecular Targets & Recommended Radioligands
| Target Family | Specific Subtype Examples | Recommended Radioligands (Examples) |
| Serotonin (5-HT) Receptors | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7 | [³H]8-OH-DPAT, [³H]Ketanserin, [³H]Mesulergine, [³H]5-CT |
| Dopamine (D) Receptors | D1, D2, D3 | [³H]SCH23390, [³H]Spiperone, [³H]Raclopride |
| Norepinephrine Transporter (NET) | N/A | [³H]Nisoxetine, [³H]Mazindol |
Troubleshooting FAQs: A Guide to Common Assay Problems
This section addresses the most common issues encountered in receptor binding assays in a question-and-answer format.
Category 1: Issues with Signal & Binding
Question 1: My non-specific binding (NSB) is excessively high, greater than 50% of the total binding. What's causing this and how do I fix it?
Expert Analysis: High non-specific binding is one of the most frequent challenges in radioligand binding assays and can completely mask your specific signal.[4] It occurs when the radioligand binds to components other than the receptor of interest, such as membrane lipids, filter materials, or other proteins.[4] Hydrophobic radioligands are particularly prone to this issue. Your goal is to reduce these non-specific interactions without affecting the specific binding to your receptor.
Systematic Troubleshooting Protocol:
-
Re-evaluate Radioligand Concentration: The simplest cause is too high a concentration of the radioligand.
-
Action: Lower the radioligand concentration. A good starting point is at or below the known dissociation constant (Kd) for the receptor.[4] This minimizes the pool of free radioligand available for non-specific interactions.
-
-
Optimize Membrane Protein Concentration: Using too much membrane protein increases the available surface area for non-specific interactions.
-
Action: Titrate the amount of membrane protein in your assay. The optimal range is often between 100-500 µg, but this must be determined empirically for your specific system.[5]
-
-
Modify the Assay Buffer: The buffer composition is critical.
-
Action: Add a carrier protein like Bovine Serum Albumin (BSA) at 0.1-0.5%. BSA can occupy non-specific sites on your assay tubes and filters.[6]
-
-
Enhance the Wash Step: Inadequate washing fails to remove loosely bound non-specific radioligand.
-
Action: Increase the number and volume of washes with ice-cold wash buffer. The cold temperature is crucial to slow the dissociation of the specific radioligand-receptor complex while washing away non-specific interactions.[4]
-
-
Pre-treat Filters: The filter material itself can be a major source of NSB.
-
Action: Pre-soak your glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) to reduce electrostatic binding of the radioligand to the filter.
-
Table 2: Troubleshooting Summary for High Non-Specific Binding
| Potential Cause | Diagnostic Check | Recommended Solution |
| Radioligand concentration too high | Review protocol; is concentration >> Kd? | Lower radioligand concentration to ≤ Kd. |
| Excessive membrane protein | Run a protein titration curve. | Reduce protein amount to the optimal level in the linear binding range. |
| Hydrophobic interactions | Is the radioligand known to be "sticky"? | Add 0.1-0.5% BSA to the assay buffer; pre-treat filters. |
| Inadequate washing | Are you using a sufficient volume/number of washes? | Increase wash volume and/or perform 3-4 rapid washes with ice-cold buffer. |
Question 2: I'm seeing very low or no specific binding. What are the likely causes?
Expert Analysis: A weak or absent signal suggests a fundamental problem with one of the core components of your assay: the receptors, the radioligand, or the assay conditions that permit their interaction.
Systematic Troubleshooting Protocol:
-
Verify Receptor Integrity and Presence: The most common cause is inactive or insufficient receptors in your membrane preparation.
-
Action: Prepare fresh cell membranes, ensuring protease inhibitors are used throughout the process to prevent receptor degradation. If using a cell line, confirm the expression of your target receptor. Perform a protein concentration titration to ensure you are using enough material to generate a detectable signal.
-
-
Check Radioligand Viability: Radioligands, especially those labeled with tritium, can degrade over time through radiolysis.
-
Action: Check the expiration date of your radioligand. If in doubt, purchase a fresh batch. Perform a quick saturation experiment with a positive control tissue known to express the receptor to confirm the ligand is active.
-
-
Optimize Incubation Time and Temperature: Binding is a kinetic process. If you don't allow enough time, the reaction won't reach equilibrium, resulting in low signal.
-
Action: Perform a time-course experiment to determine when equilibrium is reached. Incubate your reaction at various time points (e.g., 15, 30, 60, 90, 120 minutes) to find the point where specific binding plateaus.[7] While room temperature is often convenient, some receptor-ligand interactions are more stable at 4°C or require 37°C for optimal binding.[7]
-
Visualization of the Troubleshooting Logic
Caption: Troubleshooting logic tree for poor signal-to-noise ratio.
Category 2: Data Analysis & Interpretation
Question 3: My saturation curve does not plateau, making it impossible to accurately determine Bmax and Kd. What should I do?
Expert Analysis: A non-saturating binding curve indicates that you have not used a high enough concentration of radioligand to occupy all available receptors.[8] This is a critical issue because the accurate determination of receptor density (Bmax) and affinity (Kd) relies on reaching this plateau. It can also suggest that non-specific binding is increasing linearly and obscuring the saturable specific binding.
Systematic Troubleshooting Protocol:
-
Extend the Radioligand Concentration Range: The most direct solution is to test higher concentrations of your radioligand.
-
Action: Extend your concentration range. If your highest concentration was 5x the expected Kd, try extending it to 10x or even 20x the Kd. Be aware that this will likely increase non-specific binding, so your NSB controls are crucial.[9]
-
-
Re-Plot Your Data: Sometimes the issue is visual.
-
Action: Plot specific binding versus the log of the radioligand concentration. This transformation often reveals a sigmoidal curve with a clear plateau that is not apparent on a linear scale.
-
-
Address Underlying NSB Issues: If high non-specific binding is the root cause, it must be addressed first.
-
Action: Implement the troubleshooting steps outlined in Question 1. Reducing the "noise" from NSB will often reveal the true, saturable specific binding.
-
-
Consider Ligand Depletion: At high receptor concentrations and low assay volumes, a significant fraction of the radioligand can become bound, reducing the "free" concentration and affecting the curve's shape.
-
Action: Ensure that less than 10% of the total added radioligand is bound at all concentrations.[9] If this threshold is exceeded, you must either decrease the receptor concentration or increase the assay volume.
-
Key Experimental Protocols
Protocol 1: General Membrane Preparation from Cell Culture or Tissue
This protocol provides a standard method for preparing a crude membrane fraction rich in receptors.
-
Homogenization:
-
Harvest cells or dissect tissue and place in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize using a Polytron or Dounce homogenizer on ice.
-
-
Initial Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris.
-
Carefully collect the supernatant.
-
-
Ultracentrifugation:
-
Transfer the supernatant to ultracentrifuge tubes and spin at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
-
Washing:
-
Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold buffer.
-
Repeat the ultracentrifugation step. This wash step is critical for removing endogenous ligands.
-
-
Final Preparation:
-
Resuspend the final pellet in assay buffer to a desired protein concentration (typically 1-2 mg/mL).
-
Determine protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Aliquot and store at -80°C until use.
-
Visualization of the Experimental Workflow
Caption: General workflow for a radioligand receptor binding assay.
Protocol 2: Standard Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of an unlabeled compound (like this compound).
-
Assay Setup: In triplicate, prepare assay tubes:
-
Total Binding: Assay Buffer + Radioligand + Membrane Preparation.
-
Non-Specific Binding (NSB): Assay Buffer + Radioligand + High concentration of a known standard displacer + Membrane Preparation.
-
Competition: Assay Buffer + Radioligand + Varying concentrations of your test compound + Membrane Preparation.
-
-
Incubation: Incubate all tubes for the predetermined optimal time and temperature (e.g., 60 minutes at 25°C).
-
Termination & Filtration:
-
Rapidly terminate the reaction by vacuum filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.5% PEI).
-
Wash the filters 3-4 times with 4 mL of ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of your test compound.
-
Plot the percent specific binding versus the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis (e.g., Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 3: Example Radioligand Binding Assay Buffer Components
| Component | Final Concentration | Purpose |
| Tris-HCl (pH 7.4) | 50 mM | Maintains physiological pH. |
| MgCl₂ | 5-10 mM | Divalent cation, often required for receptor conformation. |
| EDTA | 0.5-1 mM | Chelates contaminating divalent cations. |
| BSA | 0.1% (w/v) | Reduces non-specific binding. |
Conceptual Visualization: Ligand-GPCR Interaction
Caption: Conceptual pathway of GPCR activation by a ligand.
References
- 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. (n.d.). Journal of Clinical Medicine Research.
- Effects of Various Pharmacological Agents on the Function of Norepinephrine Transporter. (n.d.). Journal of Pharmacological Sciences.
-
Bönisch, H. (2006). The norepinephrine transporter in physiology and disease. Handbook of Experimental Pharmacology. Retrieved January 2, 2026, from [Link]
-
Vallejo, M., et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology. Retrieved January 2, 2026, from [Link]
-
Cowen, P. J., & Browning, M. (2015). Serotonin Receptor Subtypes: Implications for Psychopharmacology. The British Journal of Psychiatry. Retrieved January 2, 2026, from [Link]
-
Civelli, O., et al. (1993). Molecular Biology of the Dopamine Receptor Subtypes. Neuropsychopharmacology. Retrieved January 2, 2026, from [Link]
-
Siegel, G. J., et al. (1999). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved January 2, 2026, from [Link]
-
Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology. Retrieved January 2, 2026, from [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews. Retrieved January 2, 2026, from [Link]
-
Norepinephrine transporter inhibitors and their therapeutic potential. (n.d.). Future Medicinal Chemistry. Retrieved January 2, 2026, from [Link]
-
Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. (2020). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Particularities of the different dopamine receptor subtypes. (2017). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Norepinephrine transporter. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
Pithadia, A. B., et al. (2009). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Clinical Medicine Research. Retrieved January 2, 2026, from [Link]
-
Norepinephrine transporter – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 2, 2026, from [Link]
-
Mandegary, A., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research. Retrieved January 2, 2026, from [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (n.d.). Fluidic Sciences. Retrieved January 2, 2026, from [Link]
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). Ardena. Retrieved January 2, 2026, from [Link]
-
Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved January 2, 2026, from [Link]
-
Mapping Receptor Density on Live Cells by Using Fluorescence Correlation Spectroscopy. (2011). ChemBioChem. Retrieved January 2, 2026, from [Link]
-
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2012). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. Methods in Molecular Biology. Retrieved January 2, 2026, from [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. Retrieved January 2, 2026, from [Link]
-
Limbird, L. E. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved January 2, 2026, from [Link]
-
This compound hydrochloride. (n.d.). MySkinRecipes. Retrieved January 2, 2026, from [Link]
-
Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. Retrieved January 2, 2026, from [Link]
-
Butini, S., et al. (2002). Influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorganic & Medicinal Chemistry. Retrieved January 2, 2026, from [Link]
-
Schepmann, D., et al. (2018). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry. Retrieved January 2, 2026, from [Link]
Sources
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swordbio.com [swordbio.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
minimizing side reactions during the derivatization of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to the technical support center for the derivatization of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical modification. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your experimental outcomes.
Introduction: The Challenge of Selective Derivatization
This compound is a primary amine whose reactivity is influenced by the steric hindrance imposed by the adjacent methyl group and the tetralin ring structure.[1][2] Derivatization, a process of chemical modification, is often necessary to enhance its properties for analysis (e.g., by gas or liquid chromatography) or to build more complex molecules.[3][4] However, the nucleophilic nature of the primary amine can lead to several side reactions, complicating product purification and reducing the yield of the desired derivative.[5][6] This guide will address the most common challenges and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low Yield of the Desired Mono-substituted Product and a Mixture of Products Observed.
Question: I am attempting a derivatization (e.g., N-alkylation or N-acylation) and my final product mixture shows multiple peaks in my analytical run (LC-MS or GC-MS), with only a small peak corresponding to my target molecule. Why is this happening and how can I fix it?
Answer: This is a classic issue of over-reaction, particularly common in N-alkylation.[5][6][7] The primary amine is converted to a secondary amine, which can then react again with the derivatizing agent to form a tertiary amine, and potentially even a quaternary ammonium salt.[6][7][8] This "runaway train" effect occurs because the newly formed secondary amine can sometimes be more nucleophilic than the starting primary amine.[7]
Root Causes & Solutions:
-
Over-alkylation (for N-alkylation reactions):
-
Mechanism: The initial alkylation produces a secondary amine, which can compete with the starting primary amine for the alkylating agent.[5][6][7][9]
-
Solution 1: Stoichiometry Control: Use a large excess of the starting amine (this compound) relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.
-
Solution 2: Reductive Amination: This is a highly preferred method for controlled mono-alkylation.[7] It involves a two-step, one-pot process where the amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced to the desired secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[7][8] This method avoids the direct use of alkyl halides and the associated over-alkylation problem.
-
Solution 3: Amine Protection: In multi-step syntheses, consider protecting the primary amine with a suitable protecting group (e.g., Boc, Cbz). After another desired modification on the molecule, the protecting group can be removed to reveal the primary amine for a subsequent selective derivatization.
-
-
Diacylation (for N-acylation reactions): While less common than over-alkylation, diacylation can occur under harsh conditions. More frequently, the issue is the reaction of the acylating agent with other nucleophiles.
-
Mechanism: The initially formed amide is significantly less nucleophilic than the starting amine due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which generally prevents over-acylation.[10] However, side reactions can still lower your yield.
-
Solution: Control of Reaction Conditions: Use a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the acid byproduct (e.g., HCl from an acyl chloride) to prevent protonation of the starting amine.[11][12] Perform the reaction at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Workflow for Troubleshooting Low Mono-substituted Product Yield
Caption: Troubleshooting workflow for low yield of the desired product.
Issue 2: No Reaction or Very Slow Reaction Rate.
Question: I've set up my derivatization reaction, but after several hours, my starting material is largely unconsumed. What could be the problem?
Answer: A stalled or slow reaction can be due to several factors, including insufficient reactivity of the reagents, steric hindrance, or unfavorable reaction conditions.
Root Causes & Solutions:
-
Steric Hindrance: The methyl group at the 5-position and the geometry of the tetralin ring can sterically hinder the approach of the derivatizing agent to the amine's lone pair of electrons.[1][2]
-
Solution:
-
Choice of Reagent: Use a less sterically bulky derivatizing agent if possible.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for the formation of side products.
-
Use a Catalyst: For certain reactions like N-acylation, a catalyst such as 4-dimethylaminopyridine (DMAP) can be used in small amounts to accelerate the reaction. For N-alkylation with alcohols, a catalyst can be used to make the hydroxyl group a better leaving group.[6]
-
-
-
Poor Leaving Group (in N-alkylation): If you are using an alkylating agent with a poor leaving group (e.g., an alcohol without an activator), the reaction will be slow.[6]
-
Inactivated Amine: If the reaction medium is too acidic, the primary amine will be protonated to form an ammonium salt. The resulting positive charge on the nitrogen atom eliminates its nucleophilicity, effectively stopping the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of derivatizing agents for a primary amine like this?
A1: The most common derivatization techniques fall into three main categories:
-
Acylation: This involves the reaction with acyl halides (e.g., acetyl chloride, benzoyl chloride) or anhydrides (e.g., acetic anhydride) to form amides. This is a very common and generally high-yielding reaction.[3][11][12] Fluorinated acylating reagents can significantly enhance sensitivity for electron capture detection (ECD) in GC analysis.[3]
-
Alkylation: This involves reaction with alkyl halides to form secondary amines. As discussed, this method is prone to over-alkylation.[5][6][7] Reductive amination is a more controlled alternative.[7][8]
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens on the amine with a trimethylsilyl (TMS) group. This is primarily done to increase the volatility and thermal stability of the analyte for gas chromatography (GC) analysis.[3][13][14]
| Derivatization Type | Common Reagents | Purpose |
| Acylation | Acetyl chloride, Benzoyl chloride, Acetic anhydride, Trifluoroacetic anhydride (TFAA) | Amide formation, improved chromatographic properties, enhanced detection.[3][11][12] |
| Alkylation | Alkyl halides (e.g., methyl iodide), Aldehydes/Ketones (for reductive amination) | Secondary amine formation.[5][6][7] |
| Silylation | BSTFA, TMCS | Increased volatility and thermal stability for GC analysis.[3][13][14] |
| Labeling for Detection | Dansyl chloride, FMOC-Cl, OPA | Introduction of a chromophore or fluorophore for UV-Vis or fluorescence detection.[13][14][15] |
Q2: How do I choose the right solvent for my derivatization reaction?
A2: The choice of solvent is crucial and depends on the specific reaction:
-
For reactions with acyl chlorides or anhydrides: Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are good choices. They are unreactive towards the acylating agents.
-
For reductive amination: Solvents like methanol, ethanol, or 1,2-dichloroethane are commonly used.
-
For silylation: Anhydrous aprotic solvents like acetonitrile, pyridine, or dimethylformamide (DMF) are required as silylating reagents are moisture-sensitive.[3]
Q3: My derivatizing agent, for example, o-phthalaldehyde (OPA), is reported to have stability issues. How can I mitigate this?
A3: OPA is a popular reagent for derivatizing primary amines for fluorescence detection, but the resulting isoindole derivatives can be unstable.[13][14]
-
Use a Thiol: OPA reacts with primary amines in the presence of a thiol, such as 2-mercaptoethanol, to form the fluorescent derivative.[13]
-
Automated Derivatization: If possible, use an autosampler for pre-column derivatization immediately before injection onto the HPLC column. This minimizes the time the derivative has to degrade.[15]
-
Alternative Reagents: Consider more stable alternatives like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl), although they may have their own reactivity considerations.[13][14][15] Dansyl chloride, for instance, can also react with phenols and alcohols.[13][16]
Mechanism of OPA Derivatization
Caption: Reaction of the primary amine with OPA and a thiol.
Detailed Experimental Protocols
Protocol 1: N-Acetylation using Acetyl Chloride
This protocol describes the formation of N-(5-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel over 10-15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Controlled Mono-methylation via Reductive Amination
This protocol describes the formation of N-methyl-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1 equivalent) in methanol, add formaldehyde (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the imine intermediate.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Adjust the pH of the solution to ~6 by the dropwise addition of acetic acid.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with DCM (3 x volume).
-
Wash the combined organic extracts with saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude secondary amine.
-
Purify by column chromatography if necessary.
References
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health. [Link]
-
Derivatization. (2023). Chemistry LibreTexts. [Link]
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]
-
A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). (n.d.). ResearchGate. [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014). ResearchGate. [Link]
-
Amine alkylation. (n.d.). Wikipedia. [Link]
-
the reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide. [Link]
-
Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. [Link]
-
Alkylation of Amines. (2022). YouTube. [Link]
-
Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). (n.d.). Save My Exams. [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). ACS Publications. [Link]
-
Reactions of Acyl halide. (n.d.). Toppr. [Link]
-
How Do Acyl Chlorides Form Primary and Secondary Amides?. (2025). YouTube. [Link]
-
Reactions of Amines. (n.d.). Jack Westin. [Link]
-
N-Acylation Reactions of Amines. (n.d.). ResearchGate. [Link]
-
An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate. (n.d.). National Institutes of Health. [Link]
-
Mild and Useful Method for N-Acylation of Amines. (n.d.). Taylor & Francis Online. [Link]
-
Synthesis of Amines by Alkylation. (2015). Chemistry LibreTexts. [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (n.d.). RSC Publishing. [Link]
-
Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). Royal Society of Chemistry. [Link]
-
Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. (2020). PubMed. [Link]
-
An LC-MS chemical derivatization method for the measurement of five different one-carbon states of cellular tetrahydrofolate. (2017). PubMed. [Link]
-
Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. (n.d.). ResearchGate. [Link]
-
Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (n.d.). ResearchGate. [Link]
-
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.). ResearchGate. [Link]
-
(PDF) The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). ResearchGate. [Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV. [Link]
-
(PDF) Derivatization reactions and reagents for gas chromatography analysis. (n.d.). ResearchGate. [Link]
-
The effect of steric hindrance in amines, and sterically destabilized twisted amides …. (n.d.). ResearchGate. [Link]
-
An LC-MS chemical derivatization method for the measurement of five different one-carbon states of cellular tetrahydrofolate. (n.d.). ResearchGate. [Link]
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.). J-STAGE. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate. [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. jackwestin.com [jackwestin.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Reactions of Acyl halide [simply.science]
- 13. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to the technical support center for the synthesis of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis from the lab to pilot and production scales. Here, we address common challenges with in-depth, evidence-based troubleshooting strategies and frequently asked questions. Our aim is to provide not just protocols, but a foundational understanding of the chemical principles at play, ensuring robust and reproducible outcomes.
Diagram: Synthetic Pathway Overview
Caption: General two-step synthesis of the target amine.
Frequently Asked Questions (FAQs)
Precursor Synthesis: 5-Methyl-1-tetralone
Q1: What are the primary challenges in the synthesis of the 5-methyl-1-tetralone precursor at scale?
A1: The most significant challenge in the synthesis of 5-methyl-1-tetralone is controlling the regioselectivity of the initial Friedel-Crafts acylation of methylnaphthalene. This reaction can produce a mixture of several positional isomers.[1][2] The choice of solvent, temperature, and Lewis acid catalyst are critical factors that influence the isomer distribution. For instance, using a non-polar solvent like carbon disulfide can favor the kinetically controlled product, while a polar solvent like nitrobenzene may lead to the thermodynamically more stable isomer.[3] On a large scale, managing the exothermic nature of the Friedel-Crafts reaction and handling large quantities of strong Lewis acids like aluminum chloride also present significant safety and engineering challenges.
Q2: How can I maximize the yield of the desired 5-methyl isomer during the Friedel-Crafts reaction?
A2: To maximize the yield of the 5-methyl isomer, careful optimization of reaction conditions is paramount. The literature suggests that for the acetylation of 2-methylnaphthalene, the choice of solvent can dramatically alter the product ratios.[1][4] A detailed study of the acetylation of 2-methylnaphthalene showed that all seven possible isomers are formed, with their proportions being highly dependent on the experimental conditions.[1] It is recommended to conduct small-scale screening experiments with different Lewis acids (e.g., AlCl₃, SnCl₄) and solvents (e.g., dichloromethane, nitrobenzene, carbon disulfide) to identify the optimal conditions for your specific starting material (1- or 2-methylnaphthalene). Furthermore, controlling the addition rate of the acylating agent and maintaining a consistent temperature are crucial for reproducibility at scale.
Reductive Amination and Purification
Q3: Which reductive amination method is most suitable for the scale-up synthesis of this compound?
A3: The choice of reductive amination method for scale-up depends on factors such as cost, safety, and the desired purity of the final product. Common methods include:
-
Catalytic Hydrogenation: This is often the most cost-effective and "green" method for large-scale production. Catalysts like palladium on carbon (Pd/C) or Raney nickel are commonly used. However, this method requires specialized high-pressure hydrogenation equipment and careful control to prevent over-reduction or side reactions. The synthesis of sertraline, a related compound, often employs catalytic hydrogenation.
-
Hydride Reductions: Reagents like sodium borohydride (NaBH₄) and its derivatives (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) are effective but can be more expensive. Sodium borohydride is a strong reducing agent and may reduce the ketone before imine formation is complete, leading to alcohol by-products. Sodium cyanoborohydride and sodium triacetoxyborohydride are milder and more selective for the imine, but introduce cyanide or acetate waste streams, respectively.
-
Leuckart-Wallach Reaction: This method uses formic acid or its derivatives as both the reducing agent and the amine source (in the form of ammonium formate). It typically requires high temperatures, which can be energy-intensive and may lead to by-products.
For a robust and scalable process, catalytic hydrogenation is often preferred in an industrial setting due to its efficiency and atomic economy.
Q4: How can I minimize the formation of the cis/trans diastereomers during the reductive amination?
A4: The formation of diastereomers is a common challenge in the synthesis of substituted tetralinamines. The cis/trans ratio of the final product is often influenced by the reduction method and the steric bulk of the substituents. In the synthesis of sertraline, the choice of a bulky substituent on the nitrogen atom of the imine intermediate was shown to favor the formation of the desired cis isomer during hydrogenation. This is a strategic approach to directing the stereochemical outcome. For this compound, while the specific stereochemistry may be less critical depending on the application, controlling the diastereomeric ratio is still important for product consistency. Screening different catalysts and hydrogenation conditions (pressure, temperature, solvent) is recommended to optimize the desired diastereoselectivity.
Q5: What are the most effective methods for purifying the final amine product at a large scale?
A5: Large-scale purification of this compound can be challenging due to the potential for isomeric and diastereomeric impurities. Common methods include:
-
Fractional Crystallization: This is often the most practical and cost-effective method for large-scale purification. The amine can be converted to a salt (e.g., hydrochloride, mandelate) to facilitate the crystallization and separation of the desired isomer. The purification of sertraline often involves the crystallization of the mandelate salt to isolate the desired enantiomer.
-
Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
-
Chromatography: While highly effective, large-scale column chromatography can be expensive and generate significant solvent waste. It is typically used for high-value products or when other methods are ineffective.
A common industrial practice is to use a combination of these methods, for example, an initial distillation to remove bulk impurities followed by a final crystallization step to achieve high purity.
Troubleshooting Guide
Problem 1: Low Yield of 5-Methyl-1-tetralone in Friedel-Crafts Reaction
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Poor Regioselectivity | Screen different solvents (e.g., CS₂, CH₂Cl₂, nitrobenzene) and Lewis acids (AlCl₃, SnCl₄). | The polarity of the solvent and the nature of the Lewis acid can significantly influence the kinetic vs. thermodynamic product distribution in Friedel-Crafts acylations.[3] |
| Incomplete Reaction | Ensure anhydrous conditions and use a stoichiometric excess of the Lewis acid. Monitor the reaction by an appropriate analytical method (e.g., GC, HPLC). | Lewis acids like AlCl₃ are highly hygroscopic and will be deactivated by moisture. A sufficient amount is needed to complex with both the acylating agent and the product ketone. |
| Decomposition of Starting Material or Product | Maintain strict temperature control, especially during the addition of the Lewis acid. | Friedel-Crafts reactions are often highly exothermic. Runaway reactions can lead to charring and the formation of polymeric by-products. |
Problem 2: Incomplete Conversion or Low Yield in Reductive Amination
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inefficient Imine Formation | If using a one-pot method, consider pre-forming the imine before adding the reducing agent. The use of a dehydrating agent (e.g., molecular sieves) can also drive the equilibrium towards imine formation. | The reductive amination proceeds via an imine intermediate. Incomplete formation of the imine will result in a low yield of the desired amine. |
| Catalyst Poisoning (for Catalytic Hydrogenation) | Ensure the starting materials and solvent are free of catalyst poisons (e.g., sulfur compounds). A higher catalyst loading may be necessary. | Many catalysts, particularly palladium and nickel, are sensitive to poisons that can block the active sites and reduce catalytic activity. |
| Competitive Ketone Reduction | If using a strong reducing agent like NaBH₄, add it slowly at a low temperature after allowing sufficient time for imine formation. Consider switching to a milder reducing agent like NaBH₃CN or NaBH(OAc)₃. | Sodium borohydride can reduce both the starting ketone and the intermediate imine. Controlling the reaction conditions can favor the reduction of the imine. |
Problem 3: Difficulty in Isolating Pure Product
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Presence of Multiple Isomers | Optimize the Friedel-Crafts reaction to minimize isomer formation. For purification, explore fractional crystallization of different salts (hydrochloride, tartrate, mandelate) to find one that gives good separation. | Different salts of the amine will have different crystal lattice energies and solubilities, which can be exploited for purification by crystallization. |
| Formation of Over-Alkylated By-products | Use a large excess of the amine source (e.g., ammonia) to favor the formation of the primary amine. | Le Chatelier's principle dictates that a high concentration of the amine reactant will shift the equilibrium away from the formation of secondary and tertiary amine by-products. |
| Product is an Oil or Difficult to Crystallize | Convert the amine to a salt to induce crystallization. Screen a variety of solvents and solvent mixtures for crystallization. | The free amine may have a low melting point or exist as an oil. Salt formation increases the melting point and crystallinity, facilitating isolation. |
Diagram: Troubleshooting Decision Tree for Low Yield in Reductive Amination
Sources
- 1. Friedel–Crafts acylations of aromatic hydrocarbons. Part XV. Acetylation of 2-methylnaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. DSpace [openresearch.okstate.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Mass Spectrometry Resolution of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide advanced, actionable strategies for enhancing the mass spectrometric resolution of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine. As a chiral, primary amine with a non-polar ring structure, this compound presents unique challenges in achieving optimal separation and detection. This guide offers in-depth troubleshooting, detailed protocols, and expert insights to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: I am seeing poor ionization and low signal intensity for this compound using Electrospray Ionization (ESI). What is the cause and how can I improve it?
A1: Poor ionization with ESI is common for relatively non-polar compounds with a primary amine. The tetrahydronaphthalene ring system reduces the molecule's polarity, making it less amenable to ESI, which favors more polar and pre-charged analytes. The primary amine can be protonated, but the overall non-polar character can hinder efficient droplet formation and ion release.
Troubleshooting Steps:
-
Optimize Mobile Phase: Ensure the mobile phase contains a proton source. Add 0.1% formic acid or acetic acid to the aqueous and organic phases to promote the formation of the [M+H]⁺ ion.
-
Consider Alternative Ionization: For less polar compounds, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are often more effective. APCI is well-suited for compounds with moderate volatility and is less susceptible to matrix effects than ESI. APPI is particularly effective for non-polar compounds that are difficult to ionize by ESI or APCI.
-
Increase Analyte Concentration: As a simple check, ensure that the concentration of your analyte is sufficient for detection.
Q2: My chromatogram shows a broad peak for this compound, leading to poor resolution. What are the likely causes?
A2: Peak broadening can stem from several factors, including secondary interactions with the stationary phase, poor chromatographic conditions, or the co-elution of enantiomers. Primary amines are known to interact with residual silanol groups on silica-based columns, leading to peak tailing.
Troubleshooting Steps:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping minimize silanol interactions.
-
Mobile Phase Modifier: Add a small amount of a competing amine, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1%) to block active sites on the stationary phase.
-
Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) phases can offer alternative selectivity for aromatic compounds.
-
Chiral Separation: As this compound is chiral, a broad peak may indicate the co-elution of its (R) and (S) enantiomers. A chiral column is necessary to resolve them.
Q3: How can I confirm the identity of my compound and differentiate it from potential isomers using mass spectrometry?
A3: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of your analyte through accurate mass measurement. To differentiate isomers, which have the same mass, you will need to employ tandem mass spectrometry (MS/MS) or ion mobility spectrometry (IMS).
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry: Utilize instruments like Orbitrap or FT-ICR to obtain a mass accuracy of <5 ppm, which can confirm the elemental formula.
-
Tandem Mass Spectrometry (MS/MS): Isomers often produce different fragmentation patterns. By carefully optimizing collision energy, you can generate unique fragment ions for each isomer, allowing for their differentiation.
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. Isomers with different three-dimensional structures will have different drift times, allowing for their separation even if they have identical masses and similar fragmentation patterns.
Advanced Troubleshooting and Resolution Enhancement Protocols
Protocol 1: Chiral Derivatization for Enhanced Chromatographic Resolution and Ionization Efficiency
For compounds like this compound, chiral derivatization can significantly improve both the separation of enantiomers on a standard achiral column and the ionization efficiency. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a classic choice for the derivatization of primary amines.
Experimental Workflow:
Caption: Workflow for chiral derivatization.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetone.
-
Derivatization: To 50 µL of the sample solution, add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
pH Adjustment: Add 20 µL of 1 M sodium bicarbonate to raise the pH to ~8.5, facilitating the nucleophilic substitution reaction.
-
Incubation: Vortex the mixture and incubate at 40°C for 1 hour.
-
Quenching: Add 10 µL of 2 M HCl to quench the reaction.
-
LC-MS Analysis: Dilute the sample as needed and inject it into the LC-MS system. The resulting diastereomers can be separated on a standard C18 column.
Expected Outcome: The derivatized enantiomers will now be diastereomers and should be resolvable on a standard achiral reversed-phase column. The dinitrophenyl group also enhances UV absorbance and can improve ionization efficiency.
Protocol 2: Optimizing Ion Mobility Spectrometry (IMS) for Isomer Separation
Ion mobility spectrometry (IMS) is a powerful technique for separating isomers that are indistinguishable by mass alone.
Logical Relationship for IMS:
Technical Support Center: Refinement of Purification Protocols for High-Purity 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who require this key pharmaceutical intermediate in a state of high purity.[1] This guide provides direct answers to common challenges, explains the rationale behind methodological choices, and offers detailed protocols to ensure reproducible, high-quality results.
Section 1: FAQs - Initial Assessment & Handling
This section addresses preliminary questions regarding the stability, storage, and common impurity profiles of this compound.
Q1: My crude this compound is a yellow or brown oil. What causes this discoloration and is it a concern?
A: Discoloration in amines is a frequent observation and is almost always a sign of impurity, primarily due to oxidation.[2] Aromatic amines and related structures are susceptible to air and light-induced oxidation, which forms highly colored, often polymeric, byproducts. While these impurities may be present in small amounts, they are a critical concern for downstream applications, especially in drug development, as they can interfere with subsequent reactions or introduce unwanted substances into your final compound. It is strongly recommended to purify the amine before use. For long-term viability, it is often best to purify the compound immediately before it is needed for a reaction.[3]
Q2: What are the best practices for storing the purified free base form of the amine?
A: To preserve its purity, this compound free base should be stored with rigorous exclusion of air and light. The optimal storage conditions are:
-
Under an Inert Atmosphere: Displace oxygen in the storage vessel with an inert gas like argon or nitrogen.
-
In an Amber Vial: Use a vial made of amber glass to protect the compound from light, which can catalyze degradation.
-
At Low Temperature: Store in a refrigerator or freezer (-20°C is preferable for long-term storage).
-
Securely Sealed: Use a vial with a PTFE-lined cap to prevent gradual air ingress. Sealing the cap with paraffin film provides an additional barrier. Many amines don't maintain their purity well over time unless they are sealed in ampules under an inert atmosphere.[3]
Q3: What are the most probable impurities I should expect from a typical synthesis, such as reductive amination of 5-methyl-tetralone?
A: The impurity profile depends on the synthetic route, but for a standard reductive amination, you should anticipate:
-
Unreacted Starting Material: Residual 5-methyl-1-tetralone.
-
Side-Products: Formation of a secondary amine if the primary amine product reacts with another molecule of the starting ketone.
-
Over-reduction Products: Hydrogenolysis of the amino group, leading to the formation of 5-methyl-1,2,3,4-tetrahydronaphthalene.
-
Catalyst Residues: Traces of metal catalysts (e.g., Palladium, Platinum) if hydrogenation was used. These must be removed, as they are often toxic and can interfere with subsequent steps.
Section 2: Troubleshooting Guide by Purification Method
This section provides solutions to specific problems encountered during the purification process, categorized by technique.
A. Recrystallization & Salt Formation
Recrystallization is one of the most powerful techniques for purifying solid compounds. Since the target amine is often an oil at room temperature, converting it to a crystalline salt is the most effective strategy.
Q4: I'm trying to purify the free base, but it oils out from every solvent I try. What is the solution?
A: This is a classic challenge with low-melting solids or oils. The most robust solution is to convert the basic amine into a salt.[4] The hydrochloride salt is a common and effective choice. This conversion dramatically increases the melting point and crystallinity by forming a rigid ionic lattice, which is far more amenable to recrystallization than the free base.[5]
Q5: I've formed the hydrochloride salt, but it crashes out of solution as a fine powder, likely trapping impurities. How can I grow larger, purer crystals?
A: This indicates that the crystallization is happening too quickly. To promote the growth of larger, higher-purity crystals, you need to slow down the process.
-
Select an Appropriate Solvent System: The ideal solvent should dissolve the salt when hot but have poor solubility when cold. Common choices for amine hydrochlorides include isopropanol (IPA), ethanol, or mixtures like IPA/water or ethanol/diethyl ether.
-
Ensure Complete Dissolution: Use the minimum amount of hot solvent required to fully dissolve the salt. If it doesn't dissolve well, add a co-solvent dropwise until a clear solution is achieved at reflux.
-
Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first. This allows for the selective incorporation of your desired compound into the crystal lattice, excluding impurities. Once at room temperature, you can then place it in a refrigerator or ice bath to maximize yield.
-
Utilize a Co-solvent System: Dissolve the salt in a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., diethyl ether or hexanes) at room temperature until the solution becomes faintly cloudy (turbid). Then, add a few drops of the good solvent to clarify it and allow it to stand. This technique of vapor diffusion or solvent layering is excellent for growing high-quality crystals.
Q6: My recrystallization yield is very low. How can I improve it without sacrificing purity?
A: Low yield is often a trade-off for high purity. However, you can optimize it:
-
Minimize Solvent Volume: As mentioned, use only the minimum amount of hot solvent needed for dissolution. Excess solvent will keep more of your product dissolved even at low temperatures.
-
Cool Thoroughly: Ensure the crystallization mixture has reached the lowest practical temperature (e.g., 0-4°C in an ice bath) and has been held there for a sufficient time (e.g., 30-60 minutes) before filtration.
-
Concentrate the Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can concentrate this solution by removing some of the solvent and cooling it again to obtain a second crop of crystals. Note that this second crop will likely be less pure than the first and should be analyzed separately.
| Solvent System | Application Notes |
| Isopropanol (IPA) | Good single solvent for many amine hydrochlorides. |
| Ethanol/Diethyl Ether | A versatile co-solvent system. Dissolve in ethanol, add ether until turbid. |
| Methanol/MTBE | Similar to the ethanol/ether system, offers different solubility characteristics. |
| Acetonitrile | Can be effective for compounds with aromatic rings.[6] |
B. Flash Column Chromatography
Chromatography is essential for separating the target amine from non-basic impurities or byproducts with similar polarities.
Q7: My compound is streaking badly on the silica gel column, leading to poor separation and mixed fractions. Why is this happening?
A: This phenomenon, known as "tailing," is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is inherently acidic due to surface silanol (Si-OH) groups. The basic amine interacts strongly with these acidic sites, causing it to move slowly and unevenly down the column, resulting in a streak rather than a tight band.
The Solution: Neutralize the silica gel's acidity by adding a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.5% to 1% (v/v) TEA to your solvent system. The TEA is more basic than your target compound and will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.
-
Ammonia: For very polar amines, a solution of 1-2% ammonia in methanol can be used as part of the eluent system (e.g., 98:2:1 DCM/MeOH/NH₄OH).
Q8: I'm not getting good separation between my product and a close-running impurity. What are my options?
A: If a standard ethyl acetate/hexanes system isn't working, you need to alter the selectivity of your chromatographic system.
-
Change Solvent Polarity Gradually: First, try very small, incremental changes in the eluent polarity. Sometimes a shift from 20% to 18% ethyl acetate can resolve the issue.
-
Change Solvent Composition: Replace one of the eluent components to change the nature of the solvent-solute interactions. For example, instead of ethyl acetate/hexanes, try dichloromethane/methanol or toluene/acetone.
-
Switch the Stationary Phase: If changing the mobile phase is ineffective, the issue may be the stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds and can offer different selectivity.
-
Reverse-Phase Silica (C18): This separates compounds based on hydrophobicity rather than polarity. Eluents are typically polar, such as water/acetonitrile or water/methanol.
-
C. High-Vacuum Distillation
Distillation is an excellent method for purifying the free base amine, especially on a larger scale, provided the compound is thermally stable.
Q9: My compound has a high boiling point. Should I use atmospheric or vacuum distillation?
A: For any organic compound with an atmospheric boiling point above 150°C, vacuum distillation is mandatory.[7] High temperatures can cause decomposition, polymerization, or oxidation, especially with sensitive functional groups like amines.[7] By reducing the pressure, you lower the boiling point to a temperature where the compound is stable. Degradation products from amines are typically higher boiling, making distillation a very effective purification method.[3]
Q10: The distillation is proceeding, but the temperature is fluctuating and I'm seeing discoloration in the distillation pot. What's going wrong?
A: This is a strong indicator of thermal decomposition.
-
Reduce the Pressure: Use a better vacuum pump to achieve a lower pressure, which will further decrease the boiling point.
-
Control the Heat Source: The temperature of your heating mantle should only be about 20-30°C higher than the boiling point of your liquid.[7] Overheating the pot is a common cause of decomposition.
-
Ensure Efficient Stirring: Vigorous stirring of the distillation pot ensures smooth boiling and prevents localized overheating.
-
Minimize Residence Time: Use a setup (like a short-path distillation apparatus) that minimizes the time the hot compound spends in the system before condensing.
Section 3: Workflow Diagrams & Protocols
Purification Strategy Selection Workflow
The following diagram outlines a logical decision-making process for selecting the appropriate purification strategy.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Purification via Hydrochloride Salt Recrystallization
This protocol is ideal for achieving high purity on a small to medium scale.
-
Salt Formation:
-
Dissolve the crude amine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate (approx. 5-10 mL per gram of amine).
-
Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) or isopropanol dropwise with stirring. Monitor the pH with damp litmus paper; stop when the mixture is acidic.
-
A white precipitate of the hydrochloride salt should form immediately. Continue stirring for 15-30 minutes.
-
Collect the solid salt by vacuum filtration, wash the filter cake with cold diethyl ether, and air dry.
-
-
Recrystallization:
-
Place the crude salt in an Erlenmeyer flask equipped with a stir bar and a reflux condenser.
-
Add a small portion of isopropanol (IPA) and heat the mixture to reflux with stirring.
-
Continue adding IPA in small portions until the solid just dissolves completely.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold IPA, and dry under high vacuum.
-
Protocol 2: Purification via Flash Column Chromatography
This protocol is effective for removing non-polar or less basic impurities.
-
Eluent Preparation: Prepare an eluent of 10-30% ethyl acetate in hexanes (determine the optimal ratio by TLC first) and add 1% triethylamine (TEA) by volume. For example, for 1 L of 20% EtOAc/Hexanes, use 200 mL EtOAc, 790 mL Hexanes, and 10 mL TEA.
-
Column Packing: Pack a silica gel column with your prepared eluent.
-
Sample Loading: Dissolve your crude amine in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, adsorb the crude amine onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the elution of your product using TLC.
-
Fraction Pooling & Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. The presence of TEA will require co-evaporation with a solvent like toluene or drying under high vacuum to remove completely.
Section 4: FAQs - Purity Analysis & Characterization
Q11: How can I definitively assess the purity of my final product?
A: A single method is often insufficient. A combination of analytical techniques should be used to provide a comprehensive purity assessment.
| Technique | Information Provided | Typical Purity Criteria |
| HPLC | High-precision quantification of purity (% area) and detection of non-volatile impurities.[8] | >99.5% by area under the curve. |
| GC-MS | Excellent for volatile impurities. Provides mass-to-charge ratio for impurity identification.[9][10] | >99.5% by area; confirmation of mass. |
| ¹H NMR | Confirms the structure of the main compound and can detect impurities with distinct proton signals. Integration can provide a semi-quantitative estimate of purity. | No visible impurity signals (>99% by integration). |
| LC-MS/MS | Offers extremely high sensitivity and selectivity, making it ideal for detecting trace-level impurities.[11] | Detection of any impurities down to the ng/mL level.[8] |
References
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]
-
Nassar, A. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]
-
ChemistInJapan. (2010, September 19). [Lab 6] Distilling Amines... Again. YouTube. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of Rochester Chemistry Department. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]
-
University of Rochester Chemistry Department. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]
-
University of Rochester Chemistry Department. (n.d.). How to Purify by Distillation. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
ResearchGate. (2023). Distillation and concentration process design for removal of heat stable salts in amine solution. Retrieved from [Link]
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Stability of amines. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, characterization and identification of sertraline hydrochloride related impurities. Retrieved from [Link]
Sources
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. youtube.com [youtube.com]
- 3. Sciencemadness Discussion Board - Stability of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. wjpsonline.com [wjpsonline.com]
- 11. agilent.com [agilent.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A GC-MS Centric Comparison
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The same stringent principle applies to key intermediates, such as 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a structural motif found in various pharmacologically active molecules.[1] The presence of even trace-level impurities—arising from synthesis, degradation, or storage—can have profound implications, potentially altering the toxicological profile or therapeutic efficacy of the final drug product.
This guide provides an in-depth, experience-driven framework for the purity validation of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will dissect the causality behind methodological choices, present a self-validating experimental protocol, and objectively compare the performance of GC-MS against orthogonal analytical techniques, supported by clear data presentation and authoritative references.
The Gold Standard: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and often definitive technique for the analysis of volatile and semi-volatile compounds like this compound.[2] The gas chromatograph provides high-resolution separation of the analyte from potential impurities, while the mass spectrometer offers unambiguous identification based on mass-to-charge ratio and fragmentation patterns, delivering both qualitative and quantitative data in a single run.[3]
The choice of GC-MS is predicated on the analyte's inherent thermal stability and volatility. This combination of robust separation and specific detection makes it a "gold standard" for identifying unknown impurities and performing routine quality control.[2]
GC-MS Experimental Workflow
The logical flow of a complete method validation process is critical for ensuring data integrity. The following workflow outlines the necessary steps from initial setup to final data analysis.
Caption: GC-MS validation workflow from preparation to final reporting.
A Self-Validating Protocol for GC-MS Purity Analysis
This protocol is designed to be inherently self-validating by incorporating system suitability tests and validation parameters as defined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6][7]
Instrumentation and Conditions
The selection of the column and instrument parameters is critical. A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is chosen for its excellent resolving power for aromatic and amine-containing compounds.[8]
| Parameter | Recommended Setting & Rationale |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | ZB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: Provides a good balance of efficiency and capacity for semi-volatile amines. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min. Rationale: Inert gas providing optimal efficiency. |
| Inlet | Split/Splitless, 250°C. Split ratio 50:1. Rationale: High temperature ensures complete vaporization; split injection prevents column overloading. |
| Oven Program | 100°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min). Rationale: Initial temperature allows for good focusing on the column head, while the ramp effectively separates compounds with different boiling points. |
| MS Source Temp | 230°C. Rationale: Standard temperature to minimize source contamination and ensure good ionization. |
| MS Quad Temp | 150°C. Rationale: Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. Rationale: Creates reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | m/z 40-450. Rationale: Covers the molecular ion of the analyte and potential low and high molecular weight impurities. |
Reagents and Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC grade.
-
Reference Standard (RS): this compound of known purity (e.g., >99.5%).
-
Sample Solution: Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask and dilute to volume with the solvent (Concentration: ~1 mg/mL).
-
Reference Solution: Prepare a solution of the RS at the same concentration as the sample solution.
-
Linearity Solutions: Prepare a series of dilutions from a stock solution of the RS to cover a range of 50% to 150% of the nominal sample concentration.
System Suitability Test (SST)
Before any analysis, the system's performance must be verified according to standards like USP <621>.[6][9]
-
Inject the Reference Solution six times consecutively.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Tailing Factor (Asymmetry): 0.8 - 1.5.
-
Theoretical Plates (N): > 2000.
-
Method Validation Protocol (ICH Q2(R2) Framework)
The objective of validation is to demonstrate the analytical procedure is fit for its intended purpose.[5][10][11]
-
Specificity: Inject the solvent blank, a sample solution, and a reference solution. The solvent should not produce any interfering peaks at the retention time of the analyte. The method must be able to resolve the main peak from known impurities, which can be confirmed by spiking the sample with synthesized potential impurities.[12]
-
Linearity and Range: Analyze the prepared linearity solutions. Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations that has been demonstrated to have the required precision, accuracy, and linearity.[4]
-
Accuracy (Recovery): Analyze a sample of known concentration (or a placebo spiked with the analyte) at three different levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the same sample. The RSD of the purity results should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should meet predefined criteria.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of approximately 10:1.
Comparative Analysis: GC-MS vs. Orthogonal Techniques
While GC-MS is a formidable tool, a comprehensive validation strategy often benefits from the use of orthogonal methods—techniques that rely on different physicochemical principles. This approach provides a more complete purity profile and strengthens confidence in the analytical results.
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For amine-containing compounds, reversed-phase HPLC is common.
-
Causality/Rationale: HPLC is advantageous for compounds that are not volatile or are thermally unstable.
-
Strengths: High resolving power, excellent quantitation precision.
-
Weaknesses for this Analyte:
-
Primary amines like this one often exhibit poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual silanols.[13]
-
The analyte lacks a strong chromophore, necessitating low-UV wavelength detection (e.g., 210-220 nm), which can suffer from low sensitivity and baseline noise.
-
To overcome these issues, pre-column derivatization with a UV-active or fluorescent tag is often required, which adds complexity, time, and potential for side-reactions to the workflow.[14][15][16]
-
Chiral Chromatography (GC or HPLC)
Since this compound possesses a chiral center, distinguishing between its enantiomers is critical, as they may have different pharmacological or toxicological properties.[17][18]
-
Causality/Rationale: Standard chromatographic methods cannot separate enantiomers. A chiral environment, typically a chiral stationary phase (CSP), is required to form transient diastereomeric complexes that can be resolved.[17]
-
Application: This is not an alternative to GC-MS or HPLC for overall purity but is an essential, complementary technique for determining enantiomeric excess or purity. It can be performed using either GC or HPLC platforms equipped with a specialized chiral column (e.g., a cyclodextrin-based column).[19][20]
Quantitative NMR (qNMR)
qNMR is a primary analytical method that quantifies a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration.[21]
-
Causality/Rationale: The area of an NMR signal is directly proportional to the number of nuclei contributing to it. This fundamental principle allows for absolute quantification without the need for a specific reference standard of the analyte itself, making it a powerful tool for purity assessment.[22][23]
-
Strengths:
-
A primary ratio method providing high accuracy and traceability.[23]
-
Non-destructive, preserving the sample for further analysis.
-
Provides structural confirmation simultaneously with quantification.
-
Can quantify any proton-containing impurity without needing to identify it first (the "100% method").[24]
-
-
Weaknesses:
-
Significantly lower sensitivity compared to chromatographic techniques.
-
Requires a high-field NMR spectrometer, which is a substantial capital investment.
-
Signal overlap in complex mixtures can complicate accurate integration.
-
Performance Comparison Summary
| Parameter | GC-MS | HPLC/UPLC | Chiral Chromatography | Quantitative NMR (qNMR) |
| Selectivity | Very High (Chromatography + Mass) | High | Specific for Enantiomers | High (Chemical Shift) |
| Sensitivity | High (ng to pg level) | Moderate to High (depends on chromophore) | Moderate | Low (µg to mg level) |
| Quantification | Relative (vs. Reference Standard) | Relative (vs. Reference Standard) | Relative (Area % of Enantiomers) | Absolute (vs. Internal Standard) |
| Derivatization | Not typically required | Often required for sensitivity/peak shape | Not required | Not required |
| Unknown ID | Excellent (MS fragmentation library) | Poor (Retention time only) | Not applicable | Good (Structural information) |
| Sample Throughput | Moderate | High | Moderate | Low to Moderate |
| Orthogonality | N/A | High (different separation principle) | High (different selectivity) | Very High (spectroscopic method) |
Decision Framework for Method Selection
The choice of analytical technique is driven by the specific question being asked. This logical framework can guide the decision-making process.
Caption: Decision tree for selecting the optimal purity analysis method.
Conclusion
For the comprehensive purity validation of this compound, GC-MS stands out as the superior technique , offering an unparalleled combination of high-resolution separation and definitive mass-based identification. Its ability to detect and identify unknown impurities from their mass spectra provides a level of assurance that is difficult to achieve with HPLC alone, especially given the analyte's challenging chromatographic behavior and lack of a strong chromophore.
However, a truly robust characterization relies on an orthogonal approach. While GC-MS is ideal for routine analysis and impurity identification, qNMR serves as the ultimate arbiter for certifying the absolute purity of a reference standard . Furthermore, when chirality is a factor, chiral chromatography is an indispensable and non-negotiable addition to the analytical workflow. By understanding the strengths and weaknesses of each technique, researchers and drug development professionals can design a scientifically sound, efficient, and compliant validation strategy that ensures the quality and safety of the final pharmaceutical product.
References
-
Title: 〈621〉 CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: SGS URL: [Link]
-
Title: Quantitative NMR Spectroscopy Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]
-
Title: HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts Source: LCGC North America URL: [Link]
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1 H NMR as a Purity Assay Source: National Institutes of Health (NIH) URL: [Link]
-
Title: HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column Source: SIELC Technologies URL: [Link]
-
Title: Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques Source: Royal Society of Chemistry URL: [Link]
-
Title: Chiral Separation Principles Source: ResearchGate URL: [Link]
-
Title: Chiral separation for enantiomeric determination in the pharmaceutical industry Source: IAPC-OBP URL: [Link]
-
Title: Chiral Drugs: An Overview Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Review on GC-MS and Method Development and Validation Source: Impactfactor.org URL: [Link]
-
Title: GC-MS data for tetralin, indene, and 1,2-dihydronaphthalene metabolites... Source: ResearchGate URL: [Link]
-
Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: MDPI URL: [Link]
-
Title: Biodegradation of Tetralin: Genomics, Gene Function and Regulation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis, characterization and identification of sertraline hydrochloride related impurities Source: World Journal of Pharmaceutical Research URL: [Link]
-
Title: DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION... Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices Source: MDPI URL: [Link]
-
Title: Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners Source: Agilent URL: [Link]
-
Title: this compound hydrochloride Source: MySkinRecipes URL: [Link]
Sources
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. impactfactor.org [impactfactor.org]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. ijpsr.com [ijpsr.com]
- 9. agilent.com [agilent.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. wjpsonline.com [wjpsonline.com]
- 13. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. books.rsc.org [books.rsc.org]
- 17. iapc-obp.com [iapc-obp.com]
- 18. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. emerypharma.com [emerypharma.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Efficacy Analysis: Sertraline vs. 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
A Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of antidepressant research, the selective serotonin reuptake inhibitors (SSRIs) have long been a cornerstone of therapeutic intervention. Sertraline, a prominent member of this class, has a well-documented efficacy and safety profile, making it a benchmark for the development of novel antidepressant agents.[1][2][3] This guide provides a comparative framework for evaluating the efficacy of a research chemical, 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine, against the established profile of sertraline.
For drug development professionals, this analysis underscores the rigorous, multi-faceted approach required to characterize a novel compound's potential. By juxtaposing the known attributes of sertraline with the necessary investigational pathway for this compound, we illuminate the journey from a promising molecular structure to a potential therapeutic agent.
Section 1: Molecular Profiles and Mechanisms of Action
A fundamental aspect of comparative analysis lies in understanding the chemical structures and their interactions with biological targets.
Sertraline , with the IUPAC name (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, is a potent and selective inhibitor of the serotonin transporter (SERT).[1] By blocking the reuptake of serotonin from the synaptic cleft, sertraline enhances serotonergic neurotransmission, a mechanism believed to be central to its antidepressant and anxiolytic effects.[3][4] While its primary target is SERT, it also exhibits weak effects on dopamine and norepinephrine transporters, which may contribute to its overall therapeutic profile.[4]
This compound is a research chemical, and its pharmacological profile is not extensively documented in publicly available literature.[5][6] Its structural similarity to other tetralin-based compounds suggests potential activity at monoamine transporters or receptors. For instance, derivatives of tetrahydronaphthalene amides have been investigated as 5-HT1B receptor antagonists and have shown efficacy in animal models of depression and anxiety. The core tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, appearing in various compounds targeting the central nervous system. Further investigation is required to elucidate its precise mechanism of action.
Section 2: Comparative Efficacy Evaluation: A Proposed Experimental Workflow
Given the lack of direct comparative data, a hypothetical experimental workflow is proposed to assess the efficacy of this compound relative to sertraline. This workflow encompasses both in vitro and in vivo assays, providing a comprehensive characterization of the novel compound.
Caption: Proposed experimental workflow for comparative efficacy analysis.
In Vitro Assays: Target Engagement and Selectivity
The initial step in characterizing this compound is to determine its binding affinity and functional activity at key molecular targets implicated in depression.
Table 1: In Vitro Assay Parameters for Sertraline (Reference Data)
| Assay Type | Target | Sertraline Ki (nM) |
| Binding Affinity | SERT | ~0.4 |
| DAT | ~25 | |
| NET | ~420 | |
| Uptake Inhibition | Serotonin (5-HT) | IC50 ~ 2 nM |
| Dopamine (DA) | IC50 ~ 100 nM | |
| Norepinephrine (NE) | IC50 ~ 500 nM |
Note: Ki and IC50 values are approximate and can vary between studies.
Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for SERT, DAT, and NET.
-
Materials:
-
Cell membranes expressing the human recombinant transporters (SERT, DAT, NET).
-
Radioligands: [3H]Citalopram (for SERT), [3H]WIN 35,428 (for DAT), [3H]Nisoxetine (for NET).
-
Test compounds: this compound and sertraline (as a positive control) at various concentrations.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
-
Causality: This assay directly measures the interaction between the compound and its potential target protein. A low Ki value indicates high binding affinity. Comparing the Ki values for SERT, DAT, and NET will reveal the compound's selectivity.
Experimental Protocol: Synaptosome Uptake Assay
-
Objective: To measure the functional inhibition of serotonin, dopamine, and norepinephrine uptake by this compound.
-
Materials:
-
Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT and NET) of rodents.
-
Radiolabeled neurotransmitters: [3H]5-HT, [3H]DA, [3H]NE.
-
Test compounds at various concentrations.
-
-
Procedure:
-
Pre-incubate the synaptosomes with the test compound.
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity accumulated in the synaptosomes.
-
Determine the IC50 value for the inhibition of uptake.
-
-
Causality: This functional assay confirms whether the binding of the compound to the transporter translates into an actual inhibition of neurotransmitter reuptake, which is the therapeutic mechanism of SSRIs.
In Vivo Behavioral Models: Assessing Antidepressant-Like Activity
Positive results from in vitro assays would warrant an investigation into the compound's effects on animal models of depression.
Table 2: Expected Outcomes for Sertraline in Behavioral Models
| Behavioral Model | Key Parameter Measured | Expected Effect of Sertraline |
| Forced Swim Test (FST) | Immobility time | Significant decrease |
| Tail Suspension Test (TST) | Immobility time | Significant decrease |
| Chronic Unpredictable Mild Stress (CUMS) | Anhedonia (e.g., sucrose preference) | Reversal of anhedonia |
Experimental Protocol: Forced Swim Test (FST)
-
Objective: To assess the antidepressant-like activity of this compound by measuring its effect on the duration of immobility in mice or rats forced to swim in an inescapable cylinder of water.[7][8]
-
Materials:
-
Male mice or rats.
-
A transparent cylinder filled with water.
-
Test compounds administered at various doses.
-
A video recording system for behavioral scoring.
-
-
Procedure:
-
Administer the test compound or vehicle to the animals (typically 30-60 minutes before the test).
-
Place each animal individually into the cylinder of water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session.
-
Compare the immobility time between the treated and control groups.
-
-
Causality: The FST is based on the principle that antidepressant treatments reduce the "behavioral despair" or learned helplessness exhibited as immobility. A significant reduction in immobility time is indicative of potential antidepressant efficacy.[7]
Caption: Workflow for the Forced Swim Test.
Section 3: Pharmacokinetics and Safety Profile
A crucial component of any drug development program is the assessment of a compound's pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) properties and its safety profile.
Sertraline's Pharmacokinetic Profile:
-
Bioavailability: ~44%
-
Protein Binding: ~98.5%
-
Metabolism: Primarily hepatic via N-demethylation (CYP2B6, CYP2C19).[1]
-
Elimination Half-life: ~26 hours.[1]
-
Excretion: Urine and feces.[1]
Proposed Studies for this compound:
-
In vitro ADME: Caco-2 permeability, metabolic stability in liver microsomes, and cytochrome P450 inhibition assays.
-
In vivo Pharmacokinetics: Determination of key parameters (Cmax, Tmax, AUC, half-life) in rodents following intravenous and oral administration.
-
Toxicology: Acute toxicity studies to determine the LD50 and repeated-dose toxicity studies to identify potential target organs of toxicity.
Section 4: Conclusion and Future Directions
Sertraline serves as a robust benchmark for antidepressant efficacy, with a well-defined mechanism of action and a vast body of clinical data supporting its use.[1][9][10][11] In contrast, this compound represents an early-stage research compound with a currently uncharacterized pharmacological profile.
The proposed experimental workflow provides a clear and logical path for the comprehensive evaluation of this compound. The primary objective is to determine if this compound exhibits a favorable profile of high affinity and selectivity for the serotonin transporter, coupled with antidepressant-like effects in established animal models. A successful outcome from these studies would position this compound as a promising candidate for further preclinical development.
Future research should also explore the compound's effects on other neurotransmitter systems and its potential for novel mechanisms of action that could offer advantages over existing therapies. The ultimate goal is to identify new chemical entities with improved efficacy, faster onset of action, and a more favorable side-effect profile compared to current standards of care like sertraline.
References
-
Sertraline - Wikipedia. (n.d.). Retrieved from [Link]
-
What is the mechanism of Sertraline Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Zoloft (sertraline): Mechanism, Clinical Trials, and Dosing - Drugs.com Video. (n.d.). Retrieved from [Link]
-
Sertraline: MedlinePlus Drug Information. (2025, October 15). Retrieved from [Link]
-
How Zoloft works: Mechanism of action explained - Medical News Today. (2025, May 1). Retrieved from [Link]
-
Sertraline Vs Other Antidepressants - Ovid. (n.d.). Retrieved from [Link]
-
A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? - NIH. (n.d.). Retrieved from [Link]
-
Sertraline versus other antidepressive agents for depression. - ClinPGx. (n.d.). Retrieved from [Link]
-
Sertraline versus other antidepressive agents for depression - Cipriani, A - Cochrane Library. (2010, January 20). Retrieved from [Link]
-
In vivo and in vitro models of Depression - NEUROFIT Preclinical Contract Research Organization (CRO). (n.d.). Retrieved from [Link]
-
Systematic Review on Antidepressant Models - International Journal of Pharmaceutical Sciences Review and Research. (2018, September 30). Retrieved from [Link]
-
Network pharmacology screening, in vitro and in vivo evaluation of antianxiety and antidepressant drug-food analogue - PubMed. (n.d.). Retrieved from [Link]
-
A Perspective Study: Preclinical Screening of Anti-Depressant Activity. (n.d.). Retrieved from [Link]
-
Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. (2024, October 1). Retrieved from [Link]
-
This compound hydrochloride - MySkinRecipes. (n.d.). Retrieved from [Link]
Sources
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. How Zoloft works: Mechanism of action explained [medicalnewstoday.com]
- 4. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]
- 5. This compound hydrochloride | 1989671-48-8 | PED67148 [biosynth.com]
- 6. This compound hydrochloride [myskinrecipes.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 9. ovid.com [ovid.com]
- 10. ClinPGx [clinpgx.org]
- 11. cochranelibrary.com [cochranelibrary.com]
A Comparative Analysis of Receptor Affinity: 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine versus MDMA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the receptor affinity profiles of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (5-Methyl-THN-1-amine) and the well-characterized psychoactive compound 3,4-methylenedioxymethamphetamine (MDMA). By synthesizing available experimental data, this document aims to elucidate the key differences in their interactions with monoamine transporters and serotonin receptors, offering valuable insights for neuroscience research and the development of novel therapeutics.
Introduction: Chemical Structures and Pharmacological Context
This compound is a research chemical whose structure is a derivative of tetralin.[1][2][3][4][5] Its pharmacological profile is of interest due to its structural similarities to known monoamine releasing agents and reuptake inhibitors. MDMA, a substituted amphetamine, is a widely studied compound known for its potent effects on the serotonergic system, primarily acting as a releasing agent and reuptake inhibitor of serotonin, norepinephrine, and to a lesser extent, dopamine.[6][7][8][9] Understanding the nuanced differences in receptor affinities between these two molecules is crucial for predicting their distinct pharmacological and toxicological profiles.
Comparative Receptor Affinity Profile
The primary molecular targets for both 5-Methyl-THN-1-amine and MDMA are the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Additionally, their interaction with various serotonin receptor subtypes, particularly the 5-HT2A, 5-HT2B, and 5-HT2C receptors, is critical to their overall effects.
Below is a summary of available in vitro binding affinity data (IC50 or Ki values in µM) for MDMA at these key targets. Data for 5-Methyl-THN-1-amine is less prevalent in publicly available literature, highlighting a key area for future research.
| Target | MDMA Affinity (IC50/Ki in µM) | 5-Methyl-THN-1-amine Affinity (IC50/Ki in µM) |
| Monoamine Transporters | ||
| SERT (Serotonin Transporter) | 0.64 - 2.41[10][11] | Data Not Available |
| DAT (Dopamine Transporter) | 4.87 - 8.29[10][11] | Data Not Available |
| NET (Norepinephrine Transporter) | 1.19 - 1.75[10][11] | Data Not Available |
| Serotonin Receptors | ||
| 5-HT2A | Weak partial agonist[12][13][14] | Data Not Available |
| 5-HT2B | Sub-micromolar affinity[12] | Data Not Available |
| 5-HT2C | Partial agonist[12][13][14] | Data Not Available |
Interpretation of Data:
The available data indicates that MDMA exhibits a higher affinity for SERT and NET compared to DAT.[10][11] This preference for the serotonin and norepinephrine transporters is a hallmark of its pharmacological profile, contributing to its characteristic empathogenic and stimulant effects.[6][8] Its activity at 5-HT2 receptors, particularly 5-HT2B, has been linked to some of its adverse cardiovascular effects.[13] The lack of publicly available, direct comparative data for 5-Methyl-THN-1-amine underscores the necessity for the experimental protocols outlined below.
Experimental Protocol: Determining Receptor Affinity via Competitive Radioligand Binding Assay
To empirically determine and compare the receptor affinities of 5-Methyl-THN-1-amine and MDMA, a competitive radioligand binding assay is the gold-standard methodology.[15][16][17][18][19] This technique measures the ability of a test compound (the "competitor," e.g., 5-Methyl-THN-1-amine or MDMA) to displace a radiolabeled ligand that has a known high affinity for the target receptor or transporter.
Rationale for Experimental Choices:
-
Target Selection: The primary targets for this assay should be human recombinant SERT, DAT, and NET, as well as 5-HT2A, 5-HT2B, and 5-HT2C receptors, expressed in a stable cell line (e.g., HEK293 or CHO cells).[17][18][20][21][22] Using human transporters and receptors ensures the clinical relevance of the findings.
-
Radioligand Selection: The choice of radioligand is critical. It must be highly selective for the target and have a well-characterized dissociation constant (Kd). For example, [3H]citalopram or [3H]paroxetine are commonly used for SERT, [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, and [3H]ketanserin or [3H]spiperone for 5-HT2A receptors.[16][23]
-
Assay Format: A 96-well plate format is recommended for high-throughput screening and statistical robustness.[23][24]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the target receptor/transporter to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.
-
Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer.[24]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[24]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane preparation, assay buffer, and the radioligand.
-
Non-specific Binding Wells: Add membrane preparation, a high concentration of a known non-radiolabeled ligand (to saturate all specific binding sites), and the radioligand.
-
Competitive Binding Wells: Add membrane preparation, the radioligand, and serial dilutions of the test compound (5-Methyl-THN-1-amine or MDMA).
-
-
Incubation:
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat.[15][16][24] This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[16][24]
-
-
Radioactivity Measurement:
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the affinity constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Experimental Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways and Functional Implications
The differential receptor affinities of 5-Methyl-THN-1-amine and MDMA would be expected to translate into distinct downstream signaling cascades and, consequently, different functional outcomes.
MDMA's primary mechanism of action involves binding to monoamine transporters, particularly SERT, and inducing a reversal of their function, leading to a significant efflux of serotonin into the synaptic cleft.[7] This surge in synaptic serotonin activates a wide array of postsynaptic serotonin receptors. For instance, activation of 5-HT1A and 5-HT1B receptors is thought to contribute to its mood-elevating and anxiolytic effects, while activation of 5-HT2A receptors may be involved in its mild perceptual alterations.[6] The interaction with 5-HT2B receptors has been implicated in cardiac valvulopathy with chronic use.[13]
Should 5-Methyl-THN-1-amine exhibit a different affinity profile—for example, a higher selectivity for DAT or NET over SERT, or a different pattern of 5-HT receptor interactions—its pharmacological effects would be expected to differ significantly from those of MDMA. A higher DAT/SERT ratio might predict a more stimulant-like profile with a higher abuse liability, whereas a different 5-HT2A/5-HT1A activation ratio could alter its psychoactive properties.
Signaling Pathway Diagram:
Caption: Monoamine release and postsynaptic receptor activation.
Conclusion
While MDMA's receptor affinity profile is well-documented, a significant data gap exists for this compound. The experimental framework provided here offers a robust methodology for a head-to-head comparison of these two compounds. The resulting data would be invaluable for the scientific community, enabling a more accurate prediction of the pharmacological, psychoactive, and toxicological properties of 5-Methyl-THN-1-amine and contributing to the broader understanding of structure-activity relationships in this class of compounds. Such research is essential for guiding future drug discovery efforts aimed at developing novel therapeutics with improved efficacy and safety profiles.
References
- 1. This compound hydrochloride | 1989671-48-8 | PED67148 [biosynth.com]
- 2. This compound hydrochloride [myskinrecipes.com]
- 3. 5-Methyl-1,2,3,4-tetrahydronaphthalene | C11H14 | CID 17768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Naphthalene, 1,2,3,4-tetrahydro-5-methyl- [webbook.nist.gov]
- 5. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review of 3,4-methylenedioxymethamphetamine (MDMA)-Assisted Psychotherapy [frontiersin.org]
- 7. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Bioisosteric analogs of MDMA: improving the pharmacological profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 19. Receptor-Ligand Binding Assays [labome.com]
- 20. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Quantification
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. The reliability of analytical data underpins critical decisions, from pharmacokinetic assessments to quality control of the final drug product. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
This technical guide is designed for researchers, scientists, and drug development professionals. It will not only detail the methodologies but also delve into the causality behind experimental choices and culminate in a comprehensive protocol for the cross-validation of these methods, ensuring data integrity and regulatory compliance.
The Importance of Methodological Diversity and Cross-Validation
Employing orthogonal analytical methods provides a more comprehensive understanding of an analyte and the sample matrix. Each technique possesses unique principles of separation and detection, offering distinct advantages and potential limitations. Cross-validation, the process of comparing results from two or more different analytical methods, is a critical exercise to demonstrate the consistency and reliability of the generated data. This is particularly crucial when transferring methods between laboratories or when data from different analytical platforms need to be correlated within a single study or across different studies. Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) emphasize the importance of such validation to ensure the robustness of analytical data submitted for drug approval.[1][2]
Analytical Methodologies for this compound Quantification
Given the chemical structure of this compound, a primary amine with a tetralin core, both GC-MS and LC-MS/MS present as viable and potent analytical techniques for its quantification.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a stalwart in the analysis of volatile and semi-volatile compounds. The inherent volatility of many amine-containing compounds, or their amenability to derivatization to enhance volatility, makes GC-MS a suitable choice.[3]
Principle: In GC, the sample is vaporized and injected into a chromatographic column. Separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Experimental Protocol: GC-MS Quantification of this compound
-
Sample Preparation (Plasma):
-
To 500 µL of plasma, add an internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether) under alkaline conditions to ensure the analyte is in its free base form.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to improve thermal stability and chromatographic peak shape.
-
Incubate at a specified temperature and time to ensure complete derivatization.
-
-
GC-MS Analysis:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Injector: Splitless mode, 250°C.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte and internal standard.
-
Causality of Experimental Choices:
-
Alkaline Extraction: The amine group of the analyte is basic. Extraction under alkaline conditions ensures it is deprotonated, increasing its solubility in the organic solvent and maximizing extraction efficiency.
-
Derivatization with MSTFA: The primary amine group can interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity. Derivatization with MSTFA replaces the active hydrogen with a trimethylsilyl group, increasing volatility and thermal stability, resulting in sharper, more symmetrical peaks.[4]
-
Splitless Injection: This technique is chosen for trace analysis as it allows for the transfer of the entire sample onto the column, maximizing sensitivity.
-
SIM Mode: Instead of scanning the entire mass range, SIM mode focuses on specific ions characteristic of the analyte. This significantly improves the signal-to-noise ratio and, therefore, the sensitivity of the method.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of drugs and metabolites in biological matrices due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[5][6]
Principle: LC separates components in a liquid mobile phase through a stationary phase packed in a column. The separated components are then introduced into the mass spectrometer. In a tandem mass spectrometer (e.g., triple quadrupole), a precursor ion of the analyte is selected in the first quadrupole, fragmented in the second (collision cell), and a specific product ion is monitored in the third. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.
Experimental Protocol: LC-MS/MS Quantification of this compound
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform a protein precipitation by adding a threefold excess of a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and dilute with an aqueous mobile phase component to ensure compatibility with the initial chromatographic conditions.
-
-
LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components and elution of the analyte with good peak shape.
-
Flow Rate: 0.4 mL/min.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring a specific precursor-to-product ion transition for the analyte and internal standard.
-
Causality of Experimental Choices:
-
Protein Precipitation: This is a rapid and effective method for sample cleanup in bioanalysis, removing the bulk of proteins that can interfere with the analysis and damage the LC column.
-
C18 Column: A C18 stationary phase is a versatile, non-polar phase suitable for the retention and separation of a wide range of small molecules, including the target analyte.
-
Formic Acid in Mobile Phase: The addition of a small amount of acid to the mobile phase serves to protonate the amine group of the analyte, which is necessary for efficient ionization in positive mode ESI and also improves chromatographic peak shape.
-
MRM Mode: This highly specific detection method significantly reduces background noise and matrix interference, leading to very low limits of quantification.
Performance Comparison of GC-MS and LC-MS/MS
| Parameter | GC-MS | LC-MS/MS | Rationale |
| Specificity | High, especially in SIM mode. | Very High, due to MRM transitions. | MRM provides an extra dimension of specificity by monitoring a specific fragmentation pathway. |
| Sensitivity (LOQ) | Typically in the low ng/mL range. | Can achieve sub-ng/mL to pg/mL levels. | The efficiency of ESI and the specificity of MRM generally lead to lower detection limits.[7] |
| Sample Throughput | Lower, due to longer run times and sample preparation (derivatization). | Higher, with UHPLC systems allowing for rapid gradients and shorter run times. | The derivatization step in the GC-MS protocol adds significant time to the overall workflow. |
| Robustness | Can be susceptible to matrix effects impacting the injector and column. | Can be affected by ion suppression or enhancement from matrix components. | Both techniques require careful method development to mitigate matrix effects. |
| Chiral Separation | Possible with chiral GC columns. | Possible with chiral LC columns or chiral mobile phase additives. | Both techniques can be adapted for enantioselective analysis.[8][9][10][11] |
Cross-Validation of Analytical Methods
The cross-validation of the GC-MS and LC-MS/MS methods is essential to ensure that both methods provide comparable results, thereby confirming the accuracy and reliability of the data regardless of the analytical platform used.[1][2][12][13]
Cross-Validation Protocol
Objective: To compare the quantification of this compound in plasma samples by a validated GC-MS method and a validated LC-MS/MS method.
Materials:
-
A minimum of 3 batches of quality control (QC) samples at low, medium, and high concentrations.
-
A minimum of 20 incurred study samples.
Procedure:
-
Analyze the QC samples in triplicate with both the GC-MS and LC-MS/MS methods.
-
Analyze the incurred study samples in singlicate with both methods.
-
Calculate the mean concentration and precision (%CV) for the QC samples for each method.
-
For the incurred samples, calculate the percentage difference between the results obtained from the two methods for each sample. The percentage difference is calculated as: ((Result_Method1 - Result_Method2) / Mean_Result) * 100.
Acceptance Criteria:
-
For QC Samples: The mean concentration at each level for each method should be within ±15% of the nominal concentration. The precision (%CV) should not exceed 15%.[1][14]
-
For Incurred Samples: At least 67% of the incurred samples should have a percentage difference between the two methods of within ±20%.[12]
Visual Workflow for Cross-Validation
Sources
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ymc.co.jp [ymc.co.jp]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. e-b-f.eu [e-b-f.eu]
- 13. benchchem.com [benchchem.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
head-to-head comparison of different synthetic routes for 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Introduction
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a valuable amine building block in medicinal chemistry and drug development, often serving as a key intermediate for the synthesis of pharmacologically active compounds. Its rigid, partially saturated bicyclic structure provides a useful scaffold for probing receptor interactions. The strategic placement of the methyl and amine groups allows for diverse functionalization, making the efficiency and scalability of its synthesis a critical consideration for research and development.
This guide provides an in-depth, head-to-head comparison of three primary synthetic routes to this target molecule, originating from the common precursor, 5-methyl-α-tetralone. We will dissect each pathway, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of key performance indicators to empower researchers in selecting the optimal route for their specific needs.
Overview of Synthetic Strategies
The synthesis of this compound predominantly starts from 5-methyl-α-tetralone. The choice of synthetic route hinges on factors such as desired yield, purity, scale, available reagents, and safety considerations. The three main strategies we will compare are:
-
Direct Reductive Amination: A one-pot conversion of the ketone to the amine.
-
The Leuckart-Wallach Reaction: A classical method using formamide or ammonium formate as both the nitrogen source and the reducing agent.[1]
-
The Beckmann Rearrangement: A multi-step route involving the formation of an oxime, its rearrangement to a lactam, followed by reduction.
Route 1: Direct Reductive Amination
This is arguably the most straightforward and modern approach for converting ketones to primary amines. The reaction proceeds by forming an imine or iminium ion in situ, which is then immediately reduced to the amine.[2]
Principle and Mechanism
The reaction begins with the condensation of 5-methyl-α-tetralone with an ammonia source (like ammonium acetate) to form an unstable imine intermediate. An acid catalyst is often employed to facilitate the dehydration step. A reducing agent, selectively chosen to reduce the C=N double bond without affecting the carbonyl group of the starting material, is then introduced. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices due to their mildness and selectivity.[3]
Detailed Experimental Protocol
-
To a stirred solution of 5-methyl-α-tetralone (1.0 eq) in methanol (10 mL/mmol of ketone), add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 6 M NaOH to a pH > 12 and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amine.
-
The product can be further purified by column chromatography or distillation under reduced pressure.
Discussion
Advantages:
-
Efficiency: This is often a one-pot reaction, which saves time and reduces material loss from intermediate workups.
-
High Yields: When optimized, this method can provide good to excellent yields.
-
Mild Conditions: The use of selective reducing agents allows the reaction to be performed under mild conditions, which is beneficial for sensitive substrates.
Disadvantages:
-
Reagent Toxicity: Sodium cyanoborohydride is highly toxic and requires careful handling. It can also release hydrogen cyanide gas upon acidification.
-
Cost: Specialized reducing agents like NaBH(OAc)₃ can be more expensive than classical reagents.
Route 2: The Leuckart-Wallach Reaction
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide.[1][4] This reaction is known for its simplicity in terms of reagents but requires high temperatures.
Principle and Mechanism
The reaction proceeds through the formation of an N-formyl amide intermediate.[4] Ammonia, generated from the decomposition of ammonium formate or formamide, adds to the carbonyl group to form a carbinolamine, which then dehydrates to an imine.[4] Formic acid, also generated in situ, then reduces the imine to the corresponding formamide.[4] The final step is an acidic or basic hydrolysis of the formamide to yield the desired primary amine.[4]
Detailed Experimental Protocol
-
In a round-bottom flask equipped with a reflux condenser, combine 5-methyl-α-tetralone (1.0 eq) and ammonium formate (5.0 eq).
-
Heat the mixture to 160-180 °C and maintain this temperature for 6-8 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature. Add 20% aqueous HCl (10 mL/mmol of ketone).
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the formamide intermediate.
-
Cool the solution and wash with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer with concentrated NaOH solution until pH > 12, keeping the flask in an ice bath.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Discussion
Advantages:
-
Inexpensive Reagents: Ammonium formate and formamide are readily available and cost-effective.
-
Simplicity: The reaction setup is straightforward and does not require specialized reducing agents.
Disadvantages:
-
Harsh Conditions: The high temperatures required can lead to side reactions and decomposition of starting materials or products, often resulting in lower yields.[5]
-
Two-Step Process: The initial reaction yields a formamide, which requires a separate hydrolysis step, adding to the overall reaction time.[6]
-
Byproducts: The reaction can generate N-formylated byproducts and other impurities, making purification more challenging.[5]
Route 3: Beckmann Rearrangement
This is a multi-step, classical organic reaction that transforms a ketone into an amide (a lactam in the case of a cyclic ketone) via an oxime intermediate.[7][8] The resulting lactam is then reduced to the amine.
Principle and Mechanism
-
Oxime Formation: 5-methyl-α-tetralone is reacted with hydroxylamine to form the corresponding ketoxime.
-
Rearrangement: The oxime is treated with a strong acid (e.g., sulfuric acid, polyphosphoric acid). The acid protonates the hydroxyl group, converting it into a good leaving group (water).[9] This departure triggers a[9][10]-shift of the alkyl group that is anti-periplanar to the leaving group, which migrates to the electron-deficient nitrogen atom.[10][11] This forms a nitrilium ion intermediate, which is then attacked by water.[7] Tautomerization of the resulting imidic acid yields the more stable lactam.[7]
-
Lactam Reduction: The cyclic amide (lactam) is then reduced to the cyclic amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Detailed Experimental Protocol
Step 1: Oxime Formation
-
Dissolve 5-methyl-α-tetralone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.2 eq) in water dropwise.
-
Heat the mixture to reflux for 2 hours.
-
Cool to room temperature and pour into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the oxime.
Step 2: Beckmann Rearrangement
-
Add the dried oxime (1.0 eq) portion-wise to pre-heated polyphosphoric acid (10x weight of oxime) at 120 °C.
-
Stir the mixture at this temperature for 15 minutes.
-
Pour the hot mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated lactam by filtration, wash with cold water and sodium bicarbonate solution, and then dry.
Step 3: Lactam Reduction
-
In a dry flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF.
-
Add a solution of the lactam (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 8 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over sodium sulfate, and concentrate in vacuo to obtain the final amine.
Discussion
Advantages:
-
Well-Established: This is a classic and well-understood transformation in organic chemistry.
-
High Purity: The intermediate lactam can often be purified by crystallization, leading to a high-purity final product.
Disadvantages:
-
Multi-Step: The three-step sequence is labor-intensive and can lead to a lower overall yield compared to one-pot methods.
-
Harsh Reagents: The use of strong acids (PPA, H₂SO₄) and highly reactive, pyrophoric reagents like LiAlH₄ requires stringent safety precautions and anhydrous conditions.
-
Atom Economy: The multi-step nature of this route results in poor atom economy.
Comparative Analysis
| Parameter | Route 1: Reductive Amination | Route 2: Leuckart-Wallach | Route 3: Beckmann Rearrangement |
| Overall Yield | Good to Excellent | Moderate to Good | Moderate |
| Number of Steps | 1 (One-pot) | 2 (Formation & Hydrolysis) | 3 (Oxime, Rearrangement, Reduction) |
| Reaction Conditions | Mild | Harsh (High Temperature) | Harsh (Strong Acid & Reductant) |
| Reagent Cost | Moderate to High | Low | Low to Moderate |
| Safety & Handling | High (Toxic Cyanide Reagents) | Moderate (High Temperatures) | High (Strong Acid, Pyrophoric LiAlH₄) |
| Scalability | Good | Moderate | Poor to Moderate |
| Purity Profile | Good | Fair (Byproducts) | Excellent (Purifiable Intermediate) |
Workflow Visualizations
Route 1: Direct Reductive Amination Workflow
Caption: One-pot reductive amination workflow.
Route 2: Leuckart-Wallach Reaction Workflow
Caption: Two-step Leuckart-Wallach synthesis.
Route 3: Beckmann Rearrangement Workflow
Caption: Multi-step Beckmann rearrangement pathway.
Conclusion and Recommendations
For laboratory-scale synthesis where efficiency, time, and yield are paramount, Direct Reductive Amination (Route 1) is the recommended method. Despite the higher cost and toxicity of the reagents, its one-pot nature and mild conditions make it highly attractive for rapid analog generation and discovery chemistry.
For large-scale or process chemistry applications where cost is a major driver, the Leuckart-Wallach Reaction (Route 2) might be considered, provided that the lower yields and more demanding purification are acceptable. Its use of inexpensive bulk reagents is a significant advantage.
The Beckmann Rearrangement (Route 3) is generally the least favorable option due to its multiple steps, poor atom economy, and use of hazardous reagents. However, it may be a viable choice if a highly pure final product is required and purification of the amine proves difficult, as the intermediate lactam is often a crystalline solid that can be purified to a high degree before the final reduction step.
Ultimately, the choice of synthetic route requires a careful balancing of project-specific priorities, including cost, scale, timeline, available equipment, and safety protocols.
References
-
Master Organic Chemistry. Beckmann Rearrangement. [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. [Link]
-
Grokipedia. Leuckart reaction. [Link]
-
Chemistry Steps. Beckmann Rearrangement. [Link]
-
Wikipedia. Beckmann rearrangement. [Link]
-
Wikipedia. Leuckart reaction. [Link]
-
Sciencemadness.org. Preparation of Tertiary Amines by the Leuckart Reaction. [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]
-
Dunsmore, C. J., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ACS Medicinal Chemistry Letters, 11(4), 436-443. [Link]
Sources
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals [pubmed.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Beckmann Rearrangement [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Chiral Column Performance for the Enantioseparation of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
This guide provides a comprehensive technical comparison of chiral stationary phases (CSPs) for the challenging enantiomeric separation of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine. As a critical chiral building block in pharmaceutical research, achieving baseline resolution of its enantiomers is paramount for accurate pharmacological and toxicological assessment. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and efficient analytical methods for this and structurally related chiral primary amines.
Introduction: The Challenge of Primary Amine Enantioseparation
This compound presents a typical challenge for chiral chromatographers. The primary amine group is prone to strong interactions with residual silanols on the silica support of chiral stationary phases, often leading to poor peak shape and reduced resolution. Furthermore, the molecule's conformational flexibility can complicate the formation of stable, transient diastereomeric complexes with the chiral selector, which is the fundamental mechanism of chiral recognition in HPLC.[1]
The selection of an appropriate chiral stationary phase and the meticulous optimization of the mobile phase are therefore critical for a successful separation. This guide will benchmark the performance of several classes of chiral columns, providing both established experimental data for structurally analogous compounds and a logical framework for method development.
Benchmarking Chiral Stationary Phases
Due to the empirical nature of chiral method development, a screening approach utilizing columns with different chiral recognition mechanisms is often the most efficient path to a successful separation.[2][3] Based on the structure of this compound, the following classes of CSPs are recommended for initial screening.
Cyclodextrin-Based CSPs: A Strong Starting Point for Tetralin Scaffolds
The chiral recognition mechanism of cyclodextrin-based CSPs involves the inclusion of the analyte, or a portion of it, into the chiral cavity of the cyclodextrin.[3] The separation is influenced by the fit of the analyte within this cavity and interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin.
Table 1: Starting Conditions for Tetralin Amide Derivatives on a β-Cyclodextrin Column [4]
| Parameter | Condition |
| Column | Cyclobond I 2000 (β-cyclodextrin) |
| Mobile Phase | Acetonitrile/Methanol/Triethylamine/Acetic Acid (e.g., 50/50/0.1/0.1 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
Note: These conditions for tetralin amides serve as a strong initial hypothesis for the separation of the target primary amine. Optimization of the mobile phase, particularly the concentration of the polar organic solvent and the acidic/basic additives, will be necessary.
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used and successful columns for a broad range of chiral compounds, including primary amines.[5] Their chiral recognition is attributed to a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical structure of the polysaccharide derivative.[3]
Both coated and immobilized polysaccharide columns are commercially available. Immobilized versions offer the significant advantage of being compatible with a wider range of organic solvents, which can be crucial for optimizing selectivity.[6]
Table 2: Recommended Polysaccharide-Based Columns for Screening
| Column Name (Selector) | Manufacturer | Key Characteristics |
| Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | Phenomenex | A versatile and widely used CSP, often a good first choice for screening. |
| CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized) | Daicel | Immobilized amylose phase, allows for a broad range of solvents for method development. |
| CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized) | Daicel | Offers complementary selectivity to other polysaccharide phases. |
| Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) | Phenomenex | An alternative to the Daicel amylose phase, potentially offering different selectivity. |
Cyclofructan-Based CSPs: A Modern Approach for Primary Amines
Recent studies have highlighted the exceptional performance of cyclofructan-based CSPs for the enantioseparation of primary amines, particularly in the polar organic mode.[7] These columns have demonstrated a high success rate for this class of compounds.
Table 3: Recommended Cyclofructan-Based Column for Screening
| Column Name | Manufacturer | Key Characteristics |
| Larihc® CF6-P | Regis Technologies | Has shown excellent selectivity for a wide range of primary amines. |
Experimental Protocols & Method Development Workflow
A systematic approach to chiral method development is crucial for efficiency. The following workflow is recommended for the enantioseparation of this compound.
Initial Screening Protocol
-
Column Selection: Begin by screening the recommended columns from Tables 1, 2, and 3.
-
Mobile Phase Selection:
-
Normal Phase: A typical starting mobile phase is a mixture of Hexane/Isopropanol (IPA) with a basic additive. A common starting point is 90:10 (v/v) Hexane:IPA + 0.1% Diethylamine (DEA).
-
Polar Organic Mode: A mixture of Acetonitrile (ACN)/Methanol (MeOH) with additives is a good starting point. For example, 90:10 (v/v) ACN:MeOH + 0.1% DEA.
-
-
Flow Rate: 1.0 mL/min for standard 4.6 mm ID columns.
-
Temperature: Ambient (e.g., 25 °C).
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
Optimization Protocol
Once initial hits are identified, the following parameters can be optimized to improve resolution (Rs) and analysis time:
-
Mobile Phase Composition: Vary the ratio of the strong to weak solvent (e.g., IPA in Hexane, or MeOH in ACN).
-
Additive Concentration: Adjust the concentration of the basic additive (e.g., 0.05% to 0.2% DEA). For some CSPs, a combination of an acidic and basic additive (e.g., Trifluoroacetic acid (TFA) and Triethylamine (TEA)) can be beneficial.
-
Alcohol Modifier: In normal phase, changing the alcohol modifier (e.g., from IPA to Ethanol) can significantly alter selectivity.
-
Temperature: Varying the column temperature can impact both retention and selectivity.
Caption: Chiral Method Development Workflow
Causality in Experimental Choices
-
Choice of Additives: The primary amine in the analyte is basic and can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing. A basic additive like DEA is crucial to saturate these active sites and ensure good peak symmetry.[5]
-
Normal Phase vs. Polar Organic Mode: Polysaccharide CSPs often exhibit different chiral recognition mechanisms in different mobile phase modes. Screening in both normal and polar organic modes increases the probability of finding a successful separation.
-
Immobilized vs. Coated Polysaccharide CSPs: The ability to use a wider range of solvents with immobilized phases, such as dichloromethane or tetrahydrofuran, can unlock unique selectivities that are not achievable with coated phases.[6]
Conclusion and Recommendations
For the enantioseparation of this compound, a multi-pronged screening approach is recommended. Based on data from structurally similar tetralin derivatives, a β-cyclodextrin column such as the Cyclobond I 2000 presents a highly promising starting point.[4]
Concurrently, screening a selection of polysaccharide-based columns , particularly Lux® Cellulose-1 and an immobilized amylose phase like CHIRALPAK® IA , is strongly advised due to their broad applicability for primary amines. For a comprehensive screen, including a cyclofructan-based column like the Larihc® CF6-P is also recommended based on recent positive results for this compound class.[7]
Successful method development will hinge on the systematic optimization of the mobile phase, with careful attention to the type and concentration of the alcohol modifier and the basic additive. The workflow and protocols outlined in this guide provide a robust framework for achieving baseline resolution of the enantiomers of this compound.
References
-
Daicel Chiral Technologies. (n.d.). Application Notes: Chiral. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Phenomenex. (n.d.). Applications. Retrieved from [Link]
-
ResearchGate. (2025). Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
Phenomenex. (n.d.). Applications. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral Separation of the Drug Product Sertraline Hydrochloride on Lux® Amylose-1. Retrieved from [Link]
-
IAPC-OBP. (n.d.). Chiral separation for enantiomeric determination in the pharmaceutical industry. Retrieved from [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
Sources
- 1. iapc-obp.com [iapc-obp.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Comparative Molecular Docking of Novel 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Derivatives Against Serotonin Receptors
This guide provides a comprehensive framework for conducting comparative molecular docking studies on novel 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives targeting serotonin (5-HT) receptors. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a hypothetical case study to illustrate the data analysis and interpretation process. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug design and G-protein coupled receptor (GPCR) pharmacology.
Introduction: The Therapeutic Potential of Targeting Serotonin Receptors
The serotonin system, with its 14 identified receptor subtypes, is a cornerstone of neurotransmission, modulating a vast array of physiological processes including mood, cognition, and sleep. Consequently, it remains a high-interest target for therapeutic intervention in psychiatric and neurological disorders. The development of novel ligands with specific selectivity profiles for 5-HT receptor subtypes is a critical endeavor in modern drug discovery. The this compound scaffold presents a promising starting point for the design of such ligands due to its structural rigidity and potential for diverse functionalization.
Molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it allows for the in-silico screening of virtual libraries of compounds against a target receptor, providing valuable insights into binding affinities and interaction patterns. This guide will walk you through a comparative docking workflow, from target selection to data interpretation, using a hypothetical series of novel derivatives.
Hypothetical Case Study: A Comparative Analysis of Novel Derivatives
For the purpose of this guide, we will consider a hypothetical series of this compound derivatives, designed to probe the binding pockets of the 5-HT1A and 5-HT2A receptors. These two receptor subtypes are well-characterized and implicated in the mechanisms of action of numerous approved drugs.
Our hypothetical derivatives are:
-
Derivative A: this compound (the parent compound)
-
Derivative B: (R)-N,N-dipropyl-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
-
Derivative C: 4-((1R)-1-amino-5-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenol
These derivatives introduce variations in stereochemistry, N-alkylation, and substitution on the aromatic ring, allowing for a comparative analysis of their potential interactions with the target receptors.
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This protocol outlines a typical workflow for a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.
Receptor Preparation
-
Obtain Receptor Structures: Download the crystal structures of the human 5-HT1A (PDB ID: 7E2Y) and 5-HT2A (PDB ID: 6A93) receptors from the Protein Data Bank (PDB).
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands or non-essential ions from the PDB files.
-
Add polar hydrogens to the receptor structures. This is a critical step for accurately modeling hydrogen bonding interactions.
-
Assign partial charges to the receptor atoms using the Gasteiger charging method.
-
-
Convert to PDBQT format: Use AutoDockTools (ADT) to convert the processed PDB files into the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.
Ligand Preparation
-
2D to 3D Conversion: Sketch the 2D structures of the hypothetical derivatives using a chemical drawing software (e.g., ChemDraw or MarvinSketch) and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain low-energy conformers. This step is crucial for ensuring that the ligand structures are in a realistic and energetically favorable conformation prior to docking.
-
Convert to PDBQT format: As with the receptors, use ADT to convert the prepared ligand files into the PDBQT format, assigning Gasteiger charges and defining the rotatable bonds.
Docking Simulation
-
Grid Box Definition:
-
For each receptor, define a grid box that encompasses the known binding site. The dimensions and center of the grid box should be carefully chosen to ensure that the docking search is focused on the relevant region of the receptor. For the 5-HT1A and 5-HT2A receptors, the binding site is located within the transmembrane domain.
-
Grid Box Parameters (Example):
-
Center (Å): X, Y, Z coordinates defining the center of the binding pocket.
-
Dimensions (Å): Length, width, and height of the grid box (e.g., 25 x 25 x 25 Å).
-
-
-
Configuration File: Create a configuration file for each docking run that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and other docking parameters (e.g., exhaustiveness, which controls the thoroughness of the search).
-
Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration files.
Analysis of Results
-
Binding Affinity: The primary output of AutoDock Vina is the predicted binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding interaction.
-
Binding Pose: Visualize the predicted binding poses of the ligands within the receptor's binding site using a molecular visualization software (e.g., PyMOL or VMD).
-
Key Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the key amino acid residues in the binding pocket.
Hypothetical Data Presentation
The following table summarizes the hypothetical docking results for our derivative series against the 5-HT1A and 5-HT2A receptors.
| Derivative | 5-HT1A Binding Affinity (kcal/mol) | Key Interacting Residues (5-HT1A) | 5-HT2A Binding Affinity (kcal/mol) | Key Interacting Residues (5-HT2A) |
| A | -7.2 | Asp116, Ser199, Phe361 | -6.8 | Asp155, Ser239, Trp336 |
| B | -8.5 | Asp116, Tyr390, Phe362 | -7.5 | Asp155, Phe340, Ser242 |
| C | -8.1 | Asp116, Ser199, Asn386 | -8.9 | Asp155, Ser239, Phe340 |
Visualizing the Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the biological context, we have generated the following diagrams.
Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.
Caption: Simplified signaling pathways for the 5-HT1A and 5-HT2A receptors.
Interpretation and Future Directions
-
Derivative B shows the highest predicted affinity for the 5-HT1A receptor, suggesting that the N,N-dipropyl substitution may favor interactions within the 5-HT1A binding pocket.
-
Derivative C exhibits the strongest predicted affinity for the 5-HT2A receptor, indicating that the phenolic hydroxyl group may form a key interaction, potentially a hydrogen bond, with residues in the 5-HT2A binding site.
These in-silico findings provide a strong rationale for the synthesis and in-vitro pharmacological evaluation of these derivatives. Future studies should focus on:
-
Lead Optimization: Further structural modifications to enhance binding affinity and selectivity.
-
In-vitro Validation: Radioligand binding assays and functional assays to experimentally determine the binding affinities and functional activities of the compounds.
-
Molecular Dynamics Simulations: To investigate the stability of the predicted binding poses and to gain a more dynamic understanding of the ligand-receptor interactions.
By integrating computational and experimental approaches, we can accelerate the discovery and development of novel therapeutics targeting the serotonin system.
References
-
Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083–1152. [Link]
-
Hoyer, D., Clarke, D. E., Fozard, J. R., Hartig, P. R., Martin, G. R., Mylecharane, E. J., Saxena, P. R., & Humphrey, P. P. (1994). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews, 46(2), 157–203. [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
A Comparative Guide to the Synthesis of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Assessing Protocols for Reproducibility
In the landscape of pharmaceutical research and fine chemical synthesis, the reliable and reproducible production of key intermediates is paramount. 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a substituted aminotetralin, represents a structural motif of interest in medicinal chemistry. However, a notable gap exists in the public domain regarding detailed, validated, and compared synthesis protocols for this specific molecule. This guide addresses this challenge by proposing and critically evaluating three distinct, plausible synthetic routes, with a primary focus on the factors governing their experimental reproducibility.
The following analysis is grounded in established principles of organic chemistry and draws parallels from syntheses of structurally related compounds. Each proposed protocol is dissected to explain the causal relationships behind its steps, identify potential failure points, and establish a framework for self-validation, thereby providing researchers with a robust tool for their own laboratory investigations.
Proposed Synthetic Pathways: A Comparative Overview
Three primary retrosynthetic disconnections lead to viable and logical pathways for the synthesis of the target amine, starting from commercially accessible precursors. We will assess each route based on criteria crucial for reproducible laboratory-scale synthesis: number of steps, operational simplicity, potential yield and purity, and safety considerations.
-
Route 1: Direct Reductive Amination of 5-Methyl-1-tetralone. This is arguably the most direct approach, converting a ketone precursor to the target amine in a single synthetic operation.
-
Route 2: Curtius Rearrangement from a Carboxylic Acid Precursor. A classical method for accessing primary amines, this route involves the conversion of a carboxylic acid to an acyl azide, followed by thermal rearrangement and hydrolysis.
-
Route 3: Reduction of a Nitroalkene Derivative. This pathway introduces the nitrogen functionality via nitration, followed by reduction of both the nitro group and an alkene intermediate.
The logical flow for these proposed synthetic routes is outlined below.
Figure 1: High-level overview of the three proposed synthetic pathways.
Route 1: Direct Reductive Amination
This pathway is highly convergent and efficient, relying on the well-established transformation of a ketone to an amine. Its reproducibility hinges on the quality of the starting ketone and precise control over the reductive conditions.
Experimental Protocol
Step 1: Synthesis of this compound
-
To a solution of 5-methyl-1-tetralone (1.0 eq) in methanol (0.2 M) in a high-pressure reactor, add ammonium acetate (10 eq).
-
Seal the reactor and purge with nitrogen gas.
-
Add the catalyst, such as Raney Nickel (approx. 10% w/w) or Palladium on Carbon (5-10 mol%), as a slurry in methanol.
-
Pressurize the reactor with hydrogen gas (H₂) to 50-100 psi.
-
Stir the reaction mixture vigorously at a controlled temperature, typically between 25-60 °C, for 12-24 hours.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.
-
Upon completion, carefully vent the reactor and filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Perform an aqueous workup: Dilute the residue with water and basify with 1M NaOH to a pH > 11.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amine.
-
Purify the product via column chromatography or distillation under reduced pressure.
Causality and Reproducibility Assessment
The core of this reaction is the in-situ formation of an imine intermediate from the ketone and ammonia (from ammonium acetate), which is then immediately reduced by catalytic hydrogenation.
-
Expertise & Experience: The choice of catalyst is critical. Raney Nickel is a cost-effective and active catalyst, but can sometimes lead to over-reduction or side reactions. Palladium on carbon offers milder conditions and often higher selectivity, but is more expensive. The large excess of ammonium acetate is used to push the imine formation equilibrium forward.
-
Trustworthiness (Self-Validation): Reproducibility is highly dependent on catalyst activity, which can vary between batches. A consistent source of catalyst and a standardized pre-activation procedure (if required) are essential. The reaction is also sensitive to pressure and temperature; these parameters must be precisely controlled. Failure to consume the starting material often points to catalyst poisoning or insufficient hydrogen pressure.
-
Authoritative Grounding: Reductive amination is a cornerstone of amine synthesis. The general principles and reaction conditions are extensively documented in organic chemistry literature.
Data Summary: Route 1
| Parameter | Assessment | Rationale |
| Number of Steps | High (1 step from ketone) | Most direct route presented. |
| Operational Simplicity | Medium | Requires specialized high-pressure equipment. Catalyst handling requires care. |
| Potential Yield | High (70-90%) | Generally efficient transformation with minimal side products if optimized. |
| Purification Ease | Medium | Basic product allows for straightforward acid-base extraction, but chromatography may be needed. |
| Safety | Medium | Involves flammable H₂ gas under pressure and pyrophoric catalysts (Raney Ni). |
| Reproducibility | Medium-High | Highly dependent on consistent catalyst quality and precise control of reaction parameters. |
Route 2: Curtius Rearrangement
This classical named reaction provides an alternative pathway from a carboxylic acid. While multi-step, it avoids the use of high-pressure hydrogenation.
Experimental Protocol
Step 2a: Synthesis of 5-Methyl-3,4-dihydronaphthalene-1-carbonyl chloride
-
To a solution of 5-methyl-3,4-dihydronaphthalene-1-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (1-2 drops) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride, which is typically used immediately in the next step.
Step 2b: Synthesis of this compound
-
Dissolve the crude acyl chloride in acetone (0.3 M) and cool to 0 °C.
-
Add a solution of sodium azide (NaN₃, 1.5 eq) in water dropwise, keeping the temperature below 10 °C. Stir for 1-2 hours.
-
In-Process Check: Monitor the formation of the acyl azide by IR spectroscopy (characteristic azide stretch at ~2130 cm⁻¹).
-
Carefully extract the acyl azide into toluene.
-
Heat the toluene solution to 80-100 °C. The acyl azide will undergo rearrangement to an isocyanate, with evolution of N₂ gas.
-
After gas evolution ceases, add aqueous acid (e.g., 3M HCl) and heat under reflux to hydrolyze the isocyanate to the target amine.
-
Cool the reaction, separate the layers, and basify the aqueous layer with 1M NaOH.
-
Extract the product, dry, and purify as described in Route 1.
Causality and Reproducibility Assessment
This route hinges on the clean and efficient formation of the acyl azide, its thermal rearrangement to an isocyanate, and subsequent hydrolysis.
-
Expertise & Experience: The use of oxalyl chloride and a catalytic amount of DMF (Vilsmeier-Haack type activation) is a standard and reliable method for acyl chloride formation. The most critical step is the Curtius rearrangement itself. The temperature must be high enough to induce rearrangement but controlled to prevent runaway reactions.
-
Trustworthiness (Self-Validation): The protocol's reproducibility is challenged by the handling of sodium azide, which is highly toxic and potentially explosive. The intermediate acyl azide is also explosive and should not be isolated. Performing the reaction in a single pot ("one-pot" procedure) where possible can improve safety and consistency. The endpoint of the rearrangement is clearly marked by the cessation of nitrogen evolution.
-
Authoritative Grounding: The Curtius rearrangement is a well-documented method for converting carboxylic acids to amines with the loss of one carbon atom.
Data Summary: Route 2
| Parameter | Assessment | Rationale |
| Number of Steps | Low (3 steps from acid) | A multi-step but classical and well-understood pathway. |
| Operational Simplicity | Low | Involves toxic/explosive reagents (NaN₃, azides) and requires careful temperature control. |
| Potential Yield | Medium (50-70%) | Each step introduces potential for yield loss. |
| Purification Ease | Medium | Similar purification profile to Route 1. |
| Safety | Low | Significant hazards associated with azides and isocyanate intermediates. |
| Reproducibility | Medium | Success depends on careful handling of hazardous intermediates and precise temperature control. |
Route 3: Nitration and Reduction
This pathway builds the molecule by first installing the nitrogen functionality as a nitro group on a suitable precursor, followed by reduction.
Experimental Protocol
Step 3a: Nitration of 5-Methyl-3,4-dihydronaphthalene
-
Cool a solution of 5-methyl-3,4-dihydronaphthalene (1.0 eq) in acetic anhydride to 0 °C.
-
Add a nitrating agent, such as acetyl nitrate (prepared in situ from nitric acid and acetic anhydride), dropwise while maintaining the low temperature.
-
Stir for 1-3 hours at 0 °C.
-
In-Process Check: Monitor the consumption of starting material by GC-MS.
-
Quench the reaction by pouring it onto ice-water and extract the product with an organic solvent.
-
Wash the organic layer with sodium bicarbonate solution, dry, and concentrate to yield the crude nitroalkene.
Step 3b: Reduction to this compound
-
Dissolve the crude nitroalkene in a solvent such as ethanol or acetic acid.
-
Add a reducing agent. A common choice is catalytic hydrogenation (e.g., H₂ gas with Pd/C), which will reduce both the nitro group and the double bond simultaneously.
-
Alternatively, use a chemical reducing agent like Tin(II) chloride (SnCl₂) in HCl, followed by a separate step to reduce the double bond if necessary. For a one-step process, catalytic hydrogenation is preferred.
-
Follow the hydrogenation and workup procedure as described in Route 1.
Causality and Reproducibility Assessment
This route's success is governed by the regioselectivity of the initial nitration step and the efficiency of the subsequent double reduction.
-
Expertise & Experience: Nitration reactions can produce multiple isomers. The conditions (temperature, nitrating agent) must be carefully optimized to favor the desired regioisomer. Acetic anhydride is used to moderate the reactivity of nitric acid. The simultaneous reduction of a nitro group and an alkene via catalytic hydrogenation is a powerful and well-known transformation.
-
Trustworthiness (Self-Validation): The key challenge to reproducibility is controlling the nitration. Small temperature fluctuations can drastically change the isomer ratio, leading to difficult purification and inconsistent yields of the desired intermediate. A thorough analysis (e.g., by ¹H NMR) of the crude nitration product is essential before proceeding.
-
Authoritative Grounding: The reduction of nitro compounds to primary amines is a fundamental transformation in organic synthesis, with catalytic hydrogenation being one of the most common and effective methods.
Data Summary: Route 3
| Parameter | Assessment | Rationale |
| Number of Steps | Medium (2 steps from alkene) | A two-step sequence from a hydrocarbon precursor. |
| Operational Simplicity | Medium | Nitration requires strict temperature control. Hydrogenation requires pressure equipment. |
| Potential Yield | Low-Medium (30-60%) | Potential for low regioselectivity in the nitration step can significantly lower the overall yield. |
| Purification Ease | Low | Isomeric byproducts from nitration can be very difficult to separate from the desired product. |
| Safety | Medium | Nitrating mixtures are highly corrosive and can be explosive if not handled correctly. |
| Reproducibility | Low | Highly sensitive to nitration conditions, making consistent production of the required intermediate challenging. |
Workflow for Protocol Selection and Validation
The process of selecting and validating a synthetic protocol in a research environment requires a logical and iterative approach.
Figure 2: A generalized workflow for selecting and validating a synthetic protocol.
Conclusion and Recommendation
Based on this comparative analysis, Route 1 (Direct Reductive Amination) emerges as the most promising pathway for the reproducible synthesis of this compound in a research setting. Its single-step nature from a readily accessible precursor, coupled with the potential for high yield, makes it highly attractive. While it requires specialized hydrogenation equipment, the challenges to its reproducibility are primarily centered on well-defined engineering and material consistency problems (catalyst quality, temperature/pressure control), which can be effectively managed in a modern laboratory.
Route 2 presents significant safety concerns that may render it unsuitable without specialized facilities for handling azides. Route 3 suffers from a critical and difficult-to-control regioselectivity issue in the nitration step, making it the least reproducible option.
For any laboratory undertaking this synthesis, a preliminary small-scale trial of Route 1 is strongly recommended. Successful implementation will rely on meticulous control of the reaction conditions and consistent sourcing of a high-quality hydrogenation catalyst.
References
A Comprehensive Guide to the Validation of a Receptor Binding Assay for Screening 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Analogs
This guide provides a detailed, scientifically-grounded framework for the validation of a receptor binding assay tailored for the screening of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine analogs. These compounds are of significant interest in neuroscience and pharmacology due to their structural similarity to known monoamine receptor ligands, suggesting potential interactions with serotonin (5-HT) and dopamine (D) receptors.[1] A robust and validated binding assay is paramount for accurately determining the affinity and selectivity of these novel chemical entities, a critical step in early-stage drug discovery.
The principles and protocols outlined herein are designed to establish the reliability, reproducibility, and accuracy of the assay, ensuring that the generated data is fit for purpose. This guide adheres to the principles outlined in regulatory guidelines from bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) for bioanalytical method validation, adapting them to the context of an in vitro receptor binding assay.[2][3][4][5][6][7]
Foundational Principles: The "Why" Behind the "How"
A successful receptor binding assay validation hinges on a thorough understanding of the fundamental interactions between a ligand and a receptor. The primary goal is to quantify the binding affinity of a test compound, often by measuring its ability to displace a radiolabeled ligand from the target receptor.[8] This process requires meticulous attention to detail to differentiate between specific binding to the receptor of interest and non-specific binding to other components in the assay matrix.[9][10][11][12][13]
The validation process is not merely a checklist of experiments but a systematic investigation to build confidence in the assay's performance. Each validation parameter addresses a specific question about the assay's reliability:
-
Specificity and Selectivity: Does the assay truly measure binding to the intended target receptor, and can it distinguish between different receptor subtypes?
-
Affinity and Capacity (Saturation Analysis): What is the affinity of the radioligand for the receptor (Kd), and what is the concentration of receptors in the preparation (Bmax)?[14][15][16][17][18][19]
-
Competitive Inhibition: How potent are the unlabeled test compounds at displacing the radioligand (IC50), and what is their equilibrium dissociation constant (Ki)?[20][21][22][23]
-
Reproducibility and Robustness: Does the assay consistently produce similar results over time and with minor variations in experimental conditions?
-
Assay Window and Statistical Validity: Is the signal-to-noise ratio sufficient for high-throughput screening (HTS), as determined by the Z'-factor?[24][25][26][27][28]
By systematically addressing these questions, we establish a self-validating system where the experimental data corroborates the assay's suitability for its intended purpose.
Experimental Design and Protocols
This section details the step-by-step methodologies for the key validation experiments. The choice of a radioligand-based filtration binding assay is predicated on its high sensitivity and established robustness for receptor pharmacology.[18][29]
-
Receptor Source: Cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT2A, D2).
-
Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2).[30]
-
Test Compounds: this compound and its analogs.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to saturate all specific binding sites.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Cocktail and Counter.
Caption: General workflow for the receptor binding assay.
The objective of this assay is to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum receptor density (Bmax) in the membrane preparation.[14][15][16][17][18][19][31]
-
Plate Setup: Prepare a 96-well plate. For each concentration of radioligand, designate triplicate wells for total binding and triplicate wells for non-specific binding.
-
Reagent Addition:
-
Total Binding Wells: Add assay buffer.
-
Non-specific Binding Wells: Add a high concentration of an unlabeled competitor (e.g., 10 µM of the unlabeled version of the radioligand).
-
Add increasing concentrations of the radioligand to the respective wells. A typical concentration range would span from 0.1 to 10 times the expected Kd.[31]
-
Initiate the binding reaction by adding the receptor membrane preparation to all wells.[32]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.[11]
-
Plot the specific binding as a function of the radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression to determine the Kd and Bmax values.
-
This assay determines the potency of the test compounds by measuring their ability to compete with a fixed concentration of the radioligand for binding to the receptor.[20][21][22]
-
Plate Setup: Prepare a 96-well plate. Designate wells for total binding (no competitor), non-specific binding (high concentration of unlabeled standard), and a range of concentrations for each test compound.
-
Reagent Addition:
-
Incubation, Filtration, and Counting: Follow the same procedures as described in the saturation binding assay protocol.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.[8]
-
Data Presentation and Acceptance Criteria
Clear and concise data presentation is crucial for interpreting the validation results. The following tables summarize the key parameters and their acceptance criteria.
Table 1: Saturation Binding Validation Parameters
| Parameter | Symbol | Acceptance Criteria | Rationale |
| Equilibrium Dissociation Constant | Kd | Consistent across replicate experiments (CV < 20%) and comparable to literature values. | Ensures the affinity of the radioligand is well-characterized and reproducible. |
| Maximum Receptor Density | Bmax | Consistent across replicate experiments (CV < 20%). | Confirms the stability and consistency of the receptor preparation. |
| Non-specific Binding | NSB | Should be less than 50% of total binding at the Kd concentration of the radioligand.[31] | High non-specific binding can obscure the specific binding signal and reduce assay sensitivity. |
Table 2: Competitive Binding Validation Parameters
| Parameter | Symbol | Acceptance Criteria | Rationale |
| Half-maximal Inhibitory Concentration | IC50 | Consistent for a reference compound across replicate experiments (CV < 30%). | Demonstrates the reproducibility of the potency determination. |
| Inhibition Constant | Ki | Calculated from the IC50 and should be independent of the radioligand concentration. | Provides a true measure of the test compound's affinity for the receptor. |
| Hill Slope | nH | Should be close to 1.0. | A Hill slope significantly different from 1.0 may indicate complex binding mechanisms. |
| Z'-factor | Z' | ≥ 0.5 for screening assays.[26][28] | Indicates a sufficient separation between positive and negative controls for reliable hit identification in HTS.[24][25][26][27][28] |
Comparison with Alternative Methods
While radioligand binding assays are considered a gold standard, it is important to acknowledge alternative and complementary technologies.
Table 3: Comparison of Receptor Binding Assay Technologies
| Technology | Principle | Advantages | Disadvantages |
| Radioligand Binding Assay (Filtration) | Measures the binding of a radioactively labeled ligand to a receptor. | High sensitivity, well-established, direct measurement of binding. | Requires handling of radioactive materials, separation step can be cumbersome. |
| Scintillation Proximity Assay (SPA) | Homogeneous radioligand binding assay where signal is generated only when the radioligand is in close proximity to the receptor-coated bead.[18] | No separation step, amenable to high-throughput screening. | Potential for non-specific binding to beads, requires specific bead coatings. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ligand upon binding to a larger receptor molecule.[31] | Non-radioactive, homogeneous format. | Lower sensitivity for some targets, requires a significant size difference between ligand and receptor. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at a sensor surface when a ligand binds to an immobilized receptor. | Real-time kinetics (on- and off-rates), label-free. | Requires specialized instrumentation, receptor immobilization can affect binding. |
The choice of assay technology depends on the specific research question, available resources, and the stage of the drug discovery project. For initial screening and affinity determination of small molecules like the this compound analogs, the radioligand filtration assay provides a robust and cost-effective solution.
Logical Relationships in Assay Validation
The validation parameters are interconnected and build upon each other to provide a comprehensive picture of the assay's performance.
Caption: Interdependence of assay validation parameters.
Conclusion
The validation of a receptor binding assay is a critical, multi-faceted process that underpins the reliability of screening data for novel compounds such as this compound analogs. By following the detailed protocols and adhering to the stringent acceptance criteria outlined in this guide, researchers can establish a robust and trustworthy assay. This ensures that the subsequent structure-activity relationship (SAR) studies and lead optimization efforts are built on a solid foundation of accurate and reproducible binding affinity data, ultimately accelerating the path toward the discovery of new therapeutics.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Zhang, X. D. (2011). A new method with a Z-factor-like parameter for setting the cutoff value in high-throughput screening. Journal of biomolecular screening, 16(6), 645-653. [Link]
-
Birmingham, A., & Lounsbury, K. (2015). Assay Development and High-Throughput Screening. In K. Lounsbury (Ed.), Pharmacology. Wignall & Moore. [Link]
-
Z-factor - Wikipedia. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
De Boer, T., de Vries, R., & O'Connor-Semmes, R. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1831-1834. [Link]
-
European Federation for Pharmaceutical Sciences. (n.d.). Bioanalytical Method Validation. [Link]
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]
-
Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]
-
Pike, V. W. (2019). Tactics for preclinical validation of receptor-binding radiotracers. EJNMMI radiopharmacy and chemistry, 4(1), 1-26. [Link]
-
ResearchGate. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
-
ResearchGate. (n.d.). Validation of dopamine receptor DRD1 and DRD2 antibodies using receptor deficient mice. [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]
-
ResearchGate. (n.d.). Comparison of method validation parameters of protein ligand-binding assays and those recommended for protein LC-MS/MS methods. [Link]
-
ResearchGate. (n.d.). Competition binding assay for measuring the interaction between.... [Link]
-
Stankiewicz, M., Gorniak, A., & Bartuzi, D. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology, 14, 1139423. [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
GraphPad. (n.d.). Key concepts: Saturation binding. [Link]
-
University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]
-
YouTube. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays. [Link]
-
ACS Publications. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. [Link]
-
Fluidic Sciences Ltd. (n.d.). Competition Assays vs. Direct Binding Assays: How to choose. [Link]
-
ResearchGate. (n.d.). Determined Ki from previous competition binding assay and from our approach. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Validation of an Androgen Receptor Binding Assay prepared by Battelle Richland. [Link]
-
MySkinRecipes. (n.d.). This compound hydrochloride. [Link]
-
U.S. Food and Drug Administration. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
-
Avicenna Journal of Medical Biotechnology. (2013). Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. [Link]
-
U.S. Food and Drug Administration. (2023). Q14 Analytical Procedure Development. [Link]
-
ACS Medicinal Chemistry Letters. (2015). Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]
-
PubMed. (2004). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. [Link]
Sources
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. bioanalysisforum.jp [bioanalysisforum.jp]
- 6. ovid.com [ovid.com]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 11. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biophysics-reports.org [biophysics-reports.org]
- 17. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. graphpad.com [graphpad.com]
- 20. support.nanotempertech.com [support.nanotempertech.com]
- 21. researchgate.net [researchgate.net]
- 22. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 23. researchgate.net [researchgate.net]
- 24. Z-factor - Wikipedia [en.wikipedia.org]
- 25. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 27. academic.oup.com [academic.oup.com]
- 28. assay.dev [assay.dev]
- 29. merckmillipore.com [merckmillipore.com]
- 30. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine. As a member of the aminotetralin class of compounds, which are prevalent in pharmaceutical research and development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety and regulatory standards.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal procedure begins, a thorough understanding of the chemical's hazard profile is paramount. This compound is an aromatic amine. This class of compounds is known for potential health hazards, including toxicity and skin irritation.[2] Aromatic amines can often be absorbed through the skin, making dermal contact a significant route of exposure.[2]
| Hazard Category | Description | GHS Hazard Statement (Typical for Class) | Rationale & Key Considerations |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | H302: Harmful if swallowed | Ingestion can lead to systemic toxic effects. Accidental ingestion via contaminated hands is a primary risk. |
| Skin Irritation | Causes skin irritation.[3][4] | H315: Causes skin irritation | Aromatic amines are known skin irritants. Prolonged or repeated contact can lead to dermatitis. |
| Eye Irritation | Causes serious eye irritation or damage.[3][4] | H319: Causes serious eye irritation / H318: Causes serious eye damage | Direct contact with eyes can cause significant injury. Appropriate eye protection is mandatory. |
| Respiratory Irritation | May cause respiratory irritation.[3] | H335: May cause respiratory irritation | Inhalation of vapors or aerosols should be avoided. All handling should occur in a well-ventilated area or fume hood. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[4] | H411: Toxic to aquatic life with long lasting effects | This is a critical consideration for disposal. Under no circumstances should this chemical or its solutions be disposed of down the drain. |
| Potential Carcinogenicity | Suspected of causing cancer.[4] | H351: Suspected of causing cancer | Many aromatic amines are classified as potential carcinogens, necessitating stringent handling procedures to minimize exposure.[2][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the hazard assessment, the following minimum PPE is required when handling or disposing of this compound:
-
Hand Protection : Wear chemically resistant gloves. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart. Aromatic amines can permeate some common glove types.
-
Eye Protection : Chemical safety goggles are mandatory.[6] If there is a splash risk, a face shield should be worn in addition to goggles.
-
Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection : All handling of the pure compound and preparation of waste should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[6]
Waste Characterization and Segregation: A Critical Compliance Step
Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[7] Given its toxic properties, this compound and materials contaminated with it must be managed as hazardous waste.
Key Segregation Principles:
-
Do Not Mix : Never mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Incompatible Materials : This compound may be incompatible with strong oxidizing agents.[6] Store waste away from such materials.
-
Use Designated Containers : All waste must be collected in containers that are compatible, in good condition, and have a tightly sealing lid.[7][8][9]
Step-by-Step Disposal Procedures
The following protocols provide a direct, operational framework for managing different forms of waste generated from this compound. Crucially, before initiating any procedure, you must consult your institution's specific EHS guidelines. [8]
Protocol 1: Disposal of Unused or Expired Pure Chemical
-
Container Labeling : Obtain a designated hazardous waste container from your EHS department. The label must clearly state "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic," "Irritant").[7][8]
-
Transfer : Carefully transfer the pure chemical into the hazardous waste container inside a chemical fume hood.
-
Secure Storage : Keep the waste container tightly sealed except when adding waste.[7][8] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Protocol 2: Disposal of Contaminated Solid Waste
This category includes items such as gloves, pipette tips, weigh boats, and contaminated bench paper.
-
Collection : Place all contaminated solid materials into a designated, clearly labeled hazardous waste bag or container.
-
Segregation : Ensure these materials are segregated from regular laboratory trash.
-
Pickup : Once the container is full, arrange for a hazardous waste pickup through your institution's EHS department.
Protocol 3: Disposal of Aqueous and Solvent Solutions
-
Waste Stream Identification : Collect aqueous solutions containing the amine in a designated "Aqueous Hazardous Waste" container. If dissolved in an organic solvent, use a "Solvent" or "Flammable Liquid" waste container as appropriate.
-
No Drain Disposal : It is imperative not to dispose of any solution containing this chemical down the drain due to its aquatic toxicity.[4][8]
-
Container Management : Use a funnel for transfers to prevent spills. Keep the container sealed when not in use and store it in secondary containment to mitigate leaks.[10]
Protocol 4: Decontamination of Empty Containers
-
Triple Rinsing : An empty container that held the pure chemical must be decontaminated before it can be disposed of as non-hazardous waste.
-
Procedure : a. Rinse the container three times with a suitable solvent (e.g., methanol or ethanol). b. Crucially, collect all three rinsate portions as hazardous waste. [8][10] Add the rinsate to the appropriate solvent waste stream. c. After rinsing, allow the container to air dry completely in a fume hood. d. Deface the original label on the container before disposal in the appropriate glass or plastic recycling bin, as per institutional policy.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste streams.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety.
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : Use a spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb large spills.
-
Clean : Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department immediately.
By adhering to these rigorous, well-founded procedures, you ensure the safe management of this compound waste, upholding a culture of safety and regulatory compliance within your laboratory.
References
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
-
IQS Directory. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ACS Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1991, September 23). Worker Exposures to Volatile Amines. Retrieved from [Link]
-
Princeton University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 16). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Florida Department of Environmental Protection. (2017, February). List of Pharmaceuticals that are Potentially Hazardous Wastes When Discarded. Retrieved from [Link]
-
PubMed. (2021, November 8). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Toxic Docs. (n.d.). Document nmDqMgd2zeKNQ4NwjxJzxMEDX. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). Sertraline Hydrochloride, trans-(A+-)-. Retrieved from [Link]
Sources
- 1. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. mtu.edu [mtu.edu]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of novel chemical entities is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a compound of interest in various research and development endeavors. By providing a framework grounded in established safety protocols and field-proven insights, this document aims to be your preferred source for information on laboratory safety and chemical handling.
Understanding the Hazard Landscape
Core Principles of Protection: Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:
1. Eye and Face Protection:
-
Rationale: To prevent splashes of the chemical from coming into contact with the eyes, which can cause serious irritation.[1][2][3]
-
Recommendation: Tightly fitting safety goggles meeting EN 166 standards or a full-face shield are required.[5]
2. Skin Protection:
-
Rationale: Aminotetralin derivatives can cause skin irritation.[2][3] Prolonged or repeated contact should be avoided.
-
Recommendation:
-
Gloves: Wear two pairs of chemotherapy-grade nitrile gloves meeting the ASTM D6978 standard.[6] The outer glove should be changed immediately if contaminated.
-
Lab Coat/Gown: A disposable gown made of polyethylene-coated polypropylene or a similar resistant material is required.[6] Standard cloth lab coats are not sufficient as they can absorb the chemical.
-
3. Respiratory Protection:
-
Rationale: Inhalation of vapors or aerosols may be harmful and can cause respiratory tract irritation.[1][2][3]
-
Recommendation: All handling of this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood. If a fume hood is not available, a properly fitted respirator with an appropriate organic vapor cartridge is mandatory.
PPE Selection Workflow
Caption: Logical workflow for the disposal of this compound waste.
By adhering to these guidelines, you can ensure a safe laboratory environment while working with this compound, fostering a culture of safety and scientific excellence.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17768, 5-Methyl-1,2,3,4-tetrahydronaphthalene. Available at: [Link]
-
Albert Kerbl GmbH. Protective Equipment | Plant Protection. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 46475, N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Available at: [Link]
-
Alberta College of Pharmacy. Personal protective equipment in your pharmacy. Available at: [Link]
-
MySkinRecipes. This compound hydrochloride. Available at: [Link]
-
Fisher Scientific. SAFETY DATA SHEET. Available at: [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. Available at: [Link]
-
Wacker Chemie AG. Personal Protective Equipment (PPE). Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
-
Central Washington University. Hazardous Waste Disposal Procedures. Available at: [Link]
-
Environmental Health and Safety. How to Dispose of Chemical Waste. Available at: [Link]
-
Campus Safety Division - Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Available at: [Link]
Sources
- 1. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
